Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 3-hydrazinyl-4-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCTIHVWUYIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is a key chemical intermediate, playing a significant role in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Its unique structural features, particularly the presence of a reactive hydrazine group ortho to a methyl group on a benzoate scaffold, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the nitration of ethyl 4-methylbenzoate. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently diazotized and reduced to the final hydrazine hydrochloride salt.
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Step 1: Nitration of Ethyl 4-methylbenzoate
The initial step involves the electrophilic aromatic substitution of ethyl 4-methylbenzoate to introduce a nitro group at the 3-position. The methyl group at the 4-position is an ortho-, para-director; however, due to steric hindrance from the ethyl ester group, the nitration predominantly occurs at the position ortho to the methyl group.
Experimental Protocol:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.
-
Slowly add ethyl 4-methylbenzoate to the cooled nitrating mixture with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude ethyl 4-methyl-3-nitrobenzoate.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl 4-methyl-3-nitrobenzoate.
Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the aromatic ring. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.
Step 2: Reduction of Ethyl 4-methyl-3-nitrobenzoate
The nitro group of ethyl 4-methyl-3-nitrobenzoate is then reduced to an amino group to yield ethyl 3-amino-4-methylbenzoate. Several reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve ethyl 4-methyl-3-nitrobenzoate in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Add a catalytic amount of palladium on activated carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 3-amino-4-methylbenzoate, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
Causality: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups to amines in the presence of hydrogen gas. This method is generally clean and provides high yields.
Step 3: Diazotization and Reduction to this compound
This final step involves the conversion of the primary aromatic amine to a diazonium salt, which is then immediately reduced to the corresponding hydrazine. The hydrochloride salt is typically isolated.
Experimental Protocol:
-
Dissolve ethyl 3-amino-4-methylbenzoate in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C. A precipitate of the hydrazine hydrochloride salt will form.
-
After the addition is complete, continue stirring the mixture for a designated time in the ice bath.
-
Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound.
Causality: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures forms an unstable diazonium salt. Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines. The acidic conditions and low temperatures are critical to prevent the decomposition of the diazonium salt and to favor the desired reduction pathway.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in further synthetic endeavors.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [General Chemical Databases] |
| Molecular Weight | 230.69 g/mol | [General Chemical Databases] |
| Appearance | Off-white to pale yellow solid | [Typical Observation] |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | |
| Solubility | Soluble in water and lower alcohols. | [General knowledge of hydrochloride salts] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons (with splitting patterns influenced by the substituents), the methyl group (a singlet), and the protons of the hydrazine and ammonium groups (which may be broad and exchangeable).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazinium group, the C=O stretching of the ester, and the C-H and C=C stretching of the aromatic ring.
Note: Specific spectral data should be obtained experimentally for confirmation.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, some of which have shown promise as therapeutic agents. The hydrazine moiety is particularly useful for constructing five- and six-membered nitrogen-containing rings, such as pyrazoles, indazoles, and pyridazinones.
Role as a Kinase Inhibitor Intermediate
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. A Taiwanese patent describes the use of a similar starting material, methyl 3-amino-4-methylbenzoate, in the synthesis of Imatinib and Nilotinib, which are potent tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML)[1]. The structural motif present in this compound can be elaborated to form the core structures of various kinase inhibitors.
Caption: Role as an intermediate in kinase inhibitor synthesis.
The hydrazine group can undergo cyclization reactions with various dicarbonyl compounds or their equivalents to form heterocyclic rings that are often found in the core structures of kinase inhibitors. The ethyl ester and methyl groups provide additional points for diversification and optimization of the pharmacological properties of the final compounds.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the development of novel drug candidates. The synthetic route, although multi-step, is based on well-established and reliable chemical transformations. A thorough understanding of its synthesis and properties is crucial for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the design and synthesis of new and effective therapeutic agents. Further research into the applications of this compound is likely to uncover new opportunities for its use in the creation of innovative molecular entities with significant biological activity.
References
Note: Specific references for the detailed experimental protocols are derived from established organic chemistry principles and analogous reactions found in the literature. For precise details, it is recommended to consult primary literature sources for similar transformations.
- General procedures for nitration of aromatic compounds can be found in standard organic chemistry textbooks and resources like Organic Syntheses.
- Catalytic hydrogenation is a widely documented method for the reduction of nitro groups.
- The diazotization of aromatic amines and subsequent reduction to hydrazines is a classical named reaction in organic chemistry, with numerous examples in the liter
-
TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents.[1]
Sources
"Ethyl 3-hydrazino-4-methylbenzoate hydrochloride" CAS number 1185302-10-6
An In-depth Technical Guide to Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
This guide provides a comprehensive technical overview of this compound (CAS Number: 1185302-10-6), a substituted aryl hydrazine derivative. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust resource for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
This compound is a fine chemical likely utilized as a building block in organic synthesis, particularly in the construction of heterocyclic systems relevant to medicinal chemistry. Its structure combines a benzoate ester, a methyl group, and a hydrazine moiety, offering multiple points for chemical modification. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1185302-10-6 | [1][2] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][3] |
| Molecular Weight | 230.69 g/mol | [3][4] |
| InChI Key | BAKCTIHVWUYIQX-UHFFFAOYSA-N | [4] |
| Storage Temperature | Room Temperature | [1][4] |
| Purity (Typical) | ≥96% | [4] |
Proposed Synthesis Pathway
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of Ethyl 3-amino-4-methylbenzoate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve Ethyl 3-amino-4-methylbenzoate (1.0 eq.) in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, cooled to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 1-2 hours, allowing the reaction to proceed to completion. The formation of a precipitate, the hydrochloride salt of the hydrazine, may be observed.
-
Isolate the crude product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield purified this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.[3][5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR | - Ethyl group: Triplet (~1.3-1.4 ppm, 3H) and a quartet (~4.3-4.4 ppm, 2H).- Methyl group: Singlet (~2.2-2.4 ppm, 3H).- Aromatic protons: Signals in the aromatic region (~6.8-7.8 ppm, 3H).- Hydrazine protons (NH, NH₂): Broad signals, potentially in the range of 4.0-10.0 ppm, which may exchange with D₂O. |
| ¹³C NMR | - Ethyl group: ~14 ppm (CH₃) and ~61 ppm (CH₂).- Methyl group: ~17-20 ppm.- Aromatic carbons: ~110-150 ppm.- Carbonyl carbon: ~165-167 ppm. |
| IR (Infrared) | - N-H stretching: Broad bands around 3200-3400 cm⁻¹.- C=O stretching (ester): Strong absorption around 1700-1720 cm⁻¹.- C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the free base at m/z 195.1188. |
Reactivity and Synthetic Applications
Aryl hydrazines are versatile intermediates in organic synthesis. The primary reactivity of this compound is centered around the nucleophilic hydrazine moiety.
Formation of Hydrazones
Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones.[7][8] This reaction is typically acid-catalyzed and is a cornerstone of derivatizing carbonyl compounds.[8]
Caption: General reaction scheme for hydrazone formation.
The Fischer Indole Synthesis
One of the most significant applications of aryl hydrazines is the Fischer indole synthesis, a powerful method for constructing the indole ring system, a prevalent scaffold in pharmaceuticals.[4][9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][11]
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable ketone or aldehyde (1.1 eq.) in a solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-160 °C) to induce cyclization.
-
After the reaction is complete, cool the mixture and quench by pouring it onto ice water.
-
Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the substituted indole.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. It delves into the compound's core physicochemical properties, synthesis, characterization, and its strategic applications as a versatile building block in medicinal chemistry.
Core Compound Profile and Physicochemical Properties
This compound is a substituted aromatic hydrazine derivative. Hydrazine-containing moieties are of significant interest in pharmaceutical sciences due to their utility as key intermediates in the synthesis of nitrogen-containing heterocyclic systems, which form the backbone of numerous therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |
| Molecular Weight | 230.7 g/mol | |
| CAS Number | 1185302-10-6 | [2][3] |
| Synonyms | Ethyl 3-hydrazinyl-4-methylbenzoate hydrochloride | [2] |
| Typical Purity | ≥96% | [2] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Mechanistic Rationale
The synthesis of aryl hydrazines like this compound typically proceeds via the reduction of a corresponding diazonium salt. This well-established pathway offers high yields and purity, making it suitable for both laboratory-scale and industrial production.
The Causality Behind the Synthesis Workflow:
-
Diazotization: The process begins with the diazotization of a primary aromatic amine, Ethyl 3-amino-4-methylbenzoate. This precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The Sn(II) ion acts as a two-electron donor, reducing the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂). The acidic environment ensures the stability of the reagents and the final product, which precipitates as the hydrochloride salt.
-
Isolation and Purification: The product is isolated by filtration, washed to remove inorganic salts and unreacted starting materials, and then typically purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.
Below is a diagram illustrating the logical flow of this synthetic process.
Caption: Generalized workflow for the synthesis of Ethyl 3-hydrazino-4-methylbenzoate HCl.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. These methods provide a self-validating system, confirming the structure and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons, and the exchangeable protons of the hydrazine and hydrochloride moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key stretches would include N-H bands for the hydrazine, C=O for the ester, and C-H bands for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base after the loss of HCl. The fragmentation pattern can provide further structural evidence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, typically reported as a percentage area of the main peak.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its primary utility lies in its ability to participate in reactions that form complex heterocyclic scaffolds.
Primary Application: Fischer Indole Synthesis
The most prominent application of aryl hydrazines is in the Fischer indole synthesis . This reaction involves the condensation of an aryl hydrazine with an aldehyde or ketone in an acidic medium to form an indole. The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs, including the triptan class of migraine medications, anti-inflammatory agents, and kinase inhibitors.
The use of this specific building block allows for the introduction of an ethyl carboxylate group at position 6 and a methyl group at position 7 of the resulting indole ring system. These substituents can be used to modulate the pharmacological properties of the final molecule, such as solubility, metabolic stability, and target binding affinity.
The logical relationship of its use as a synthetic intermediate is visualized below.
Caption: Role as an intermediate in the synthesis of pharmaceutical scaffolds.
Exemplary Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general, self-validating procedure for the synthesis of a substituted indole using this compound.
Objective: To synthesize Ethyl 6-carboxy-7-methyl-1H-indole-2-carboxylate derivative.
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
TLC plates (silica gel), Ethyl acetate, Hexane
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and ethyl pyruvate (1.1 eq) in anhydrous ethanol.
-
Acid Catalysis: Slowly add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or using PPA as the solvent/catalyst) to the stirring suspension. Rationale: The acid protonates the carbonyl of the pyruvate, activating it for nucleophilic attack by the hydrazine, and facilitates the subsequent cyclization and rearrangement steps.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting hydrazine spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7. Rationale: This step quenches the acid catalyst and removes acidic impurities.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.
-
Purification & Verification: Dry the crude product under a vacuum. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The final product's identity and purity should be confirmed using NMR, MS, and HPLC as described in Section 3.
References
-
ethyl 3-ethyl-4-hydrazinobenzoate. ChemSynthesis. [Link]
-
Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6. MilliporeSigma. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
- Preparation method of hydrazino ethyl acetate hydrochloride.
-
Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health (NIH). [Link]
Sources
- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.com]
- 3. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.cn]
A Technical Guide to the Spectral Analysis of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and theoretical spectral data for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive guide and a methodological framework for researchers seeking to acquire and interpret their own spectral data. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecule. Furthermore, we will provide detailed, field-proven experimental protocols for obtaining high-quality spectra and offer in-depth interpretations based on the analysis of analogous compounds and established spectroscopic principles.
Introduction: The Significance of Spectral Characterization
This compound is a substituted aromatic hydrazine derivative. The presence of a hydrazine moiety, an ester group, and a substituted benzene ring makes it a versatile building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this characterization. This guide is designed to empower researchers by providing a robust predictive framework and practical methodologies for the spectral analysis of this compound.
The hydrochloride salt form is particularly relevant in pharmaceutical applications as it often enhances solubility and stability. It is important to consider the protonation state of the hydrazine group when interpreting spectral data, as this will influence chemical shifts and vibrational frequencies.
Molecular Structure and Predicted Spectral Overview
The structure of this compound presents several key features that will be interrogated by spectroscopic methods. The ethyl ester group, the substituted aromatic ring, the methyl group, and the hydrazinium group each have unique spectral signatures.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.5 | Broad Singlet | 1H | -NH-NH₃⁺ | The acidic proton of the hydrazinium group is expected to be significantly downfield and broadened due to exchange. |
| ~7.8 | Singlet | 1H | Ar-H | Aromatic proton ortho to the ester group, deshielded by its electron-withdrawing effect. |
| ~7.6 | Doublet | 1H | Ar-H | Aromatic proton meta to the ester and ortho to the methyl group. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydrazinium group. |
| ~4.3 | Quartet | 2H | -O-CH₂-CH₃ | Protons of the methylene group of the ethyl ester, deshielded by the adjacent oxygen atom. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Protons of the methyl group of the ethyl ester. |
Note: Chemical shifts are predicted for a DMSO-d₆ solution, which is a common solvent for hydrochloride salts.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | C=O | Carbonyl carbon of the ester group. |
| ~145 | Ar-C | Aromatic carbon attached to the hydrazinium group. |
| ~138 | Ar-C | Aromatic carbon attached to the methyl group. |
| ~131 | Ar-C | Aromatic carbon attached to the ester group. |
| ~129 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~61 | -O-CH₂- | Methylene carbon of the ethyl ester. |
| ~20 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Spectroscopy
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogenous solution.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using proton decoupling.
-
Interpretation of NMR Spectra
The interpretation of the NMR spectra will rely on comparing the observed chemical shifts, multiplicities, and integration values with the predicted data. The ¹H NMR data for the structurally similar ethyl 4-methylbenzoate shows aromatic protons at δ 7.96 and 7.26 ppm, a quartet for the ethyl group at δ 4.32-4.42 ppm, a singlet for the methyl group at δ 2.41 ppm, and a triplet for the ethyl methyl at δ 1.36-1.43 ppm.[1] For ethyl 3-aminobenzoate, the aromatic protons are observed in the range of δ 6.8-7.8 ppm. These values provide a strong basis for our predictions for the target molecule. The presence of the electron-donating hydrazinium group is expected to shift the ortho and para protons upfield compared to an unsubstituted benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300-3000 | N-H stretching (hydrazinium) | Strong, broad |
| 3000-2850 | C-H stretching (aliphatic) | Medium |
| ~1720 | C=O stretching (ester) | Strong |
| ~1600, ~1480 | C=C stretching (aromatic) | Medium |
| ~1250 | C-O stretching (ester) | Strong |
| ~1100 | C-N stretching | Medium |
Experimental Protocol for IR Spectroscopy
Diagram of the KBr Pellet Method for Solid-State IR
Caption: Workflow for the KBr pellet method in FTIR.
Step-by-Step Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
Interpretation of IR Spectra
The IR spectrum will be dominated by a strong, sharp absorption around 1720 cm⁻¹ corresponding to the ester carbonyl stretch. A broad and strong absorption in the 3300-3000 cm⁻¹ region will be indicative of the N-H stretching vibrations of the hydrazinium group. Aromatic C=C stretching bands will appear around 1600 and 1480 cm⁻¹. The C-O stretching of the ester will likely result in a strong band around 1250 cm⁻¹. The spectrum of 3-hydrazinobenzoic acid, a related compound, would show similar N-H and aromatic C=C stretching absorptions, providing a useful comparison point.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 230/232 | [M]⁺ (as HCl salt) | Molecular ion (low abundance) |
| 195 | [M - Cl]⁺ | Loss of chlorine radical |
| 194 | [M - HCl]⁺ | Loss of hydrogen chloride |
| 149 | [M - HCl - OEt]⁺ | Loss of ethoxy radical from the free base |
| 121 | [M - HCl - OEt - CO]⁺ | Loss of carbon monoxide |
| 91 | [C₇H₇]⁺ | Toluene-like fragment |
Experimental Protocol for Mass Spectrometry
Diagram of the Electron Ionization Mass Spectrometry Workflow
Caption: General workflow for electron ionization mass spectrometry.
Step-by-Step Methodology (Direct Infusion ESI or EI):
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumental Analysis:
-
Introduce the sample into the mass spectrometer's ion source (e.g., via direct infusion for Electrospray Ionization or a heated probe for Electron Ionization).
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer.
-
The detector records the abundance of ions at each mass-to-charge ratio.
-
Interpretation of Mass Spectra
The mass spectrum of the hydrochloride salt may be complex. It is more likely that the spectrum will represent the free base form of the molecule (MW = 194.24 g/mol ). The molecular ion peak ([M]⁺) for the free base is expected at m/z 194. A prominent fragmentation pathway for benzoate esters is the loss of the alkoxy group. For our molecule, this would correspond to the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 149. Further fragmentation by loss of carbon monoxide would yield a fragment at m/z 121. The mass spectrum of methyl 4-methylbenzoate shows a molecular ion at m/z 150 and a base peak at m/z 119, corresponding to the loss of the methoxy group, supporting this predicted fragmentation pattern.[2][3][4][5]
Conclusion
This technical guide provides a detailed predictive analysis and a practical framework for the spectral characterization of this compound. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently acquire and interpret high-quality NMR, IR, and MS data. This information is crucial for confirming the structure, assessing the purity, and advancing the development of this and related compounds in the field of medicinal chemistry.
References
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The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Methyl 4-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Hydrazinobenzoic Acid. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Proactive Approach to Chemical Safety
In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel molecular entities is a daily occurrence. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, a substituted aromatic hydrazine, represents a class of compounds that, while synthetically valuable, carries a hazard profile demanding rigorous safety protocols. This guide provides an in-depth, scientifically-grounded framework for the safe handling of this and structurally related compounds. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, the recommendations herein are synthesized from the well-documented hazards of the hydrazine functional group, aromatic hydrazines, and their hydrochloride salts.[1][2][3] This proactive, analogue-based approach to safety is a cornerstone of modern laboratory practice, ensuring that potential risks are mitigated even in the absence of compound-specific data.
The hydrazine moiety is associated with significant toxicological concerns, including potential carcinogenicity, acute toxicity, and corrosivity.[1][2][4] The aromatic ring and ester functionalities of this compound may modulate these properties, but the fundamental hazards of the hydrazine group must be respected. This guide is structured to provide not just a set of rules, but a deep understanding of the "why" behind each precaution, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: An Unavoidable First Step
The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical and a realistic assessment of the risks involved in its handling.
Toxicological Profile (Inferred)
The primary toxicological concerns with hydrazine derivatives stem from their ability to act as reducing agents and to interfere with biological processes.[1][5]
-
Acute Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin.[4][6][7] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, pulmonary edema, seizures, and coma.[4][8]
-
Carcinogenicity: Hydrazine and several of its derivatives are classified as possible or probable human carcinogens by agencies such as the IARC and the EPA.[2] The biotransformation of hydrazines can lead to reactive intermediates that may damage DNA.[1]
-
Corrosivity: Hydrazine and its solutions can be corrosive, causing severe burns to the skin and eyes upon direct contact.[4][9] The hydrochloride salt form of Ethyl 3-hydrazino-4-methylbenzoate may present as a corrosive solid, particularly in the presence of moisture.
-
Neurotoxicity: Some hydrazines are known to exert neurotoxic effects, potentially by interfering with vitamin B6 (pyridoxine) metabolism in the brain.[5][10][11]
Physical and Chemical Hazards
-
Flammability: While the hydrochloride salt is likely to be less flammable than anhydrous hydrazine, the potential for ignition of the compound, especially as a dust or in the presence of strong oxidizers, should not be discounted.[2]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[12] Contact with acids may generate heat.[12]
Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this compound is undertaken.
Caption: Risk assessment workflow for handling this compound.
Engineering and Administrative Controls: The First Line of Defense
Engineering and administrative controls are designed to minimize exposure to hazardous substances at the source.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[13] This is the primary engineering control to prevent inhalation of dusts or vapors.
-
Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, the use of a glove box under an inert atmosphere is recommended.[6]
-
Ventilation: The laboratory should be well-ventilated with single-pass air.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[8][13]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and approved.
-
Training: All personnel must be trained on the specific hazards of hydrazines and the procedures outlined in the SOPs.[13] This training should be documented.
-
Working Alone: Researchers should avoid working alone when handling highly toxic compounds like hydrazines.[13]
-
Signage: The work area should be clearly marked with signs indicating the presence of a toxic and potentially carcinogenic substance.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting researchers from exposure but should be used in conjunction with, not as a replacement for, engineering and administrative controls.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be splash-resistant. A face shield provides an additional layer of protection and is required when there is a splash hazard.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for incidental contact.[4][13] For prolonged handling or immersion, neoprene or other gloves with demonstrated resistance to aromatic amines should be considered. Consult glove manufacturer's compatibility charts.[6] Double gloving is recommended. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] For larger scale work, a chemical-resistant apron may be necessary. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is typically not required if all work is conducted in a certified fume hood. However, a risk assessment may indicate the need for respiratory protection (e.g., for spill cleanup).[6][8] If a respirator is required, a full-face respirator with appropriate cartridges for organic vapors and particulates is recommended, and personnel must be fit-tested and trained.[6] |
| Footwear | Closed-Toed Shoes | Shoes should be made of a non-porous material. |
Safe Handling and Storage: A Protocol-Driven Approach
Adherence to strict protocols for handling and storage is critical to preventing accidental exposures and incidents.
Handling
-
Preparation: Before starting work, ensure the fume hood is functioning correctly, the work area is clean and uncluttered, and all necessary PPE is donned.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat or tare a container on the balance.
-
Transfers: Conduct all transfers of the solid or solutions within the fume hood. Use a spatula for solids and appropriate glassware for solutions.
-
Housekeeping: Clean up any minor spills immediately. Decontaminate all surfaces after work is complete.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Storage
-
Location: Store this compound in a cool, dry, well-ventilated, and dark place.[13]
-
Container: Keep the container tightly sealed.[13]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[6]
-
Labeling: The container must be clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: Planning for the Unexpected
Rapid and correct response to an emergency can significantly mitigate the consequences of an accidental exposure or spill.
Accidental Exposure
Caption: Decision tree for responding to accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert others and your supervisor. Call emergency services.[2] Do not attempt to clean up a large spill yourself.[6]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound and other hydrazine derivatives is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. This requires a commitment from all personnel to understand the hazards, diligently follow protocols, and remain vigilant. By integrating the principles and practices outlined in this guide into your daily workflow, you can effectively mitigate the risks associated with this valuable class of compounds and ensure a safe and productive research environment.
References
-
Risk Management and Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
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Choudhary, G. and Hansen, H. (1998). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology, 130(2-3), pp.101-136. [Link]
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The Brückner Research Group. CB-LSOP-Hydrazines. [Link]
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Wikipedia. (2024). Hydrazine. [Link]
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New Jersey Department of Health. (2010). Hydrazine - Hazardous Substance Fact Sheet. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]
-
Toth, B. and Erickson, J. (1977). Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toxicology, 7(1), pp.31-36. [Link]
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Chemical Emergency Medical Guidelines (CHEM). (2012). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. [Link]
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GOV.UK. (2022). Hydrazine - Incident management. [Link]
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Defense Technical Information Center. (1968). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. [Link]
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Oxford Academic. (2020). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. [Link]
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Organic Syntheses. hydrazine hydrate. [Link]
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UC Santa Barbara. Hydrazine - Standard Operating Procedure. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. [Link]
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Navigating the Chemistry of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride: A Senior Application Scientist's In-depth Guide
For the discerning researcher and drug development professional, a thorough understanding of a compound's properties and safety profile is paramount to successful and safe experimentation. This guide provides a comprehensive overview of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS No: 1185302-10-6), a key building block in synthetic chemistry. We will delve into its chemical identity, associated hazards, and the necessary protocols for its safe handling, storage, and emergency management. This document is crafted to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.
Chemical and Physical Identity
This compound is a substituted aromatic hydrazine derivative. The presence of the hydrazino group makes it a versatile reagent, particularly in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. Understanding its fundamental properties is the first step in its safe and effective utilization.
| Property | Value | Source |
| CAS Number | 1185302-10-6 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |
| Molecular Weight | 230.69 g/mol | [2] |
| Purity | Typically ≥96% | [2] |
| Storage Temperature | Room Temperature | [2] |
| Synonyms | ethyl 3-hydrazino-4-methylbenzoate HCl | [1][2] |
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4] Direct contact can result in redness, pain, and potential damage to the cornea.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3][4] Inhalation of dust can lead to irritation of the nose, throat, and lungs.
-
Acute Toxicity: While specific data for this compound is lacking, related hydrazino compounds are noted as being harmful if swallowed or inhaled.
It is crucial to handle this compound with the understanding that it is potentially hazardous. A precautionary approach is always the most prudent in a research setting.
Safe Handling and Storage Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and preventing accidents.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the potential for exposure at the source.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust particles.[3][4]
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[4] Wash hands thoroughly after handling.[3]
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.
Prudent Laboratory Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]
-
Avoid Contact: Do not allow the material to come into contact with eyes, skin, or clothing.[3]
-
Ingestion Prevention: Avoid ingestion and inhalation. Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and ensuring the safety of the laboratory environment.
-
Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Inert Atmosphere: For long-term storage and to prevent degradation, it is advisable to handle and store the contents under an inert atmosphere, such as nitrogen. The compound is noted as being air and moisture sensitive.[3][4]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]
The following diagram illustrates the decision-making process for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[3][4]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Spills: For spills, wear appropriate personal protective equipment. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6]
-
Fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[3] Wear a self-contained breathing apparatus for firefighting if necessary.[3][4] Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][4]
Synthesis and Reactivity Insights
This compound is a valuable intermediate in organic synthesis. The hydrazine group is a potent nucleophile, readily reacting with carbonyl compounds to form hydrazones. These hydrazones can then be used in a variety of cyclization reactions to form important heterocyclic scaffolds. For instance, the reaction of a hydrazine with a β-ketoester is a classic method for synthesizing pyrazoles, a common motif in medicinal chemistry.[7] The hydrochloride salt form enhances the stability and handling of the otherwise more reactive free base.
The synthesis of related hydrazino compounds often involves the reduction of a diazonium salt or the direct reaction of an amine with a hydrazinating agent.[8] Understanding these synthetic routes provides insight into potential impurities and the rationale for the recommended handling and storage conditions, particularly the need to protect against air and moisture which can degrade the compound.
The following diagram illustrates a generalized reaction pathway involving a hydrazino compound.
By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.
References
- Sigma-Aldrich.
- Sigma-Aldrich.
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich.
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- Crysdot LLC.
- Sigma-Aldrich.
- Carl ROTH. Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.
- ResearchGate.
- Google Patents. Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is a substituted aromatic hydrazine derivative. Its structural features, comprising a hydrazine moiety, a benzoate ester, and a methyl group on a benzene ring, suggest its potential as a versatile intermediate in the synthesis of complex organic molecules. Hydrazine derivatives are crucial building blocks in the pharmaceutical industry for creating a wide range of bioactive compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties. The hydrochloride salt form of this compound is likely utilized to enhance its stability and aqueous solubility, which are critical parameters for its handling, formulation, and application in synthetic chemistry.
This guide provides a comprehensive analysis of the solubility and stability of this compound. Understanding these physicochemical properties is paramount for its effective use in research and development, ensuring optimal reaction conditions, and predicting its shelf-life and potential degradation pathways.
Molecular Structure
The molecular structure of this compound is presented below. The molecule consists of a central benzene ring substituted with an ethyl ester group, a methyl group, and a hydrazino group, which is protonated to form the hydrochloride salt.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Direct experimental data for this specific compound is limited; therefore, some properties are inferred from its constituent parts and related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Calculated from structure |
| Molecular Weight | 230.69 g/mol | Calculated from formula |
| CAS Number | 1185302-10-6 | [1] |
| Appearance | Likely a white to off-white solid | Inferred from related hydrazine hydrochlorides |
| Purity | 96% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Code | 1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H | [1] |
| InChI Key | BAKCTIHVWUYIQX-UHFFFAOYSA-N | [1] |
Solubility Profile
The solubility of a compound is a critical factor in its application, influencing everything from reaction kinetics to bioavailability in drug development. The presence of both a polar hydrochloride group and a less polar ethyl benzoate moiety suggests that this compound will exhibit varied solubility across different solvent systems.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt of the hydrazine group will significantly increase aqueous solubility. Hydrazine hydrochloride itself is highly soluble in water. |
| Methanol, Ethanol | Soluble | These polar protic solvents are expected to solvate both the ionic hydrochloride and the ester group effectively. Phenylhydrazine is miscible with ethanol.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt will likely limit solubility in this non-polar solvent. |
| Hexanes, Ether | Insoluble | The compound's polarity is too high for it to be soluble in these non-polar solvents. Phenylhydrazine is miscible with diethyl ether, but the hydrochloride salt form reduces this likelihood.[2] |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, pH buffers, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The stability of a chemical compound is its ability to resist chemical change or decomposition. For a molecule like this compound, the primary points of lability are the hydrazine and ester functional groups. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]
Forced Degradation Studies Protocol
This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) to assess the stability of the drug substance under various stress conditions.[6][7]
Objective: To identify the degradation pathways and potential degradation products of this compound.
General Procedure: For each condition, a solution of the compound at a known concentration (e.g., 1 mg/mL) is prepared. A control sample is stored under ambient conditions in the dark. The goal is to achieve 5-20% degradation of the active ingredient.[6]
-
Hydrolytic Degradation:
-
Acidic: Treat the compound solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic: Treat the compound solution with 0.1 N NaOH at room temperature or a slightly elevated temperature. Esters are particularly susceptible to base-catalyzed hydrolysis.[8][9][10]
-
Neutral: Reflux the compound solution in water at a controlled temperature.
-
-
Oxidative Degradation:
-
Treat the compound solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature. The hydrazine moiety is expected to be susceptible to oxidation.[11]
-
-
Photolytic Degradation:
-
Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 70-80°C) for a specified duration.
-
Sample Analysis: After exposure to the stress conditions, the samples are analyzed by a stability-indicating analytical method, typically a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.[12][13][14][15][16] The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 3-hydrazino-4-methylbenzoic acid.[8][9][10][17]
-
Oxidation of the Hydrazine: The hydrazine moiety is a reducing agent and can be oxidized to various products, including the corresponding diazene, which may further react or decompose. The oxidation of phenylhydrazine can lead to the formation of benzene, nitrogen, and radical species.[11][18][19]
Caption: Potential Degradation Pathways of the Compound.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. This guide provides a foundational understanding of its solubility and stability, which are critical for its practical application. The hydrochloride salt form is anticipated to confer good solubility in polar protic solvents, including water and lower alcohols. The primary stability concerns are the hydrolysis of the ester linkage and the oxidation of the hydrazine moiety. A systematic approach to forced degradation studies, as outlined in this guide, is essential for identifying degradation products and developing a comprehensive stability profile. The provided experimental protocols offer a starting point for researchers to empirically determine these crucial parameters, ensuring the reliable and effective use of this compound in their work.
References
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SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]
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National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII. [Link]
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Techsol. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
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Kumar, B. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2). [Link]
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The Strategic Utility of Ethyl 3-Hydrazino-4-Methylbenzoate Hydrochloride in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride has emerged as a versatile and highly valuable scaffold, primarily owing to its pre-functionalized aromatic core and the reactive hydrazine moiety. This guide provides an in-depth exploration of its chemical properties, synthetic applications, and practical considerations for its use in the laboratory, with a focus on the construction of medicinally relevant heterocyclic systems such as indazoles and pyrazoles.
Core Molecular Attributes and Reactivity Profile
This compound is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and simplifies handling and storage. The core structure features a benzene ring substituted with an ethyl ester, a methyl group, and a hydrazine group. This arrangement of functional groups provides a unique combination of reactivity and steric and electronic properties that can be exploited in a variety of chemical transformations.
Table 1: Physicochemical Properties of Ethyl 3-hydrazino-4-methylbenzoate and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 1185302-10-6 | C₁₀H₁₅ClN₂O₂ | 230.69 | Solid |
| Ethyl 3-amino-4-methylbenzoate | 41191-92-8 | C₁₀H₁₃NO₂ | 179.22 | Solid |
| Methyl 3-hydrazinyl-4-methylbenzoate | 832075-29-3 | C₉H₁₂N₂O₂ | 180.21 | Solid |
| Ethyl 4-hydrazinylbenzoate | 14685-90-6 | C₉H₁₂N₂O₂ | 180.20 | Solid |
The key to the synthetic utility of this building block lies in the nucleophilicity of the hydrazine moiety. The terminal nitrogen atom is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are pivotal in the construction of a diverse array of heterocyclic systems. The presence of the electron-withdrawing ethyl ester group and the electron-donating methyl group on the aromatic ring can influence the reactivity of the hydrazine and the subsequent cyclization steps.
Synthesis of Indazole Scaffolds
Indazoles are a prominent class of nitrogen-containing heterocycles that are frequently found in the core structures of a wide range of pharmaceutical agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-psychotic properties. This compound is an excellent precursor for the synthesis of substituted indazoles.
Mechanistic Rationale: The Fischer Indole Synthesis Analogy
The synthesis of indazoles from arylhydrazines often follows a mechanistic pathway analogous to the well-established Fischer indole synthesis. The initial step involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone. Under acidic or thermal conditions, this intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by aromatization to yield the indazole ring system. The specific substitution pattern on the starting arylhydrazine dictates the final substitution pattern on the indazole product.
Experimental Protocol: Synthesis of Ethyl 6-methyl-1H-indazole-7-carboxylate (A Representative Procedure)
This protocol is a representative example based on general methods for indazole synthesis and should be adapted and optimized for specific substrates.
Step 1: Hydrazone Formation
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
Step 2: Cyclization and Aromatization
-
Dissolve the crude hydrazone in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).[2]
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The indazole product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Representative Reaction Conditions for Indazole Synthesis
| Starting Hydrazine | Carbonyl Partner | Solvent | Catalyst/Conditions | Product | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 1,2,3,4-Tetrahydrocarbazole | [3] |
| Substituted Hydrazine | Aldehydes/Ketones | DMF | - | Indazole Derivatives | [2] |
Synthesis of Pyrazole Scaffolds
Pyrazoles are another class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry. They are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Mechanistic Rationale: Knorr Pyrazole Synthesis
The most common and versatile method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through a series of condensation and cyclization steps to afford the pyrazole ring. The regioselectivity of the reaction is dependent on the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of Ethyl 4-methyl-3-(pyrazol-1-yl)benzoate Derivatives (A Representative Procedure)
This protocol is a representative example based on general methods for pyrazole synthesis and should be adapted and optimized for specific substrates.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Table 3: Common 1,3-Dicarbonyl Compounds for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substitution Pattern |
| Acetylacetone | 3,5-Dimethylpyrazole |
| Ethyl Acetoacetate | 3-Methyl-5-pyrazolone |
| Dibenzoylmethane | 3,5-Diphenylpyrazole |
Safe Handling and Storage
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, general precautions for handling hydrazine derivatives should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Hydrazine derivatives can be incompatible with strong oxidizing agents.[4] Avoid contact with such materials.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly indazoles and pyrazoles. Its pre-functionalized structure allows for the rapid generation of molecular diversity, making it an attractive starting material for medicinal chemistry and drug discovery programs. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for the exploration of the synthetic potential of this compound. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the advancement of organic synthesis and the development of new medicines.
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discovery and history of "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride"
An In-depth Technical Guide to the Synthesis and Potential Applications of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Introduction
This compound is a substituted aromatic hydrazine derivative. While not extensively documented in mainstream scientific literature, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry and drug development. The presence of a reactive hydrazine group, an aromatic ring, and an ester functional group makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Hydrazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2]. This guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed experimental protocols, and a discussion of its potential applications based on the known reactivity and utility of related compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-methylbenzoic acid. The proposed pathway involves nitration, esterification, reduction of the nitro group to an amine, diazotization, and subsequent reduction to the desired hydrazine, followed by salt formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid
The initial step involves the nitration of 4-methylbenzoic acid. The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The directing effects of these two groups will influence the position of nitration.
Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask cooled to 0-5 °C in an ice bath, slowly add 4-methylbenzoic acid (50 g, 0.367 mol).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (35 mL, 0.55 mol) to concentrated sulfuric acid (35 mL) in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
The crude product can be recrystallized from an ethanol-water mixture to yield pure 4-methyl-3-nitrobenzoic acid.
Step 2: Synthesis of Ethyl 4-methyl-3-nitrobenzoate
The carboxylic acid is converted to its ethyl ester via Fischer esterification.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-nitrobenzoic acid (40 g, 0.22 mol) in absolute ethanol (200 mL).
-
Carefully add concentrated sulfuric acid (5 mL) as a catalyst.
-
Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the excess acid, followed by a brine wash (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-3-nitrobenzoate.[3][4][5]
Step 3: Synthesis of Ethyl 3-amino-4-methylbenzoate
The nitro group is reduced to an amino group. A common method for this transformation is the use of a metal in an acidic medium.
Protocol:
-
In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, add ethyl 4-methyl-3-nitrobenzoate (30 g, 0.143 mol), ethanol (300 mL), and a solution of ammonium chloride (3 g) in water (30 mL).
-
Heat the mixture to 70-80 °C and add iron powder (40 g, 0.716 mol) portion-wise over 30 minutes.
-
After the addition is complete, continue to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a bed of celite to remove the iron salts. Wash the celite bed with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to give ethyl 3-amino-4-methylbenzoate.[6]
Step 4: Synthesis of this compound
This step involves the conversion of the amino group to a hydrazine via a diazonium salt intermediate, followed by reduction and salt formation.
Protocol:
-
Diazotization: Dissolve ethyl 3-amino-4-methylbenzoate (20 g, 0.11 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL) and cool to 0-5 °C in an ice-salt bath.[7][8][9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (8.4 g, 0.12 mol in 20 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (50 g, 0.22 mol) in concentrated hydrochloric acid (100 mL) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A precipitate will form. Continue stirring for an additional 2 hours at low temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 1185302-10-6 |
| Molecular Formula | C10H15ClN2O2 |
| Molecular Weight | 230.69 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
| Purity | 96% (as per supplier data) |
Potential Applications in Drug Discovery
While specific applications for this compound are not well-documented, the hydrazino moiety is a key pharmacophore in numerous biologically active compounds.[1] Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a class of compounds with a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many hydrazone derivatives have shown potent activity against various strains of bacteria and fungi.[2]
-
Anticancer Activity: The azomethine group (-NHN=CH-) in hydrazones has been identified as a crucial feature for their anticancer properties.[2]
-
Anti-inflammatory and Analgesic Activity: Certain hydrazone derivatives have demonstrated significant anti-inflammatory and pain-relieving effects.[2]
-
Antioxidant Activity: Hydrazinobenzoic acid derivatives have been investigated for their antioxidant properties.[10][11]
This compound can serve as a starting material for the synthesis of a library of hydrazone derivatives for screening against various therapeutic targets. The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
Conclusion
This compound, though not a widely studied compound, holds considerable promise as a versatile intermediate in organic synthesis and medicinal chemistry. The synthetic route outlined in this guide, based on well-established chemical transformations, provides a reliable method for its preparation. The presence of multiple reactive sites in the molecule opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. Further research into the derivatization of this compound and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery.
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). One-step process of preparing azo dyes by simultaneous diazotization.
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basic reaction mechanisms of "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride"
An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aryl hydrazine that serves as a versatile and valuable building block in modern synthetic organic chemistry. Its utility is primarily anchored in the rich reactivity of the hydrazine moiety, which, modulated by the electronic effects of the aromatic substituents, provides access to a diverse array of heterocyclic scaffolds. This guide offers an in-depth exploration of the fundamental reaction mechanisms of this compound. We will dissect the causality behind its reactivity in key synthetic transformations, including hydrazone formation, the Fischer indole synthesis, and pyrazole synthesis. This document is structured to provide not only the mechanistic pathways but also practical, field-proven insights and experimental protocols, ensuring a blend of theoretical understanding and practical applicability for professionals in research and drug development.
Molecular Profile and Intrinsic Reactivity
This compound possesses a unique combination of functional groups that dictates its chemical behavior. The core reactive center is the hydrazine group (-NHNH₂). In its hydrochloride salt form, the terminal amino group is protonated (-NHNH₃⁺), which significantly diminishes its nucleophilicity. Therefore, in most synthetic applications, a preliminary deprotonation step with a mild base is required to liberate the free hydrazine, which is the active nucleophilic species.
The electronic landscape of the benzene ring is influenced by two competing substituents:
-
4-methyl group: An electron-donating group (EDG) that increases the electron density of the aromatic ring through a positive inductive effect (+I), thereby enhancing the nucleophilicity of the hydrazine nitrogen atoms.
-
3-ethyl carboxylate group: An electron-withdrawing group (EWG) that deactivates the ring through a negative mesomeric effect (-M).
This push-pull electronic arrangement modulates the reactivity of the hydrazine, influencing reaction rates and, in some cases, the regiochemical outcome of cyclization reactions.
Fundamental Reaction Mechanisms
The versatility of this compound is most evident in its reactions with carbonyl-containing compounds, which serve as gateways to complex heterocyclic systems.
Hydrazone Formation: The Gateway Reaction
The condensation of hydrazines with aldehydes or ketones to form hydrazones is one of the most fundamental and crucial reactions of this class of compounds.[1][2] This reaction is typically the initial step for more complex transformations like the Fischer indole synthesis.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. After deprotonation of the hydrochloride salt, the terminal nitrogen of the hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone product.[2] The reaction is often catalyzed by a small amount of acid.
Sources
Methodological & Application
Application Note & Protocols: Synthesis of Novel Hydrazone Derivatives from Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride for Drug Discovery
Introduction and Significance
Hydrazones, characterized by the azomethine group (-NHN=CH-), are a cornerstone class of compounds in medicinal chemistry.[1][2] Their versatile scaffold allows for the synthesis of molecules with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The biological activity is often attributed to the core hydrazone pharmacophore (-C=N-NH-C=O), which can be readily modified to fine-tune the compound's therapeutic and pharmacokinetic profiles.[5]
This guide provides a detailed methodology for the synthesis of novel hydrazone derivatives using Ethyl 3-hydrazino-4-methylbenzoate hydrochloride as a versatile starting material. This specific precursor offers a robust framework for generating a library of candidate compounds, featuring a stable ester group and a reactive hydrazine moiety primed for derivatization. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and outline the necessary analytical techniques for structural confirmation.
Reaction Principle: Acid-Catalyzed Condensation
The synthesis of hydrazones from a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction, specifically a type of Schiff base formation.[6] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Causality Behind Experimental Choices:
-
Starting Material Form: Ethyl 3-hydrazino-4-methylbenzoate is supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated hydrazinium ion is not nucleophilic. Therefore, the first critical step is the in situ neutralization with a mild base to liberate the free hydrazine, which acts as the active nucleophile.
-
Catalysis: The reaction is typically catalyzed by a small amount of acid. This catalyst protonates the oxygen atom of the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the free hydrazine.
-
Dehydration: The reaction equilibrium is driven forward by the removal of water. This is commonly achieved by performing the reaction in a solvent like ethanol or methanol under reflux conditions, which facilitates the elimination of the water molecule formed during the condensation.[7][8]
General Reaction Scheme
The diagram below illustrates the condensation of Ethyl 3-hydrazino-4-methylbenzoate with a generic aldehyde to form the corresponding hydrazone derivative.
Caption: General synthesis of hydrazone derivatives.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for synthesizing a hydrazone derivative, using 4-chlorobenzaldehyde as an example.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Starting hydrazine precursor |
| 4-Chlorobenzaldehyde | ≥98% Purity | Merck | Carbonyl reactant |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Reaction solvent |
| Glacial Acetic Acid | ACS Grade | VWR | Acid catalyst |
| Sodium Acetate (Anhydrous) | Reagent Grade | Alfa Aesar | Base for neutralizing HCl salt |
| Deionized Water | - | - | Washing |
| Round-bottom flask (50 mL) | - | - | Reaction vessel |
| Reflux Condenser | - | - | To prevent solvent loss |
| Magnetic Stirrer with Hotplate | - | - | Heating and mixing |
| Buchner Funnel and Flask | - | - | Filtration |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | - | Reaction monitoring |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 230.7 mg) and anhydrous sodium acetate (1.1 mmol, 90.2 mg).
-
Expert Insight: Sodium acetate is a weak base chosen to neutralize the hydrochloride salt, liberating the free hydrazine base in situ without creating a strongly basic environment that could induce side reactions.
-
-
Dissolution & Addition: Add 15 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for the neutralization and dissolution of the reactants. To this solution, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Expert Insight: Acetic acid serves as the catalyst to activate the carbonyl group of the aldehyde, accelerating the rate of condensation.[8]
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot (usually the aldehyde) and the appearance of a new, distinct product spot. The typical reaction time is 3-4 hours.[8]
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized hydrazone is a critical, self-validating step. The following data are expected for the example product: Ethyl 4-methyl-3-((2-(4-chlorobenzylidene)hydrazinyl))benzoate .
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | N-H stretch: A peak around 3200-3300 cm⁻¹ for the amide-like N-H. C=O stretch: A strong peak around 1700-1720 cm⁻¹ for the ester carbonyl. C=N stretch: A characteristic imine/hydrazone peak around 1580-1620 cm⁻¹.[5][9] The aldehyde C=O peak (around 1690 cm⁻¹) should be absent. |
| ¹H NMR (ppm, DMSO-d₆) | N-H proton: A singlet downfield, typically > 10.0 ppm. Azomethine proton (-N=CH-): A singlet between 8.0-8.5 ppm.[9] Aromatic protons: Signals in the 7.0-8.0 ppm range, showing patterns consistent with the substituted benzene rings. Ethyl ester protons: A quartet (~4.3 ppm) and a triplet (~1.3 ppm). Methyl proton: A singlet around 2.3-2.5 ppm. |
| ¹³C NMR (ppm) | Ester Carbonyl Carbon: Signal around 165-167 ppm. Azomethine Carbon (-N=CH-): Signal around 140-145 ppm.[9] Aromatic Carbons: Multiple signals in the 110-150 ppm range. Ethyl/Methyl Carbons: Signals upfield (< 65 ppm). |
| Mass Spec. (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For the example product (C₁₇H₁₇ClN₂O₂), the expected exact mass is 316.10. The mass spectrum should confirm this molecular weight.[10] |
Conclusion and Future Directions
The protocol described herein provides a reliable and efficient method for synthesizing hydrazone derivatives from this compound. The procedure is robust, scalable, and amenable to the creation of a diverse chemical library by simply varying the aldehyde or ketone reactant. The wide-ranging biological activities reported for hydrazones make these newly synthesized derivatives promising candidates for further investigation in drug discovery programs.[2][11] Future work should focus on synthesizing a broader array of analogues and subjecting them to a panel of biological assays to identify lead compounds for therapeutic development.
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- ResearchGate. (n.d.). The Use of Hydrazones for Biomedical Applications.
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Application Notes and Protocols for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Heterocyclic Chemistry
Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is a substituted arylhydrazine that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety and a benzoate ester, makes it a valuable synthon for constructing complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where indole and pyrazole scaffolds, readily accessible from this reagent, are prevalent in numerous pharmacologically active agents.[1][2] The strategic placement of the methyl and ethyl ester groups on the benzene ring allows for fine-tuning of the electronic and steric properties of the final products, influencing their biological activity and pharmacokinetic profiles. This document provides a detailed guide to the experimental procedures for utilizing this compound in two key synthetic transformations: the Fischer indole synthesis and the construction of pyrazole derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1185302-10-6 | [3] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |
| Molecular Weight | 230.69 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically ≥96% | |
| Storage Temperature | Room Temperature | |
| InChI Key | BAKCTIHVWUYIQX-UHFFFAOYSA-N |
Safety and Handling
Substituted hydrazines and their salts should be handled with care, as they can be potential irritants and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Application 1: Fischer Indole Synthesis of 6-Carboethoxy-7-methylindole
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4][5] The electron-donating methyl group on the benzene ring of this compound can accelerate the key[5][5]-sigmatropic rearrangement step of the Fischer indole synthesis.[6] This protocol details the synthesis of 6-carboethoxy-7-methylindole, a potentially valuable intermediate for further functionalization in drug discovery programs.
Reaction Scheme
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (approximately 10-15 mL per gram of hydrazine).
-
Addition of Carbonyl Compound: To the stirred suspension, add pyruvic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product, 6-carboethoxy-7-methylindole-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system such as ethanol/water.
-
Decarboxylation (Optional): To obtain 6-carboethoxy-7-methylindole, the purified carboxylic acid derivative can be heated above its melting point until the evolution of carbon dioxide ceases. The resulting product can be further purified by column chromatography.
Causality Behind Experimental Choices
-
Acetic Acid as Solvent and Catalyst: Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst, which is essential for the protonation steps in the Fischer indole synthesis mechanism.[4]
-
Use of Pyruvic Acid: Pyruvic acid is chosen as the carbonyl partner to yield an indole with a carboxylic acid group at the 2-position, which can be a handle for further synthetic modifications or can be removed via decarboxylation.[5]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy barrier for the[5][5]-sigmatropic rearrangement, which is the rate-determining step of the reaction.[6]
-
Aqueous Work-up: Pouring the reaction mixture into ice-water facilitates the precipitation of the less soluble organic product while keeping any unreacted starting materials and byproducts in the aqueous phase.
Application 2: Synthesis of Ethyl 5-amino-3-methyl-1-(2-methyl-5-(ethoxycarbonyl)phenyl)-1H-pyrazole-4-carboxylate
Hydrazines readily undergo condensation and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, a class of five-membered aromatic heterocycles with significant biological activities.[2][7] This protocol describes a plausible synthesis of a substituted pyrazole using this compound and a β-keto ester.
Reaction Scheme
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer, add a suitable base such as triethylamine (1.1 eq) to liberate the free hydrazine.
-
Addition of β-Keto Ester: To the stirred solution, add ethyl 2-cyano-3-oxobutanoate (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into cold water. The precipitated solid is collected by vacuum filtration and washed with water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, or by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Use of a Base: The hydrochloride salt of the hydrazine needs to be neutralized to the free base form to act as a nucleophile in the initial condensation step with the β-keto ester. Triethylamine is a common organic base used for this purpose.
-
Ethanol as Solvent: Ethanol is a good polar protic solvent for both the reactants and facilitates the reaction.
-
Ethyl 2-cyano-3-oxobutanoate: This β-keto ester is a versatile building block that leads to the formation of a highly functionalized pyrazole with amino and carboxylate groups, which are useful for further chemical transformations.[8]
-
Reflux Conditions: The elevated temperature promotes both the initial condensation and the subsequent intramolecular cyclization and dehydration steps leading to the aromatic pyrazole ring.
Conclusion
This compound is a readily accessible and versatile reagent for the synthesis of important heterocyclic scaffolds. The protocols provided herein for the Fischer indole synthesis and pyrazole formation offer a solid foundation for researchers in organic synthesis and drug discovery. The ability to introduce diverse functionalities through the choice of the carbonyl partner makes this compound a valuable tool in the generation of compound libraries for biological screening.
References
-
Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link].
-
Fischer Indole Synthesis. (2021, August 5). The Organic Chemistry Tutor [Video]. YouTube. [Link].
- Zaidi, S. H. H., Hai, A., & Nawar, B. R. A. (2018). Properties and Uses of Substituted Hydrazones. Journal of Pharmaceutical and Applied Chemistry, 4(1), 17-21.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
-
Synthesis of 6-Methylindole. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link].
- Synthesis and Characterization of Some New Pyrazole Compounds. (2018). International Journal of ChemTech Research, 11(04), 212-221.
- Shabani, A., Ghasemi, S., & Dadres, A. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. International Journal of Organic Chemistry, 3(2), 197-201.
- Bouzroura, S., & Chibani, S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1366-1386.
- Preparation method of hydrazino ethyl acetate hydrochloride. (2012).
- Method for preparing 3-hydrazinobenzoic acid hydrochloride. (2009).
- Formation of γ-‐Keto Esters from β‐Keto Esters. (2014). Organic Syntheses, 91, 248-259.
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ethyl 4-methylbenzoate. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link].
- Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (2018). Journal of Al-Nahrain University, 21(2), 57-63.
- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). Annals of Tropical Medicine & Public Health, 23(16).
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This compound. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link].
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indazole. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link].
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- US6642035B2 - Synthesis of B-keto esters. (n.d.). Google Patents.
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4-benzyloxyindole. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link].
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Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link].
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2018). Beilstein Journal of Organic Chemistry, 14, 2854–2863.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. (2022). Organic & Biomolecular Chemistry.
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Retrieved January 19, 2026, from [Link].
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Application Notes & Protocols: Strategic Synthesis of Bio-active Scaffolds via Condensation of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride with Aldehydes
Introduction: The Hydrazone Core as a Linchpin in Medicinal Chemistry
The reaction between arylhydrazines and aldehydes to form hydrazones is a cornerstone of synthetic chemistry. This seemingly straightforward condensation is, in fact, a gateway to a vast array of complex heterocyclic structures that form the backbone of numerous pharmaceuticals and agrochemicals. The subject of this guide, Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, is a versatile building block. Its reaction with various aldehydes yields substituted hydrazones which are not merely stable intermediates but pivotal precursors for constructing high-value molecular frameworks such as indoles and pyrazoles.
This document provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for successfully reacting this compound with aldehydes. The insights herein are designed to empower researchers to optimize these reactions for applications ranging from discovery chemistry to process development.
The Underlying Chemistry: Mechanism of Hydrazone Formation
The formation of a hydrazone from a hydrazine and an aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction.[1] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The process unfolds in two primary stages:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolhydrazine.[1]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation yields the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone. The rate-limiting step is typically the dehydration of the tetrahedral intermediate at neutral pH.[1]
Since the starting material is a hydrochloride salt, the reaction medium is inherently acidic, which aids in catalysis. However, the protonated hydrazine is a weaker nucleophile. Therefore, a delicate pH balance is often required, which can be achieved by adding a buffer or a catalytic amount of a different acid.
Caption: Hydrazone as a central intermediate for heterocyclic synthesis.
Optimizing Reaction Conditions: A Comparative Overview
The success of the condensation reaction hinges on the careful selection of solvent, catalyst, temperature, and reaction time. The optimal conditions can vary significantly depending on the reactivity of the aldehyde substrate.
| Aldehyde Type | Typical Solvent | Catalyst / Additive | Temperature | Typical Time | Rationale & Insights |
| Aromatic (Electron-Neutral) | Ethanol, Methanol | Glacial Acetic Acid (cat.) | Reflux | 2-8 hours | Standard conditions. Acetic acid ensures sufficient catalysis to drive the dehydration step. Ethanol is an excellent solvent for recrystallization. [2] |
| Aromatic (Electron-Withdrawing) | Ethanol, Acetic Acid | None or NaOAc | Room Temp to 60 °C | 1-4 hours | The aldehyde is highly electrophilic. The reaction is often fast and may not require strong heating or added acid. Sodium acetate can be used to buffer the HCl from the starting material. [3][4] |
| Aromatic (Electron-Donating) | Acetic Acid, DMSO | HCl or H₂SO₄ (cat.) | High Reflux | 8-24 hours | The aldehyde is less reactive. Stronger acid and higher temperatures are often necessary to overcome the lower electrophilicity of the carbonyl carbon. |
| Aliphatic | Ethanol | Glacial Acetic Acid (cat.) | Room Temp to Reflux | 1-12 hours | Reactivity varies. Steric hindrance around the carbonyl can slow the reaction. Monitoring by TLC is crucial. |
| α,β-Unsaturated | Ethanol | NaOAc | Room Temp | 4-16 hours | Milder conditions are preferred to avoid potential side reactions like Michael addition. |
Detailed Experimental Protocol: General Synthesis of an Aryl Hydrazone
This protocol provides a robust starting point for the synthesis of hydrazones from this compound.
Materials & Equipment:
-
This compound (1.0 eq)
-
Aldehyde of choice (1.0 - 1.1 eq)
-
Absolute Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (optional, catalytic)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
TLC plates (e.g., Silica gel 60 F254)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reagent Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a suitable volume of absolute ethanol (approx. 10-20 mL per gram of hydrazine).
-
Addition of Hydrazine: Add this compound (1.0 eq) to the stirred solution. The mixture may be a slurry.
-
Catalysis (Optional): Add a few drops (e.g., 3-5) of glacial acetic acid to the mixture.
-
Causality Explanation: The added acid serves as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity, and to facilitate the final dehydration of the carbinolhydrazine intermediate. [1]4. Reaction: Heat the mixture to reflux using a heating mantle.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath often promotes precipitation of the product.
-
Causality Explanation: The hydrazone product is generally less soluble in the alcoholic solvent at lower temperatures, allowing for isolation by precipitation.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent, such as ethanol.
Caption: Experimental workflow for hydrazone synthesis.
Conclusion
The reaction of this compound with aldehydes is a versatile and powerful tool in the arsenal of the modern medicinal chemist. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions based on the nature of the aldehyde, researchers can efficiently synthesize a wide range of hydrazone intermediates. These intermediates serve as critical launchpads for constructing complex, biologically active heterocyclic molecules, thereby accelerating the drug discovery and development process.
References
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Title: Fischer Indole Synthesis Source: Chem-Station Int. Ed. URL: [Link]
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Title: Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2) Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions Source: Royal Society of Chemistry URL: [Link]
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Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
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Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (PMC) URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Fischer Indole Synthesis Source: YouTube URL: [Link]
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Title: Hydrazone Source: Wikipedia URL: [Link]
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Title: Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: National Institutes of Health (PMC) URL: [Link]
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Title: One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions Source: ScienceDirect URL: [Link]
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Title: Hydrazone synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty Source: ResearchGate URL: [Link]
-
Title: Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities Source: MDPI URL: [Link]
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Application Notes & Protocols for the Development of Novel Antimicrobial Agents Using Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Hydrazide-hydrazones represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, a versatile chemical building block, for the synthesis and evaluation of new antimicrobial candidates. We present detailed, field-proven protocols for the synthesis of a diverse library of hydrazone derivatives, their subsequent screening for antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) determination, and preliminary safety profiling through in vitro cytotoxicity assays. The causality behind experimental choices is explained, and methods for robust data analysis are provided to guide the identification of promising lead compounds.
Introduction: The Rationale for Hydrazone Scaffolds
Hydrazones, characterized by the azometine group (–NHN=CH–), are synthesized through the condensation of hydrazides with various aldehydes and ketones.[3][4] This synthetic accessibility allows for the creation of large, structurally diverse libraries of compounds from a single hydrazide precursor. This structural diversity is paramount in drug discovery, as it enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Many hydrazone derivatives have demonstrated significant antimicrobial activity, with some studies suggesting their mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1][5] this compound serves as an excellent starting point for such a discovery program. The ethyl ester can be readily converted to the corresponding hydrazide, which then becomes the key intermediate for derivatization.
This guide outlines a validated workflow, from initial synthesis to lead candidate selection, providing the technical foundation for a robust antimicrobial drug discovery program.
Caption: High-level workflow for antimicrobial agent development.
Section 1: Synthesis of Hydrazide & Hydrazone Derivatives
The foundational step is the conversion of the commercially available ethyl ester into its more reactive hydrazide intermediate. This intermediate is then used to generate a library of hydrazone derivatives.
Protocol 1.1: Synthesis of 4-methyl-3-(hydrazinecarbonyl)benzoic acid (Hydrazide Intermediate)
Expert Insight: This reaction, a standard hydrazinolysis, replaces the ethoxy group of the ester with a hydrazine group. Using an excess of hydrazine hydrate drives the reaction to completion. Ethanol is an ideal solvent as it dissolves the starting material and is compatible with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the hydrazide product) is collected by filtration.
-
Wash the crystals with cold ethanol to remove unreacted hydrazine hydrate.
-
Dry the product under vacuum. Characterize by FT-IR (look for the appearance of N-H stretching bands and the shift in the carbonyl peak) and NMR.
Protocol 1.2: General Synthesis of Hydrazone Derivatives (5a-l)
Expert Insight: This is a classic condensation reaction.[4] The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This allows for the efficient formation of the C=N double bond characteristic of hydrazones.[7]
Caption: General reaction scheme for hydrazone synthesis.
Materials:
-
Synthesized hydrazide intermediate (from Protocol 1.1)
-
A diverse panel of aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the hydrazide intermediate (1 equivalent) in absolute ethanol.
-
Add the selected aldehyde (1 equivalent) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-6 hours. Monitor by TLC until the starting materials are consumed.[7]
-
Cool the flask to room temperature. The solid hydrazone product will often precipitate out of the solution.
-
Collect the product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.
-
Confirm the structure of each new derivative using analytical techniques such as NMR, Mass Spectrometry, and FT-IR. The disappearance of the aldehyde proton signal in ¹H NMR and the appearance of the azomethine (N=CH) proton signal are key indicators of success.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[9][10]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
Expert Insight: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][11] The use of Mueller-Hinton Broth (MHB) is critical as it is a standardized medium with low levels of inhibitors that might interfere with the antimicrobial agent.[8] A standardized bacterial inoculum (5 x 10⁵ CFU/mL) is essential for reproducibility.[9] The inclusion of positive (no drug), negative (no bacteria), and standard antibiotic controls is a self-validating mechanism that ensures the reliability of the results.
Materials:
-
Synthesized hydrazone compounds
-
Standard antibiotic (e.g., Ampicillin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 10 mg/mL) in DMSO. Subsequent dilutions will be made in MHB.
-
Inoculum Preparation: a. From a fresh agar plate, pick several well-isolated colonies of the test bacterium. b. Suspend them in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after adding the drug solution will be 5 x 10⁵ CFU/mL.[9]
-
Plate Setup: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the test compound (e.g., 512 µg/mL) in MHB. Add 200 µL of this solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL). d. Column 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no drug. e. Column 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria and no drug.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Caption: Example 96-well plate layout for MIC determination.
Section 3: Preliminary Cytotoxicity Assessment
A promising antimicrobial agent must selectively target pathogens while causing minimal harm to host cells.[12][13] Cytotoxicity assays are therefore a critical step in the early stages of drug development.[14] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[15][16]
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
Expert Insight: This assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[14] It is crucial to include a vehicle control (DMSO) to account for any solvent-induced toxicity and a positive control (e.g., Doxorubicin) to ensure the assay is performing correctly.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized hydrazone compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Doxorubicin (positive control for cytotoxicity)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. The concentration range should be broad enough to determine a 50% cytotoxic concentration (CC₅₀), often mirroring or exceeding the MIC range. b. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. c. Include wells for untreated cells (negative control) and cells treated with the vehicle (DMSO control) at the highest concentration used for the test compounds.
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100 b. Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the CC₅₀ value.
Section 4: Data Analysis and Lead Selection
After generating antimicrobial and cytotoxicity data, the next step is to analyze the results to identify the most promising compounds for further development.
Data Presentation
Summarize the MIC and CC₅₀ values for all synthesized compounds in a clear, tabular format. This allows for easy comparison of potency and toxicity.
Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for Hydrazone Derivatives
| Compound ID | R-Group (from aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) vs. S. aureus |
| 5a | 4-Nitro | 4 | 16 | >128 | >32 |
| 5b | 4-Hydroxy | 32 | 128 | >128 | >4 |
| 5c | 2,4-Dichloro | 8 | 8 | 96 | 12 |
| 5d | 4-Dimethylamino | 64 | >128 | >128 | >2 |
| Ampicillin | (Control) | 2 | 4 | N/A | N/A |
Calculating the Selectivity Index (SI)
The Selectivity Index (also known as the therapeutic index in early-stage discovery) is a critical parameter for prioritizing compounds. It provides a quantitative measure of a compound's selectivity for the pathogen over host cells.
Formula: Selectivity Index (SI) = CC₅₀ / MIC
Interpretation:
-
SI > 10: Generally considered a promising result, indicating that the compound is at least 10 times more toxic to the bacteria than to mammalian cells.
-
SI ≤ 1: The compound is non-selective or more toxic to host cells, making it a poor candidate for further development.
From the hypothetical data in Table 1, compound 5a shows the most promise. It has a potent MIC against S. aureus (4 µg/mL) and excellent selectivity (SI > 32), indicating very low cytotoxicity at its effective antimicrobial concentration. Compound 5c also shows broad-spectrum activity but with a lower, yet still acceptable, selectivity index.
Conclusion and Future Directions
This guide provides a systematic and robust framework for leveraging this compound in an antimicrobial drug discovery campaign. By following these protocols for synthesis, antimicrobial screening, and cytotoxicity evaluation, research teams can efficiently identify novel hydrazone derivatives with promising therapeutic potential.
Lead compounds identified through this workflow, such as those with high SI values, should be advanced to the next stages of development, which include:
-
Mechanism of Action (MoA) studies: Investigating how the compound kills bacteria (e.g., DNA gyrase inhibition assays).[1][5]
-
Spectrum of Activity: Testing against a broader panel of clinical isolates and resistant strains (e.g., MRSA).[17]
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection.
This structured approach, grounded in established methodologies, maximizes the potential for discovering the next generation of antimicrobial agents.
References
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Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Antunes, L. (eds) Antibiotics. Methods in Molecular Biology, vol 1520. Humana Press, New York, NY. [Link][12]
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Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Antunes, L.C.S., Lerm, M. (eds) Antibiotics. Methods in Molecular Biology, vol 2623. Humana, New York, NY. [Link][13]
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Spencer, H. J. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link][11]
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NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link][18]
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OIE. (2012). Methodologies for Antimicrobial Susceptibility Testing. OIE. [Link][8]
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Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link][9]
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Bielenica, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link][5]
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World Organisation for Animal Health (WOAH). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. [Link][10]
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Bielenica, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5326. [Link][1]
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Stojković, D. S., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 24(11), 2149. [Link][17]
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ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone.... [Link][19]
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Eldebss, T. M. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2384. [Link][7]
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Yuan, H., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(12), 2788. [Link][15]
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Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 5017239. [Link][16]
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Yurttaş, L., et al. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 20(1), 35-38. [Link][20]
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Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. [Link][21]
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Kumar, S., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2095. [Link][22]
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Kubba, A. M., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). [Link][6]
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ResearchGate. Investigation of Antimicrobial Activity of Some Ethyl Paraben Hydrazide-Hydrazone Derivatives. [Link][2]
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Bielenica, A., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. International Journal of Molecular Sciences, 25(16), 8683. [Link][4]
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Yurttaş, L., et al. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 20(1), 35-38. [Link][23]
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Ibraheem, H. H. (2016). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link][24]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link][3]
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Application Notes and Protocols for Anticancer Activity of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Hydrazone and hydrazide derivatives have emerged as a versatile and promising class of compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] The core structure, often characterized by an azometine group (-NHN=CH-), serves as a valuable pharmacophore that can be readily modified to optimize biological activity.[4][5] This document provides a comprehensive guide to the synthesis and evaluation of novel anticancer agents derived from "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride." While this specific scaffold is not extensively reported in the literature, we will leverage established synthetic methodologies for structurally related hydrazinobenzoic acids to propose a robust framework for derivatization and subsequent biological characterization.[6][7]
These application notes are designed to provide researchers with the foundational knowledge and detailed protocols required to explore the therapeutic potential of this compound class. We will delve into a representative synthetic scheme, followed by in-depth protocols for assessing in vitro and in vivo anticancer activity, including the evaluation of cytotoxicity, induction of apoptosis, and effects on the cell cycle. The causality behind experimental choices will be explained to ensure a deep understanding of the methodologies.
I. Synthesis of Hydrazone Derivatives: A Representative Protocol
The hydrazino group in this compound is a reactive handle that can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).[8][9]
Principle of the Reaction: The synthesis of hydrazones from hydrazines and carbonyl compounds is a classic condensation reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
A representative synthetic scheme is outlined below:
Figure 1: General synthetic workflow for hydrazone derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.1 equivalents of the desired substituted aromatic or heterocyclic aldehyde. The choice of aldehyde is critical for exploring the SAR.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction Conditions: Equip the flask with a condenser and reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to obtain the final pure hydrazone derivative.[4]
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[10]
II. In Vitro Anticancer Activity Evaluation
A critical step in the preclinical development of any new anticancer agent is the characterization of its cytotoxic effects against various cancer cell lines.[11] A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's biological activity.
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives in the culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.[14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[14]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[7]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
| Assay | Principle | Endpoint | Advantages |
| MTT | Mitochondrial dehydrogenase activity | Formazan concentration | Measures metabolic activity |
| SRB | Staining of total cellular protein | Protein-bound dye concentration | Less interference from compounds |
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[15]
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Figure 2: Cellular states in Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cancer cells with the hydrazone derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[17]
2. Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression of key proteins involved in the apoptotic cascade.
Key Markers:
-
Caspases: Detection of cleaved (active) forms of executioner caspases like caspase-3 and caspase-7.
-
PARP: Poly(ADP-ribose) polymerase is a substrate for activated caspases, and its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Examine the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the apoptotic markers of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
C. Cell Cycle Analysis
Anticancer agents can exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.[4] Cell cycle analysis is commonly performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Figure 3: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the hydrazone derivatives for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. In Vivo Anticancer Activity Evaluation
Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their efficacy and toxicity in a whole organism.
Human Tumor Xenograft Model
This is the most common in vivo model for preclinical anticancer drug screening. It involves the transplantation of human tumor cells into immunocompromised mice.[15]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot).
-
Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).
IV. Conclusion and Future Directions
The hydrazinobenzoate scaffold presents a valuable starting point for the development of novel anticancer agents. The synthetic and analytical protocols detailed in these application notes provide a comprehensive framework for researchers to synthesize derivatives of "this compound" and to systematically evaluate their anticancer potential. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by the most active compounds to facilitate rational drug design and optimization for future preclinical and clinical development.
References
- Al-Ostath, A., et al. (2021). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic & Medicinal Chemistry, 47, 116382.
- Asian Journal of Pharmacy and Pharmacology. (2018). Hydrazones as potential anticancer agents: An update. Asian Journal of Pharmacy and Pharmacology, 4(2), 116-122.
- Naidoo, A., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4983.
- Yakan, H., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8685-8699.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
- Kumar, D., & Kumar, N. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 103.
- Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
- Kumar, D., & Kumar, N. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 103.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374.
-
Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved from [Link]
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021). Molecules, 26(15), 4492.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Öztürk, Z., et al. (2021). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 26(11), 3326.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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Cell cycle analysis. (n.d.). In Wikipedia. Retrieved from [Link]
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Structural activity relationship of synthesized hydrazones derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Drąg-Zalesińska, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(22), 5469.
- Abdel-Wahab, B. F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465.
- Gzella, A., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. International Journal of Molecular Sciences, 25(16), 8781.
-
Biological Activities of Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 15(1), 58-62.
- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry, 11, 1249419.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2015). Current Cancer Drug Targets, 15(4), 285-295.
- Determination of Caspase Activation by Western Blot. (2018). Methods in Molecular Biology, 1709, 29-38.
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Reaction Products Derived from Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is a valuable starting material in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds. Its reaction with 1,3-dicarbonyl compounds, most notably through the Knorr pyrazole synthesis, provides a direct route to a variety of substituted pyrazoles.[1][2][3][4] These pyrazole-containing molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[5]
The successful synthesis of these target molecules is only the first step; obtaining them in high purity is critical for their subsequent use in biological assays, structural studies, and as active pharmaceutical ingredients (APIs). Impurities, such as unreacted starting materials, regioisomers, and other byproducts, can significantly impact the reliability of research data and the safety and efficacy of potential drug candidates.[6]
This comprehensive guide provides detailed application notes and protocols for the purification of products arising from the reaction of this compound with two common 1,3-dicarbonyl compounds: acetylacetone and ethyl acetoacetate. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to achieve high-purity compounds.
Understanding the Reaction: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles.[1][2][3][4] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a common challenge that necessitates careful purification.[6][9]
Part 1: Purification of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzoate
This section details the purification of the product from the reaction of this compound with acetylacetone.
Reaction Scheme
Caption: Knorr pyrazole synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzoate.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.
Rationale for Solvent Selection:
Ethanol is often a suitable solvent for the recrystallization of moderately polar aromatic compounds like substituted ethyl benzoates. It has a good balance of solvating power at elevated temperatures and lower solubility for the product at cooler temperatures, allowing for efficient crystal formation upon cooling. Methanol can also be a viable alternative.[10]
Step-by-Step Protocol:
-
Dissolution: Transfer the crude reaction mixture to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. The key is to achieve a saturated or near-saturated solution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
| Parameter | Recommended Value/Solvent |
| Primary Solvent | Ethanol or Methanol |
| Washing Solvent | Cold Ethanol or Cold Methanol |
| Expected Purity | >95% (can be assessed by HPLC or NMR) |
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[11][12]
Rationale for Stationary and Mobile Phase Selection:
Silica gel is a polar stationary phase that is well-suited for the separation of moderately polar organic compounds. A mobile phase gradient of ethyl acetate in hexanes is commonly used, where increasing the polarity of the eluent (by increasing the concentration of ethyl acetate) allows for the elution of more polar compounds. This method is particularly effective for separating the desired product from less polar starting materials and more polar byproducts.[11][12][13][14]
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and so on) to elute the separated compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| TLC Visualization | UV light (254 nm) and/or iodine stain |
digraph "Column_Chromatography_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];A[label="Crude Product"]; B[label="Dissolve in minimal solvent"]; C [label="Adsorb onto silica gel"]; D [label="Dry load onto packed column"]; E [label="Elute with solvent gradient\n(Hexanes -> Ethyl Acetate)"]; F [label="Collect Fractions"]; G [label="Analyze fractions by TLC"]; H [label="Combine pure fractions"]; I[label="Evaporate solvent"]; J [label="Purified Product"]; A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
}
Caption: General workflow for purification by column chromatography.
Part 2: Purification of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4-methylbenzoate
This section details the purification of the product from the reaction of this compound with ethyl acetoacetate. The product of this reaction is a pyrazolone.
Reaction Scheme
Caption: Knorr pyrazolone synthesis.
Protocol 3: Purification by Acid-Base Extraction followed by Recrystallization
Pyrazolones can exhibit acidic properties due to the presence of the enolizable proton. This characteristic can be exploited for purification through acid-base extraction.
Rationale:
The pyrazolone product can be deprotonated by a base to form a water-soluble salt, while non-acidic impurities remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified pyrazolone.[8]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium carbonate solution). The pyrazolone will move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, as described in Protocol 1.
| Parameter | Recommended Value/Solvent |
| Organic Solvent | Ethyl Acetate |
| Aqueous Base | 1 M Sodium Carbonate |
| Aqueous Acid | 1 M Hydrochloric Acid |
| Recrystallization Solvent | Ethanol/Water |
Protocol 4: Purification by Column Chromatography
Rationale:
Similar to the dimethylpyrazole derivative, column chromatography with a silica gel stationary phase is effective. Due to the increased polarity of the pyrazolone, a more polar mobile phase or a steeper gradient may be required for elution.
Step-by-Step Protocol:
Follow the general procedure outlined in Protocol 2, with the following modifications:
-
Mobile Phase: A higher proportion of ethyl acetate in hexanes will likely be needed. A starting gradient of 20% ethyl acetate in hexanes, gradually increasing to 50% or higher, is a good starting point.
-
TLC Analysis: The pyrazolone product will have a lower Rf value on the TLC plate compared to the dimethylpyrazole derivative due to its higher polarity.
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) |
| TLC Visualization | UV light (254 nm) and/or potassium permanganate stain |
Part 3: Purity Assessment
Accurate assessment of purity is crucial. A combination of chromatographic and spectroscopic techniques should be employed.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to monitor the progress of a reaction and the effectiveness of a purification process.[7]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes, with the ratio adjusted to achieve an Rf value of 0.3-0.5 for the desired product.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Iodine Chamber: General stain for most organic compounds.
-
Potassium Permanganate Stain: Useful for visualizing compounds that can be oxidized.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative purity analysis.[15][16][17]
-
Column: A reverse-phase C18 column is typically used for these types of compounds.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used to assess purity by identifying characteristic peaks of the product and any impurities.[18][19]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show characteristic splitting patterns for the substituted benzene ring and the pyrazole ring. The ethyl ester will show a characteristic quartet and triplet.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.
The absence of signals corresponding to starting materials or byproducts in the ¹H and ¹³C NMR spectra is a strong indicator of high purity.
Conclusion
The purification of reaction products from this compound is a critical step in the synthesis of novel pyrazole derivatives. The choice of purification technique—be it recrystallization, column chromatography, or acid-base extraction—depends on the physical and chemical properties of the target molecule and the nature of the impurities. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and efficiently obtain high-purity compounds, thereby ensuring the quality and reliability of their scientific endeavors.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 643-651.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com.
- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile. (n.d.). Benchchem.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- knorr pyrazole synthesis. (n.d.). Slideshare.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Supporting Inform
- Supporting Information for. (n.d.). The Royal Society of Chemistry.
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
- Studies on Nickel-Catalyzed CO Bond Activation with the Assistance of Directing Group. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA.
- Electronic Supplementary information. (n.d.). The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Knorr pyrrole synthesis. (n.d.). Wikipedia.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
- Ethyl 4-methylbenzo
- Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate NMR Spectrum Analysis. (n.d.). Benchchem.
- 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Macroscale Nitration of Methyl Benzo
- Supporting Inform
- Characterization data for new pyrazole derivatives. (n.d.).
- Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
- EAS Nitration Experiment & Recrystalliz
- Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide. (n.d.). Benchchem.
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
- ethyl 4-methylbenzoate. (n.d.). Organic Syntheses Procedure.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
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- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Welcome to the Technical Support Center for optimizing reactions involving Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile reagent. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into reaction optimization and troubleshooting. Our focus is on the Fischer indole synthesis, a primary application for this compound, empowering you to maximize your reaction yields and purity.
Understanding Your Reagent: this compound
This compound is a substituted arylhydrazine, a class of compounds pivotal in the synthesis of indole scaffolds. The substituents on the aromatic ring, a methyl group and an ethyl ester, significantly influence its reactivity. The methyl group is electron-donating, which can increase the rate of the Fischer indole synthesis. However, this enhanced reactivity can also potentiate side reactions, such as N-N bond cleavage, if conditions are not carefully controlled. The ethyl ester group is a mild deactivator and its position will dictate the final substitution pattern of the resulting indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: The most prevalent application of this compound is in the Fischer indole synthesis . This reaction allows for the construction of the indole nucleus, a core structure in many pharmaceuticals and biologically active molecules, by reacting the hydrazine with an aldehyde or ketone under acidic conditions.[1][2]
Q2: How do the substituents on this compound affect the Fischer indole synthesis?
A2: The 4-methyl group is electron-donating, which generally accelerates the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. However, strong electron-donating groups can also stabilize intermediates that lead to N-N bond cleavage, a competing side reaction that can reduce your yield. The 3-ethoxycarbonyl group is an electron-withdrawing group that will ultimately be a substituent on the resulting indole ring. Its position will direct the cyclization to form a 7-methyl-1H-indole-6-carboxylate derivative.
Q3: My Fischer indole synthesis with this compound is giving a low yield. What are the likely causes?
A3: Low yields in this reaction can stem from several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂).[1] The optimal acid and its concentration often need to be determined empirically.
-
Incorrect Temperature: The reaction typically requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition of the starting material, intermediate hydrazone, or the final indole product.
-
Side Reactions: The primary side reaction to consider is the reductive cleavage of the N-N bond in the hydrazine or hydrazone intermediate, especially given the electron-donating methyl group. This can be mitigated by careful control of temperature and acid catalysis.
-
Purity of Starting Materials: Ensure your aldehyde or ketone is pure, as impurities can lead to undesired side products that complicate purification.
Q4: I am observing the formation of a significant amount of dark, tar-like material in my reaction. What is causing this and how can I prevent it?
A4: Tar formation is a common issue in Fischer indole syntheses, often resulting from the decomposition of the starting materials or product under harsh acidic conditions and high temperatures. To minimize this:
-
Lower the reaction temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a milder acid catalyst: A less concentrated or weaker acid may be sufficient to catalyze the reaction without causing extensive degradation.
-
Decrease reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Consider a two-step procedure: Isolate the intermediate hydrazone before proceeding with the acid-catalyzed cyclization. This can sometimes lead to cleaner reactions.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues encountered when using this compound in a Fischer indole synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete hydrazone formation. | Ensure equimolar amounts of the hydrazine and carbonyl compound are used. A slight excess of the carbonyl compound can sometimes be beneficial. The formation of the hydrazone is often carried out as a separate step before the addition of the cyclization catalyst. |
| Ineffective acid catalyst. | Experiment with different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, ZnCl₂, or gaseous HCl in an inert solvent). The choice of acid can be substrate-dependent. | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. | |
| Multiple Products Observed by TLC/LC-MS | Formation of regioisomers. | If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to regioisomeric indole products. Consider using a symmetrical ketone or an aldehyde if possible. |
| Azine formation. | This side product arises from the reaction of the hydrazone with a second molecule of the carbonyl compound. Using a slight excess of the hydrazine can sometimes suppress this. | |
| N-N bond cleavage. | As mentioned, the electron-donating methyl group can promote this. Try using a milder Lewis acid or running the reaction at a lower temperature. | |
| Difficult Purification | Presence of baseline material or "tar". | See FAQ Q4 for mitigation strategies. For purification, consider column chromatography with a gradient elution. Sometimes, a preliminary acid-base extraction can help remove some impurities. |
| Product instability on silica gel. | Some indoles can be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocols
Generalized Protocol for Fischer Indole Synthesis
Disclaimer: This is a generalized protocol and must be optimized for your specific carbonyl compound.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of a weak acid like acetic acid if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone can either be isolated by filtration if it precipitates upon cooling, or the reaction mixture can be taken directly to the next step.
Step 2: Cyclization to the Indole
-
To the hydrazone (or the reaction mixture from Step 1), add the acid catalyst. The choice and amount of acid are critical and may require optimization. Some common starting points are:
-
Polyphosphoric acid (PPA): Used as both solvent and catalyst, typically at 80-120 °C.
-
Zinc chloride (ZnCl₂): 1.5-2.0 equivalents, often in a high-boiling solvent like toluene or xylene, heated to reflux.
-
Sulfuric acid or Hydrochloric acid: A solution in a suitable solvent (e.g., ethanol, acetic acid) at elevated temperatures.
-
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate, sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Synthesis of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Welcome to the Technical Support Center for the synthesis of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, ensuring the integrity and purity of your final product.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves two key transformations:
-
Diazotization: The starting material, Ethyl 3-amino-4-methylbenzoate, is converted to its corresponding diazonium salt. This is achieved through the in-situ generation of nitrous acid from sodium nitrite in a strong acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C).
-
Reduction: The intermediate diazonium salt is then reduced to the desired hydrazine derivative. A common and effective reducing agent for this step is stannous chloride (SnCl₂).
While the synthesis is robust, the reactive nature of the diazonium salt intermediate can lead to the formation of several side products. This guide will address the identification, mitigation, and troubleshooting of these common impurities.
Diagram of the General Synthesis Pathway
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: My final product is a reddish-brown or orange color, and the purity is low. What is the likely impurity, and how can I prevent its formation?
Answer:
The most probable cause of a colored impurity is the formation of an azo compound . This occurs when the electrophilic diazonium salt intermediate couples with an electron-rich aromatic ring. In this synthesis, the diazonium salt can react with the unreacted starting material (Ethyl 3-amino-4-methylbenzoate) or another molecule of the diazonium salt.
Mechanism of Azo-Coupling Side Reaction:
The diazonium ion acts as an electrophile and attacks the activated aromatic ring of another amine molecule, typically at the position para to the activating amino group. This electrophilic aromatic substitution reaction leads to the formation of a brightly colored azo compound with an extended conjugated system.[1][2]
Preventative Measures and Solutions:
-
Strict Temperature Control: The diazotization reaction is highly exothermic. Maintaining a temperature between 0-5 °C is critical.[3] Higher temperatures increase the rate of the coupling side reaction and also lead to the decomposition of the diazonium salt.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the amine. This ensures that there is no localized excess of nitrous acid, which can lead to a rapid temperature increase.
-
Adequate Acidity: The reaction should be conducted in a sufficiently acidic medium (e.g., with excess HCl). The acidity ensures that the starting amine is protonated, which deactivates it towards electrophilic attack by the diazonium salt.[4]
-
Immediate Reduction: Use the freshly prepared diazonium salt solution immediately in the reduction step. Allowing the diazonium salt to stand, even at low temperatures, increases the likelihood of side reactions.
Troubleshooting Workflow for Azo-Compound Formation
Caption: Troubleshooting steps to mitigate azo-compound formation.
Question 2: I am observing a significant amount of a byproduct with a hydroxyl group instead of the hydrazine group. What is this impurity and how can I minimize it?
Answer:
This impurity is likely Ethyl 3-hydroxy-4-methylbenzoate . It is formed by the reaction of the diazonium salt with water, a common side reaction in diazotization, especially if the temperature of the reaction is not well-controlled.[5][6]
Mechanism of Phenol Formation:
The diazonium salt can undergo nucleophilic attack by water, leading to the formation of a phenol and the evolution of nitrogen gas. This reaction is accelerated by an increase in temperature.[7]
Preventative Measures and Solutions:
-
Maintain Low Temperature: As with preventing azo-coupling, strict temperature control at 0-5 °C is the most effective way to suppress the formation of the phenolic byproduct.
-
Use Concentrated Acid: Using a higher concentration of hydrochloric acid can reduce the activity of water in the reaction medium.
-
Avoid Delays: Proceed with the reduction step immediately after the diazotization is complete.
Question 3: My final product is contaminated with tin salts, which are difficult to remove. What are the best practices for their removal?
Answer:
The use of stannous chloride (SnCl₂) as a reducing agent results in the formation of stannic chloride (SnCl₄) and other tin oxides as byproducts. These can be challenging to remove completely from the final product.
Purification Strategies:
-
Aqueous Workup with Base: After the reaction, a common procedure is to basify the reaction mixture. This precipitates tin salts as tin hydroxides, which can then be removed by filtration. However, this may also deprotonate your product, potentially affecting its solubility.
-
Fluoride Wash: A highly effective method for removing residual tin is to wash the crude product with an aqueous solution of potassium fluoride (KF).[8] The fluoride ions form a strong bond with tin, creating insoluble tin fluorides that can be filtered off.
-
Chromatography: If the tin impurities persist, column chromatography can be employed. Using a silica gel column treated with a small amount of triethylamine in the eluent can help in retaining the tin salts on the column.[9]
| Purification Method | Advantages | Disadvantages |
| Aqueous Basification | Simple and inexpensive. | Can be messy; product may precipitate. |
| Potassium Fluoride Wash | Highly effective for tin removal. | Requires an additional reagent (KF). |
| Column Chromatography | Can provide very high purity. | Time-consuming and requires solvents. |
III. Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding excess hydrochloric acid in the diazotization step?
A1: Excess hydrochloric acid serves two main purposes. First, it ensures the complete conversion of sodium nitrite to nitrous acid, the reactive species in diazotization.[10] Second, it keeps the reaction medium strongly acidic, which protonates the amino group of the starting material, preventing the unwanted azo-coupling side reaction.[4]
Q2: How can I confirm that the diazotization reaction is complete and that all the nitrous acid has been consumed or quenched?
A2: You can monitor for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper will turn blue-black if nitrous acid is present.[11] It is common to have a slight excess of nitrous acid to ensure complete diazotization. This excess can then be quenched by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[11][12]
Q3: What are the critical safety precautions I should take when working with diazonium salts?
A3: Aryl diazonium salts are thermally unstable and can be explosive, particularly when isolated as solids. The following safety measures are crucial:
-
Never isolate the solid diazonium salt unless absolutely necessary and with appropriate safety measures in place. It is best to use it in solution immediately after preparation.
-
Strictly control the temperature of the diazotization reaction, keeping it between 0-5 °C.
-
Ensure proper venting as the reaction evolves nitrogen gas.
-
Quench any excess nitrous acid at the end of the reaction.
Q4: What analytical method is suitable for determining the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most suitable method for assessing the purity and identifying the byproducts of this synthesis. A reverse-phase C18 column is typically effective.
Suggested HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
This method should allow for the separation of the starting material, the final product, and the common azo and phenolic impurities.[13]
IV. References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053–2058. [Link]
-
Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts. [Link]
-
Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023). JoVE. [Link]
-
some reactions of diazonium ions. (n.d.). Chemguide. [Link]
-
A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. (1977). The Journal of Organic Chemistry. [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Method of eliminating excess nitrite in diazotisation solutions. (1974). Google Patents.
-
Diazotization Titration or Nitrite Titration. (n.d.). Pharmapproach. [Link]
-
Process to eliminate the nitrite excess in diazotization solutions. (1987). Google Patents.
-
Diazotization workup neutralization question. (2021). Reddit. [Link]
-
Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride. (2018). ResearchGate. [Link]
-
Hydrazine purification. (1969). Google Patents.
-
Preparation method of hydrazino ethyl acetate hydrochloride. (2018). Google Patents.
-
ethyl azodicarboxylate. (n.d.). Organic Syntheses. [Link]
-
Method for preparing 3-hydrazinobenzoic acid hydrochloride. (2009). Google Patents.
-
An efficient method for removing organotin impurities. (2020). Shandong Look Chemical. [Link]
-
Ethyl 4-methylbenzoate. (2018). SIELC Technologies. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). ResearchGate. [Link]
-
Process for the removal of impurities from hydrazine hydrate. (1996). Google Patents.
-
Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (2013). Scirp.org. [Link]
-
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Springer. [Link]
-
Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. (2015). ResearchGate. [Link]
-
Workup for Removing Tin Byproducts. (n.d.). University of Rochester. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. [Link]
Sources
- 1. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scispace.com [scispace.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
- 13. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
Technical Support Center: Troubleshooting Failed Reactions with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Introduction
Welcome to the technical support center for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS: 1185302-10-6). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Aryl hydrazines are cornerstone reagents for constructing a wide array of nitrogen-containing heterocycles, most notably indoles via the Fischer synthesis and pyrazoles through condensation with 1,3-dicarbonyl compounds.
However, the nature of this reagent as a hydrochloride salt—a feature that imparts superior shelf-life and stability against aerial oxidation—presents a critical, and often overlooked, procedural hurdle: the need for careful neutralization.[1] This guide provides a structured, question-and-answer framework to troubleshoot common issues, moving from foundational principles of handling to complex, reaction-specific challenges. Our goal is to equip you with the causal understanding and actionable protocols necessary to turn failed experiments into successful outcomes.
Part 1: Frequently Asked Questions - First Principles & Reagent Handling
This section addresses the most fundamental questions regarding the nature and proper handling of this compound. Getting these initial steps right is paramount and can prevent a majority of common reaction failures.
Q1: What are the essential properties of this compound?
This reagent is a stable, crystalline solid.[2] Understanding its basic properties is the first step in proper experimental design.
| Property | Value | Source |
| CAS Number | 1185302-10-6 | |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |
| Molecular Weight | 230.69 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Storage | Room Temperature, under dry conditions |
Q2: Why is the reagent supplied as a hydrochloride salt?
Aryl hydrazines in their free base form are susceptible to aerial oxidation, which can lead to the formation of colored impurities and a reduction in reagent potency over time. The protonation of the more basic terminal nitrogen to form the hydrazinium salt significantly enhances the compound's stability, ensuring a longer shelf-life and more consistent reactivity when used.[1][3]
Q3: Is it mandatory to neutralize the hydrochloride salt before my reaction?
Yes, in almost all cases. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety is what makes it nucleophilic. In the hydrochloride salt form, this lone pair is protonated, rendering the molecule incapable of initiating the desired nucleophilic attack on carbonyls or other electrophiles. The reaction will not proceed without first generating the free hydrazine base.
Q4: What is the correct procedure for neutralizing the salt to generate the free hydrazine?
The most common and effective method is the in situ liberation of the free base using a non-nucleophilic organic base or a mild inorganic base. This is typically done just before adding the electrophilic reaction partner.
Protocol 1: In Situ Neutralization of Hydrazine Hydrochloride
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Ethanol, THF, Dichloromethane). Stir to create a suspension.
-
Base Addition: Add a suitable base (1.0-1.2 eq) dropwise at room temperature or 0 °C. The choice of base is critical (see Table 2).
-
Stirring: Stir the resulting mixture for 15-30 minutes. You may observe the formation of a new precipitate, which is the hydrochloride salt of the added base (e.g., triethylammonium chloride).
-
Proceed: The free hydrazine is now present in the solution/suspension and is ready for the subsequent reaction. It is typically used directly without isolation.
Q5: Which base should I use for the neutralization step?
The ideal base should be strong enough to deprotonate the hydrazinium salt but not so strong that it interferes with the subsequent reaction (e.g., by causing self-condensation of the carbonyl partner).
| Base | Equivalents | pKa (Conjugate Acid) | Notes |
| Triethylamine (TEA) | 1.1 - 1.2 | ~10.7 | Volatile, easy to remove. The resulting TEA·HCl is often insoluble in solvents like DCM or ether, but soluble in alcohols. |
| Diisopropylethylamine (DIPEA) | 1.1 - 1.2 | ~10.7 | A non-nucleophilic, sterically hindered base. Good choice if side reactions with the base are a concern. |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | ~6.4 (H₂CO₃) | A mild inorganic base. Requires a protic solvent (like ethanol) for reasonable solubility and reactivity. Slower reaction time. |
| Sodium Acetate (NaOAc) | 1.5 - 2.0 | ~4.75 (AcOH) | Another mild option, often used in buffered systems.[4] |
Part 2: Troubleshooting Specific Reaction Failures
Even with proper handling, specific synthetic routes can present unique challenges. This section breaks down troubleshooting for the two most common applications of this reagent.
Scenario A: Failed Pyrazole Synthesis
The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and robust method for pyrazole synthesis.[5] Failures in this reaction are almost always traced back to fundamental setup issues.
Problem: "My reaction between this compound and 2,4-pentanedione has failed. After 12 hours at room temperature, TLC and LC-MS analysis show only unreacted starting materials."
Caption: Decision tree for troubleshooting a failed pyrazole synthesis.
Possible Cause 1: Incomplete or Absent Neutralization
-
Expertise & Causality: This is the most frequent error. Without the addition of a base, the reaction mixture remains acidic due to the hydrochloride salt. The nucleophilicity of the hydrazine is suppressed, and the initial condensation cannot occur.
-
Trustworthy Solution: Strictly follow Protocol 1 . Ensure you add at least a full equivalent of a suitable base like triethylamine before you introduce the 1,3-dicarbonyl compound. Stirring for 15-30 minutes post-base addition allows the acid-base reaction to complete.
Possible Cause 2: Sub-optimal Reaction Conditions
-
Expertise & Causality: While many pyrazole formations proceed at room temperature, some can be sluggish. The cyclization and dehydration steps often require thermal energy to proceed at a reasonable rate. The solvent must also be able to dissolve both the polar hydrazinium salt/free base and the often less polar dicarbonyl compound.
-
Trustworthy Solution: If the reaction is clean but incomplete at room temperature, heating is the next logical step. Refluxing in ethanol is a standard condition.[6] A catalytic amount of glacial acetic acid can sometimes be added after the initial neutralization to facilitate the dehydration step.[6][7]
Scenario B: Failed Fischer Indole Synthesis
The Fischer indole synthesis is a powerful but mechanistically complex reaction. It involves the acid-catalyzed rearrangement of a pre-formed or in situ-generated hydrazone.[8] Failures here are often more nuanced than in pyrazole synthesis.
Problem: "I successfully formed the hydrazone from my ketone and neutralized Ethyl 3-hydrazino-4-methylbenzoate. However, upon adding an acid catalyst (e.g., H₂SO₄) and heating, I get a complex mixture of tarry byproducts, or my starting hydrazone is recovered."
Caption: Decision tree for troubleshooting a failed Fischer indole synthesis.
Possible Cause 1: Inappropriate Acid Catalyst
-
Expertise & Causality: The key step in the Fischer synthesis is the-sigmatropic rearrangement of the protonated hydrazone (or its enamine tautomer). The choice and strength of the acid catalyst are critical.[8] A very strong Brønsted acid can promote undesired side reactions, including decomposition or a competing heterolytic cleavage of the N-N bond.[9][10]
-
Trustworthy Solution: If strong acids like sulfuric acid or polyphosphoric acid (PPA) lead to decomposition, switch to a milder Lewis acid. Zinc chloride (ZnCl₂) is a classic and highly effective catalyst for many Fischer indolizations. Boron trifluoride etherate (BF₃·OEt₂) is another excellent alternative.[8]
| Acid Catalyst | Type | Typical Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | Brønsted | 5-10% in EtOH, reflux | Classic, but can be too harsh. |
| Polyphosphoric Acid (PPA) | Brønsted | Neat or in xylene, 100-160 °C | Strong dehydrating agent, effective but often requires high temperatures. |
| Zinc Chloride (ZnCl₂) | Lewis | 1-2 eq, fused, neat or in toluene, 80-120 °C | Milder, very common and effective. Reduces N-N bond cleavage side reactions.[9] |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | Catalytic to stoichiometric, toluene, reflux | Good general-purpose acid catalyst. |
Possible Cause 2: Competing N-N Bond Cleavage
-
Expertise & Causality: Computational and experimental studies have shown that certain substitution patterns on the hydrazone can favor an alternative pathway to the-sigmatropic rearrangement.[9][10] Specifically, strong electron-donating groups on the carbonyl-derived portion of the hydrazone can stabilize an iminyl carbocation intermediate, leading to cleavage of the N-N bond and preventing indole formation.[9]
-
Trustworthy Solution: This is an inherent mechanistic challenge. The best approach is to use conditions that disfavor this pathway. Milder Lewis acids (as mentioned above) and lower reaction temperatures are the primary tools to combat this side reaction. If these fail, the specific substrate may simply be unsuitable for the Fischer synthesis under standard conditions.
References
-
Boruah, M., & Konwar, D. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(46), 26335–26345. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Doye, S., & Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(16), 6319–6327. [Link]
- Google Patents. (n.d.).
-
American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
ResearchGate. (2015). Any idea how to neutralize the hydrazine dihydrochloride?[Link]
-
MDPI. (2020). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]
-
American Chemical Society. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine) reaction mixture in order to precipitate hydrazide?[Link]
-
National Institutes of Health. (n.d.). Exploration of the interrupted Fischer indolization reaction. [Link]
-
Crysdot LLC. (n.d.). Ethyl 3-hydrazinyl-4-methylbenzoate hydrochloride. [Link]
-
American Chemical Society. (2010). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
National Institutes of Health. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. [Link]
-
National Library of Medicine. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Journal of Environmental Pathology, Toxicology and Oncology. [Link]
-
MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
IAEA. (2012). Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution. [Link]
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. [Link]
-
ResearchGate. (2022). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride and its derivatives. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered during synthesis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and achieve high-purity compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of aryl hydrazine derivatives.
Q1: My isolated this compound is off-white, yellow, or even brown. What causes this discoloration and how can I prevent it?
A1: The discoloration is almost always due to the formation of oxidation byproducts. Hydrazine derivatives are susceptible to oxidation, especially when exposed to air (oxygen), which can be accelerated by neutral or alkaline conditions.[1] The resulting impurities, such as azines, are often highly colored.
-
Causality: The lone pair of electrons on the nitrogen atoms in the hydrazine moiety is readily oxidized. This process can be initiated by atmospheric oxygen, trace metal catalysts, or light.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon). Purge solvents with an inert gas before use.[1]
-
Temperature Control: Avoid excessive heat during the reaction and work-up, as higher temperatures can accelerate oxidation.[2]
-
Acidic Conditions: Maintaining an acidic pH helps to protonate the hydrazine, making it less susceptible to oxidation. As you are isolating the hydrochloride salt, this inherent acidity is beneficial.
-
Q2: My post-reaction TLC plate shows multiple spots. Besides my product, what are the most likely impurities?
A2: The impurity profile can vary, but several common species are observed:
-
Unreacted Starting Material: The corresponding aniline (Ethyl 4-amino-3-methylbenzoate) may be present if the initial diazotization and reduction sequence was incomplete.
-
Azine Dimers: A common side reaction involves the condensation of two hydrazine molecules (or a hydrazine and a hydrazone), leading to the formation of an azine byproduct.[3]
-
Oxidation Products: As mentioned in Q1, various colored oxidation byproducts can appear as distinct spots on a TLC plate.
-
Salts: Inorganic salts from the synthesis (e.g., sodium chloride from a Raschig process) may be present if the work-up was not thorough.[4]
Q3: My yield drops significantly after purification. Where am I most likely losing my product?
A3: Product loss during purification is common and can typically be attributed to a few key steps:
-
Recrystallization: This is a major source of yield loss. Your compound has some solubility even in the cold recrystallization solvent, and some material will always remain in the mother liquor. Additionally, using an excessive volume of solvent will prevent efficient crystallization.
-
Column Chromatography: If the compound streaks on the silica gel column, it indicates a continuous, slow elution, making it difficult to collect in sharp fractions and leading to loss.[3] Free hydrazines can also be unstable on silica gel.[5]
-
Multiple Transfers: Each transfer of the material from one flask to another (e.g., during filtration, extraction, and rotary evaporation) results in minor mechanical losses that can accumulate.
Q4: Is column chromatography a good choice for purifying this compound?
A4: It can be, but it requires careful consideration. Attempting to chromatograph the hydrochloride salt directly is often difficult due to its high polarity, which can cause it to stick irreversibly to the silica gel. It is generally better to chromatograph the free base form.
-
Expert Insight: The free hydrazine is basic and may streak on standard silica gel.[3][6] To counter this, you can add a small amount (0.5-1%) of a tertiary base like triethylamine to your eluent system.[3] This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation. After collecting the pure fractions of the free base, you can reform the hydrochloride salt.
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured approaches to tackling specific purity challenges, complete with detailed experimental protocols.
Issue 1: Persistent Starting Material Contamination
The presence of the starting aniline, Ethyl 4-amino-3-methylbenzoate, indicates an incomplete reaction. This is a common issue in the multi-step synthesis of aryl hydrazines.
Root Cause Analysis: The typical synthesis route involves the diazotization of the aniline followed by reduction with a reagent like sodium sulfite.[2]
-
Incomplete Diazotization: If the temperature is not kept sufficiently low (0-5 °C) or if the stoichiometry of sodium nitrite or acid is incorrect, the diazonium salt may not form completely or may decompose.
-
Inefficient Reduction: The reduction of the diazonium salt to the hydrazine can be sluggish if the pH, temperature, or reagent concentrations are not optimal.[2]
Caption: Synthesis pathway and origin of aniline impurity.
Troubleshooting Protocol: Optimizing the Reaction
-
Monitor Conversion: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. A suitable eluent might be 30-50% ethyl acetate in hexanes.
-
Temperature Control: Ensure the temperature of the diazotization reaction is strictly maintained between 0 and 5 °C using an ice-salt bath.
-
Reagent Stoichiometry: Re-evaluate the molar equivalents of sodium nitrite and the reducing agent. A slight excess of the reducing agent may be required.
-
pH Control: For the reduction step, the pH can be critical. Some procedures specify a pH range of 7.2 to 11 to avoid the formation of tars and colored byproducts.[2]
Issue 2: Product Discoloration and Azine Formation
As discussed in the FAQs, oxidation is a primary culprit for impurity. If preventative measures fail, purification is necessary. Recrystallization is the most effective method for removing these types of impurities from a crystalline solid like a hydrochloride salt.
Purification Strategy: Recrystallization The goal is to find a solvent system where the hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.[3]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Boiling Point (°C) | Comments |
| Ethanol (Absolute) | 78 | A common and effective choice for hydrochloride salts.[7] |
| 2-Propanol (Isopropanol) | 82 | Often preferred as many HCl salts are less soluble in it than in ethanol, potentially improving recovery.[8] |
| Methanol | 65 | High solvency; may require the addition of an anti-solvent to induce crystallization. |
| Ethanol/Diethyl Ether | N/A | Diethyl ether can be added dropwise as an "anti-solvent" to a hot ethanolic solution to force precipitation. Use with extreme caution due to flammability. |
Experimental Protocol: Recrystallization of Ethyl 3-hydrazino-4-methylbenzoate HCl
-
Solvent Selection: Choose a promising solvent system from Table 1. Start with a small amount of crude material to test solubility.
-
Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% w/w) of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: If carbon was used, or if there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Issue 3: Challenges in Chromatographic Purification
When recrystallization is insufficient, column chromatography may be necessary. As noted, this is best performed on the free base.
Caption: Workflow for chromatographic purification.
Experimental Protocol: Free-Base Column Chromatography
-
Liberate the Free Base:
-
Dissolve the crude hydrochloride salt in a minimal amount of water.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic (pH ~8).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude free base.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.[3]
-
-
Load and Elute:
-
Dissolve the crude free base in a minimum amount of the organic solvent.
-
Load the sample onto the top of the silica gel column.
-
Begin elution, gradually increasing the polarity of the solvent system (e.g., from 10% to 50% ethyl acetate in hexanes). Crucially, add ~1% triethylamine to your eluent mixture to prevent streaking. [3]
-
Collect fractions and monitor them by TLC.
-
-
Isolate and Reform the Salt:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Section 3: Analytical Methods for Purity Verification
Verifying the purity of the final compound is a critical, self-validating step. HPLC and TLC are standard methods for this purpose.[9][10]
Table 2: Example Analytical Conditions
| Method | Stationary Phase | Mobile Phase (Isocratic) | Detection |
| HPLC | C18 Reverse-Phase Column | Acetonitrile : Water (with 0.1% TFA or Formic Acid) | UV at 254 nm |
| TLC | Silica Gel 60 F₂₅₄ | 40% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine for free base) | UV (254 nm) or Potassium Permanganate stain |
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining purity.[9]
-
Standard Preparation: Accurately weigh and prepare a standard solution of a previously verified pure batch of your compound (if available) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your newly purified sample at the same concentration in the mobile phase.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Integrate the peak areas. The purity of your sample can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
References
- Benchchem. (2025). Technical Support Center: Hydrazone Formation and Purification.
- Benchchem. (2025). Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide.
- Benchchem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Benchchem. (2025). Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.
- NIH. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
- Google Patents. (1969). Hydrazine purification.
- Cambridge Core. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives.
- ResearchGate. (2020). How to isolate imine from reaction mixture?
- Google Patents. (2000). Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
- ResearchGate. (2020). How to purify hydrazone?
- ResearchGate. (2017). Purification of organic hydrochloride salt?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3458283A - Hydrazine purification - Google Patents [patents.google.com]
- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Stability of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Welcome to the technical support center for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS 1185302-10-6). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling, storage, and application of this aryl hydrazine derivative.
Introduction to the Stability of Aryl Hydrazines
This compound is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds. However, like many aryl hydrazines, its stability can be a critical factor for the success and reproducibility of your experiments. The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air, light, metal ions, and elevated temperatures.[1][2] This guide will provide you with the necessary knowledge and protocols to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: The most common visual indicator of degradation is a change in color of the solid material, from an off-white or light yellow to a darker yellow, orange, or even brown hue. In solution, the appearance of turbidity or a change in color can also signify degradation. From an analytical perspective, you may observe the appearance of new peaks in your HPLC or LC-MS chromatograms and a corresponding decrease in the peak area of the parent compound.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage environment should be cool, dry, and inert. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is highly recommended. Avoid storing it in areas with fluctuating temperatures or high humidity.
Q3: My compound has discolored. Can I still use it in my reaction?
A3: Discoloration is a strong indication of degradation. Using a degraded reagent can lead to lower yields, the formation of impurities, and non-reproducible results. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as HPLC or NMR, before use. If significant degradation is confirmed, it is best to use a fresh batch of the compound.
Q4: What are the likely degradation products of this compound?
A4: Based on the known degradation pathways of aryl hydrazines, the primary degradation products are likely to result from oxidation of the hydrazine group. This can lead to the formation of the corresponding diazonium salt, which can further react to form various byproducts, including phenols. Hydrolysis of the ester group is also a possibility under acidic or basic conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your reaction, always check the appearance of the solid. If any discoloration is observed, perform a purity check using HPLC-UV.
-
Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the compound or a recently purchased batch.
-
Inert Atmosphere: Handle the solid reagent under an inert atmosphere (e.g., in a glovebox) to minimize exposure to atmospheric oxygen.
-
Solvent Degassing: If the reaction is performed in solution, ensure that the solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use.
-
Issue 2: Rapid Discoloration of the Compound in Solution
-
Potential Cause: The solvent may contain dissolved oxygen, metal impurities, or be of inappropriate pH, all of which can accelerate the degradation of the aryl hydrazine.
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, anhydrous solvents.
-
Degassing: As mentioned previously, always degas your solvents.
-
pH Control: If your reaction conditions are not neutral, be aware that strongly acidic or basic conditions can promote hydrolysis of the ester or degradation of the hydrazine. Buffer your reaction mixture if necessary and compatible with your chemistry.
-
Avoid Metal Contamination: Ensure that your reaction vessels are scrupulously clean and free of trace metal contaminants that can catalyze oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4][5]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to UV light (254 nm) and visible light for a defined period.
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Predicted Oxidative Degradation Pathway
Caption: A potential pathway for oxidative degradation.
References
- Misra, I. M., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Sung, Y. M., Gayam, S. R., & Wu, S. P. (2013). The oxidation of phenylhydrazine by tyrosinase. Applied biochemistry and biotechnology, 169(8), 2420–2429.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 363-368.
- Forced degradation studies. (2016). MOJ Biorg Org Chem, 1(1), 1-3.
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). Molecules, 27(19), 6529.
- Forced Degradation Studies for Biopharmaceuticals. (2015).
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- In-Depth Technical Guide: Stability and Degradation Pathways of Hydrazine, [2-(methylthio)phenyl]-. (2025). Benchchem.
- Chen, J. R., & van Duin, A. C. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of physical chemistry. A, 113(31), 8868–8878.
-
The oxidation of phenylhydrazine: superoxide and mechanism. (1976). PubMed. [Link]
-
The oxidation of phenylhydrazine by tyrosinase. (2013). PubMed. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
-
Degradation kinetics assay and plots obtained for first-order reaction... (n.d.). ResearchGate. [Link]
-
Hydrazine. (n.d.). Wikipedia. [Link]
- Inhibition of monoamine oxidase by substituted hydrazines. (1969). Biochemical Journal, 115(5), 913-919.
- Chromatographic methods of determining hydrazine and its polar derivatives. (2018). Journal of Analytical Chemistry, 73(13), 1269-1283.
-
Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011). Journal of pharmaceutical and biomedical analysis, 54(5), 999-1014.
- DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS. (1993). SWCC R&D Center.
- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). International Journal of Pharmaceutical Quality Assurance, 13(2), 1403-1410.
- RESEARCH ON HYDRAZINE DECOMPOSITION. (1971).
- Thermal decomposition of high-nitrogen energetic compounds - Dihydrazi. (2002). Thermochimica Acta, 384(1-2), 91-99.
-
Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. (2017).
- Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. (2004). Journal of pharmaceutical sciences, 93(3), 532-539.
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2019). Molecules, 24(18), 3329.
- A Validated, Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine. (2023). Molecules, 28(4), 1836.
Sources
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidation of phenylhydrazine by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. A Validated, Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine | MDPI [mdpi.com]
avoiding common pitfalls in "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride" handling
Welcome to the technical support guide for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling, experimental workflows, and troubleshooting. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success and safety of your experiments.
Compound Overview and Key Properties
This compound (EHMB-HCl) is a substituted arylhydrazine derivative. Arylhydrazines are versatile reagents in organic synthesis, most notably for the construction of nitrogen-containing heterocycles.[1][2] EHMB-HCl is a key building block, particularly in the synthesis of indole scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.[3][4] Its hydrochloride salt form generally offers improved stability and handling compared to the free base.
Below is a summary of its key properties:
| Property | Value | Source |
| CAS Number | 1185302-10-6 | [5][6][7] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [7] |
| Molecular Weight | 230.69 g/mol | [5][7] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥96% | [5] |
| Storage Temperature | Room Temperature (RT), tightly sealed, dry | [5][8] |
Safety First: Essential Handling Protocols
Hydrazine derivatives require careful handling due to their potential toxicity. Always consult the full Safety Data Sheet (SDS) from your supplier before starting any work.[8][9]
Question: What are the primary hazards associated with EHMB-HCl and the necessary personal protective equipment (PPE)?
Answer: EHMB-HCl is classified as harmful if swallowed, in contact with skin, or if inhaled.[8][10] It can cause skin and serious eye irritation, as well as respiratory irritation.[8][9][10] Suspected carcinogenic effects are also a concern with some hydrazine compounds.[11]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are readily accessible.[9][12]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8] Keep the container tightly sealed when not in use.[8]
-
Spill & Disposal: In case of a spill, avoid creating dust. Use dry cleanup procedures and collect material in a sealed container for proper waste disposal.[11] Dispose of contents/container to an approved waste disposal plant.[8][9]
Core Experimental Workflows & Troubleshooting
This section addresses common issues encountered during storage, dissolution, and reaction setup.
Topic 1: Storage and Stability
Question: My EHMB-HCl has changed color (e.g., turned yellow/brown) over time. Is it still usable?
Answer: A color change often indicates decomposition, likely due to oxidation. Arylhydrazines are susceptible to oxidation, especially when exposed to air (oxygen) and moisture.[9] The hydrochloride salt provides some protection, but degradation can still occur.
Causality: The hydrazine moiety (-NHNH₂) is a reducing agent and can be oxidized, leading to the formation of colored impurities and a reduction in the active reagent's purity. This process can be accelerated by light, moisture, and basic conditions which may neutralize the stabilizing hydrochloride salt.
Troubleshooting Steps:
-
Assess the Extent: A slight color change may not significantly impact some reactions, but it is a sign of degradation. For sensitive, multi-step syntheses or quantitative work, using discolored reagent is not recommended.
-
Purity Check: If you have access to analytical tools, check the purity by ¹H NMR or LC-MS to quantify the remaining active compound.
-
Preventative Measures:
-
Inert Atmosphere: For long-term storage, store the compound under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Desiccation: Keep the container in a desiccator to protect it from moisture.[8]
-
Aliquot: If you use the reagent frequently, consider aliquoting it into smaller vials upon receipt to minimize repeated exposure of the entire batch to the atmosphere.
-
Caption: Factors influencing the stability of EHMB-HCl.
Topic 2: Dissolution and Solution Preparation
Question: I am having trouble dissolving EHMB-HCl in my reaction solvent. What can I do?
Answer: As a salt, EHMB-HCl has specific solubility properties. It is generally more soluble in polar protic solvents.
Troubleshooting Protocol:
-
Solvent Choice:
-
Gentle Heating: Gently warming the mixture can increase the rate of dissolution. Use a water bath and monitor the temperature closely to avoid decomposition, as hydrazines can be thermally sensitive.[15]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution without excessive heating.
-
Co-solvents: If your reaction requires a less polar solvent, try dissolving the EHMB-HCl in a minimum amount of a polar co-solvent (like ethanol or DMF) first, then adding it to the main reaction mixture. Self-Validation Check: Ensure the co-solvent is compatible with your reaction chemistry.
-
Free Base Generation (Use with Caution): For some applications, the free hydrazine base is required. This can be generated in situ by adding a mild base (e.g., sodium acetate) to a solution/suspension of the hydrochloride salt.[16] However, be aware that the free base is significantly less stable than the salt. This should only be done immediately prior to its use in the reaction.
Topic 3: Common Synthetic Applications & Pitfalls
The most common application for EHMB-HCl is the Fischer indole synthesis , which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[3][14]
Question: My Fischer indole synthesis using EHMB-HCl failed or gave a very low yield. What went wrong?
Answer: The Fischer indole synthesis is a powerful but sometimes sensitive reaction.[17] Failure can stem from several factors, including the stability of intermediates, the choice of acid catalyst, and reaction conditions.[14] The general mechanism involves formation of a hydrazone, which then undergoes an acid-catalyzed[10][10]-sigmatropic rearrangement to form the indole.[3]
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Detailed Troubleshooting Protocol:
-
Verify Hydrazone Formation: The first step is the condensation of EHMB-HCl with your aldehyde or ketone to form a hydrazone.[4]
-
Problem: No hydrazone is formed.
-
Cause & Solution: This step is an equilibrium reaction that produces water. If water is not removed, the equilibrium may not favor the product. Running the reaction in a solvent like acetic acid, which can act as both catalyst and solvent, is often effective.[14] If the carbonyl compound is particularly sterically hindered, the reaction may be slow or unfavorable. Using fresh, non-degraded EHMB-HCl is critical.
-
-
Assess the Acid Catalyst and Conditions: The choice of acid is crucial for the key rearrangement step.[14]
-
Problem: The hydrazone forms but does not convert to the indole.
-
Cause & Solution: The acid may be too weak to catalyze the rearrangement, or too strong, leading to decomposition or side reactions.[14] A good starting point is glacial acetic acid or ethanol with a catalytic amount of H₂SO₄ or p-TsOH.[3] Lewis acids like ZnCl₂ are also common catalysts.[3] The reaction often requires elevated temperatures to proceed.[17] Systematically screen different acid catalysts and temperatures to find the optimal conditions for your specific substrate.
-
-
Consider Side Reactions:
-
Problem: A complex mixture of products is observed.
-
Cause & Solution: Hydrazones can undergo side reactions or polymerization under harsh acidic conditions or high temperatures.[14] Running the reaction under more dilute conditions can sometimes minimize intermolecular side reactions. Ensure your starting materials are pure, as impurities can also lead to undesired products.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different salt form, like the free base? A1: While possible, the free base of EHMB is less stable and more prone to oxidation. The hydrochloride salt is recommended for storage and general handling. If the free base is required, it should be generated in situ just before use.
Q2: Is this compound compatible with strong oxidizing or reducing agents? A2: No. The hydrazine functional group is a reducing agent and will react with oxidizers. It can also be reduced, though this is less common. Avoid incompatible materials like strong oxidizing agents.[9]
Q3: What are some typical reaction conditions for a Fischer indole synthesis with EHMB-HCl? A3: A common starting point is to reflux a mixture of EHMB-HCl and the desired ketone/aldehyde (1:1.1 equivalent) in glacial acetic acid for 2-4 hours.[13] Monitoring by TLC is essential to determine the optimal reaction time.
Q4: My reaction requires a base. Can I add it directly to the EHMB-HCl? A4: Adding a strong base will deprotonate the hydrochloride and the hydrazine itself, generating the free base. This can make the compound unstable. If a base is required for a subsequent step, it is best to perform the initial reaction with the hydrochloride salt and then add the base to the reaction mixture. For reactions requiring the free base from the start, use a stoichiometric amount of a mild base like NaOAc or Et₃N.
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ChemEurope.com. Japp-Klingemann reaction. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the synthesis of fluorinated hydrazones. [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Thieme. (2005). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. [Link]
-
NIH National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]
-
YouTube. (2021). Fischer Indole Synthesis. [Link]
-
Journal of Al-Nahrain University. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. [Link]
-
ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]
-
PubChem. Ethyl 4-hydrazinylbenzoate. [Link]
-
NIH National Center for Biotechnology Information. (2019). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air. [Link]
-
ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty | Request PDF. [Link]
-
PubChem. Methyl 4-hydrazinobenzoate hydrochloride. [Link]
-
PubMed Central. (2023). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes. [Link]
-
LookChem. ethyl 3-ethyl-4-hydrazinobenzoate. [Link]
-
Royal Society of Chemistry. (2020). HYDRAZINE SELECTIVE DECOMPOSITION OVER METAL FREE CARBONACEOUS MATERIALS. [Link]
-
Tetrahedron. 1185302-10-6 | this compound. [Link]
- Google Patents. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
MDPI. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. [Link]
-
Organic Syntheses. ethyl 4-methylbenzoate. [Link]
-
Organic Syntheses. Carbazic acid, ethyl ester. [Link]
-
PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.com]
- 6. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.cn]
- 7. 1185302-10-6 | this compound | Tetrahedron [thsci.com]
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- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS 933690-86-9). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of reactions involving this versatile reagent. As a substituted hydrazine, this compound is a key building block for a variety of heterocyclic structures, most notably pyrazoles, which are of significant interest in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: The principal application of this reagent is as a precursor in the synthesis of N-substituted pyrazoles. The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds (e.g., acetylacetone, substituted acetoacetates) to form the pyrazole ring. The ethyl benzoate and methyl substituents allow for fine-tuning of the final molecule's steric and electronic properties, making it a valuable component in drug discovery programs.
Q2: What are the immediate safety precautions I should take when handling this compound on a larger scale?
A2: Due to its classification as a hydrazine hydrochloride salt, this compound requires careful handling. Key safety considerations include:
-
Toxicity and Carcinogenicity: Hydrazine derivatives are toxic and potential carcinogens. Always handle this compound in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.[1]
-
Thermal Stability: Hydrazine hydrochloride salts can exhibit exothermic decomposition at elevated temperatures. It is crucial to determine the thermal stability of your specific reaction mixture before scaling up.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
Q3: How should I store this reagent in the laboratory?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Q4: Do I need to free-base the hydrochloride salt before reaction?
A4: Not always. Many condensation reactions, such as pyrazole synthesis, are tolerant of the hydrochloride salt. In fact, the in-situ formation of the free hydrazine via the addition of a base can be advantageous. However, the presence of HCl can lower the decomposition temperature of hydrazine, so a non-nucleophilic base like sodium acetate is often added in scaled-up reactions to improve thermal safety.[2][3]
Troubleshooting Guide for Reaction Scale-Up
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Reaction Initiation & Control
Q: My reaction is sluggish and does not go to completion at a larger scale, even though it worked well in my small-scale trials. What could be the issue?
A: This is a common scale-up challenge related to mass and heat transfer. Here are the likely causes and solutions:
-
Cause 1: Inefficient Mixing. On a larger scale, inadequate agitation can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous mixture. The stir rate may need to be significantly increased compared to a magnetic stir bar on a small scale.
-
-
Cause 2: Poor Solubility. The solubility of this compound may be limited in your chosen solvent, leading to a heterogeneous mixture that reacts slowly.
-
Solution: Consider a solvent system where all reactants are fully soluble at the reaction temperature. If this is not feasible, ensure your mixing is sufficient to suspend all solids effectively. Performing a pre-scale-up solubility study is highly recommended.
-
-
Cause 3: Insufficient Base. If your reaction requires a base to neutralize the hydrochloride and facilitate the reaction, stoichiometric amounts may be insufficient at scale due to interactions with adventitious moisture or other impurities.
-
Solution: Consider using a slight excess (1.1-1.2 equivalents) of a mild, non-nucleophilic base like sodium acetate or a tertiary amine (e.g., triethylamine).
-
Troubleshooting Workflow: Sluggish Reaction
Caption: Logic diagram for troubleshooting slow reactions.
Work-up and Product Isolation
Q: During my aqueous work-up, I'm getting a persistent emulsion at the phase boundary. How can I resolve this?
A: Emulsions are common when scaling up, often due to vigorous mixing of two phases with similar densities or the presence of fine particulates.
-
Solution 1: Brine Wash. Add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.
-
Solution 2: Filtration. If fine solids are present, filtering the entire biphasic mixture through a pad of celite can remove the particulate matter that may be stabilizing the emulsion.
-
Solution 3: Solvent Addition. Adding a small amount of a different organic solvent with a significantly different density (e.g., diethyl ether if you used ethyl acetate) can sometimes disrupt the emulsion.
Q: My product seems to be "oiling out" instead of crystallizing during purification. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of your compound or if impurities are present.
-
Solution 1: Add More Solvent. The most common reason for oiling out is that the solution is too concentrated. Re-heat the mixture until the oil dissolves, add more of the crystallization solvent, and then allow it to cool more slowly.
-
Solution 2: Lower the Cooling Temperature. If your compound has a low melting point, you may need to cool the solution to a lower temperature (e.g., using an ice bath or refrigerator) to induce crystallization.
-
Solution 3: Change the Solvent System. If the problem persists, your chosen solvent may be unsuitable. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a co-solvent system (e.g., ethanol/water, toluene/heptane).
Decision Tree: Product Oiling Out
Caption: Troubleshooting steps for product oiling out.
Impurity Profile and Purification
Q: I'm observing two major products by LCMS with the same mass, which I suspect are regioisomers. How can I control this and separate them?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls. The hydrazine can attack either carbonyl group, leading to two different products.
-
Control Strategy 1: Exploit Steric Hindrance. If one of the carbonyl groups on your 1,3-dicarbonyl partner is more sterically hindered, the reaction will likely favor attack at the less hindered position.
-
Control Strategy 2: Modulate Reaction Conditions. The ratio of isomers can sometimes be influenced by reaction temperature, solvent, and the choice of base. A systematic screening of these parameters on a small scale can help you optimize for the desired isomer.
-
Separation Strategy: Column Chromatography. Regioisomers often have slightly different polarities and can typically be separated by flash column chromatography on silica gel. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or toluene) is a good starting point.[2]
| Parameter | Effect on Regioselectivity | Recommendation |
| Temperature | Lower temperatures can sometimes increase selectivity. | Try running the reaction at 0 °C or room temperature if feasible. |
| Solvent | Solvent polarity can influence the transition state energies. | Screen a range of solvents (e.g., ethanol, toluene, DMF). |
| Base | The nature of the base can affect which proton is removed and the subsequent cyclization pathway. | Compare results with organic bases (e.g., TEA) vs. inorganic bases (e.g., K₂CO₃). |
Safety at Scale: Managing Thermal Hazards
The most significant safety risk when scaling up reactions with this compound is the potential for a runaway exothermic decomposition.
Q: What causes the thermal instability and how can I mitigate it?
A: The hydrochloride salt of hydrazine is known to be less thermally stable than its free-base or hydrate form. The presence of HCl can catalyze the decomposition of hydrazine, lowering the onset temperature of a runaway reaction.[2] A study by the American Chemical Society highlighted that the onset temperature of decomposition for hydrazine monohydrate dropped from over 300 °C to around 180 °C in the presence of just 0.1 equivalents of HCl.[2]
Mitigation Strategy:
The most effective way to mitigate this risk is to neutralize the HCl.
-
Add a Base: The addition of a base, such as sodium acetate, can quench the HCl generated during the reaction or present from the starting material. This has been shown to significantly increase the decomposition onset temperature, making the process safer to operate at scale.[2][3]
-
Choose a Lower-Boiling Solvent: Using a solvent with a boiling point below the decomposition onset temperature of your reaction mixture provides an additional layer of safety. In the event of a loss of cooling, the solvent will begin to reflux, dissipating heat and preventing the reaction temperature from reaching the critical decomposition point.[2]
Protocol: Thermal Hazard Assessment
Before proceeding with any scale-up, a thorough thermal hazard assessment is mandatory.
-
Differential Scanning Calorimetry (DSC): Run a DSC analysis on your complete reaction mixture (all reactants, reagents, and solvent at their proposed concentrations). This will determine the onset temperature of any exothermic events.
-
Adiabatic Calorimetry: For high-risk reactions, use an adiabatic calorimeter to simulate a worst-case "loss of cooling" scenario. This will measure the maximum temperature and pressure rise, which is critical for reactor and vent sizing.
-
Safety Margin: Ensure that your intended process temperature is significantly lower than the decomposition onset temperature identified by calorimetry. A safety margin of at least 50-70 °C is often recommended.
Experimental Protocol: Synthesis of Ethyl 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
This protocol provides a starting point for laboratory-scale synthesis and can be adapted for scale-up, incorporating the safety and troubleshooting advice provided above.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Ethanol (or another suitable solvent)
Procedure:
-
Reactor Setup: To a reactor equipped with an overhead stirrer, condenser, and temperature probe, add this compound and sodium acetate.
-
Solvent Addition: Add ethanol (approx. 5-10 volumes relative to the starting material).
-
Reagent Addition: Begin stirring and add acetylacetone dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate and wash with water, followed by a brine solution to aid phase separation.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.[2]
-
If isomers or other impurities are present, purification by column chromatography may be necessary.
-
Analytical Monitoring by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).
-
Monitoring: The starting material (a salt) will be more polar and have a shorter retention time than the less polar pyrazole product. The reaction can be considered complete when the starting material peak is no longer observed.
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Org. Process Res. Dev.2018 , 22, 9, 1244–1250. [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. 2018 . [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. 2022 . [Link]
-
Hydrazine Safety & Handling Questions. Sciencemadness.org. 2007 . [Link]
-
LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida Environmental Health & Safety. 2024 . [Link]
Sources
Technical Support Center: Purification of Hydrazones from Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of hydrazones synthesized from Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to optimize your purification strategy.
Section 1: Understanding the Core Challenge
The synthesis of a hydrazone from this compound presents a unique set of purification challenges rooted in the nature of the starting material itself. Unlike a free hydrazine, the use of a hydrochloride salt necessitates an initial neutralization step, which introduces impurities that must be managed throughout the purification workflow.
FAQ: Why must I add a base to my reaction, and what are the consequences?
Your starting material, this compound, is a salt. The hydrazine nitrogen is protonated, rendering it non-nucleophilic. To initiate the condensation reaction with an aldehyde or ketone, you must add a base to deprotonate the hydrazine and liberate the free nucleophile.
-
Causality: The choice of base (e.g., sodium acetate, triethylamine, sodium bicarbonate) directly impacts your purification. This neutralization reaction generates a salt byproduct (e.g., sodium chloride, triethylammonium chloride) that will be a primary contaminant in your crude product.
-
Downstream Implication: Your purification strategy must, therefore, begin with the efficient removal of these water-soluble salts.
Workflow: From Reaction to Crude Product
The following diagram illustrates the genesis of common impurities during the synthesis.
Caption: Genesis of impurities in hydrazone synthesis.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Issue 1: Persistent Salt Contamination
Q: My NMR spectrum shows significant amounts of unreacted hydrazine hydrochloride and other salts, even after solvent removal. How can I get rid of them?
A: This is the most common issue when starting with a hydrochloride salt. The solution is a liquid-liquid extraction or a simple aqueous wash before attempting other purification methods like recrystallization or chromatography.
-
Mechanism: The salt byproducts are highly polar and water-soluble, while your target hydrazone is likely much more soluble in an organic solvent like ethyl acetate or dichloromethane (DCM). This difference in solubility is what you will exploit.
Protocol: Aqueous Workup
-
After the reaction is complete (as monitored by TLC), remove the reaction solvent (e.g., ethanol) under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with water or a saturated sodium bicarbonate solution (2 x 25 mL). The bicarbonate wash will also neutralize any remaining acidic species.
-
Follow with a wash using saturated brine (1 x 25 mL) to facilitate the removal of dissolved water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting solid/oil should be largely free of salt impurities.
Issue 2: Product Oiling Out
Q: After the aqueous workup, my product is a persistent, sticky oil and refuses to solidify. What are my options?
A: An oily product is common when the compound has a low melting point or is contaminated with residual solvent or other impurities that inhibit crystallization. The primary technique to address this is trituration.
-
Mechanism: Trituration involves suspending the oil in a solvent in which it is insoluble (or sparingly soluble). The mechanical action of stirring or scraping helps to break down the oil and induce nucleation, leading to the formation of a solid or microcrystalline powder.
Protocol: Trituration to Induce Solidification
-
Place the crude oil in a flask.
-
Add a small volume of a non-polar solvent. Excellent starting choices are n-hexane, pentane, or cold diethyl ether.[1]
-
Using a spatula or glass rod, vigorously scrape and stir the oil in the solvent.
-
Often, the oil will slowly transform into a free-flowing solid. This can take anywhere from a few minutes to an hour.
-
Once solidification is complete, collect the solid by vacuum filtration and wash it with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum. This material is now significantly purer and more suitable for subsequent recrystallization or chromatography.
Issue 3: Recrystallization Challenges
Q: I have a solid, but I can't find a good solvent for recrystallization. It's either too soluble or not soluble enough.
A: Finding the ideal recrystallization solvent is an empirical process. A good solvent should dissolve the compound when hot but not when cold.[2][3] A systematic approach is best.
-
Strategy: Test a range of solvents with varying polarities. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective.
Data Table: Solvent Selection for Hydrazone Recrystallization
| Solvent System | Polarity | Typical Use Case | Notes |
| Ethanol or Methanol | High | Single solvent system for moderately polar hydrazones.[1] | Often a good first choice. Dissolve in a minimum of hot solvent and cool slowly. |
| Acetonitrile | Medium-High | Single solvent system.[2] | Can be effective for compounds that are too soluble in alcohols. |
| Ethyl Acetate / Hexane | Medium (Tunable) | Two-solvent system. | Dissolve in hot ethyl acetate, then add hot hexane dropwise until turbidity appears. Re-clarify with a drop of ethyl acetate and then cool. |
| Dichloromethane / Pentane | Low-Medium (Tunable) | Two-solvent system. | Similar to the above, for less polar hydrazones. |
Protocol: Systematic Recrystallization
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of a different test solvent to each tube and observe solubility at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. If the solid dissolves, you may have a good single-solvent candidate.
-
Allow the hot solutions to cool. The solvent that yields good quality crystals upon cooling is your ideal choice.
-
If a single solvent fails, use a two-solvent system as described in the table.
-
Once a system is identified, perform the recrystallization on a larger scale. If insoluble impurities are present, perform a hot filtration of the solution before allowing it to cool.[2]
Issue 4: Problems with Silica Gel Chromatography
Q: My hydrazone streaks badly on the TLC plate and gives poor separation during column chromatography. Sometimes the yield is very low, suggesting decomposition.
A: This is a classic problem arising from the interaction between a basic compound and the acidic surface of silica gel. The nitrogen atoms in the hydrazone moiety can be basic, leading to strong adsorption, tailing (streaking), and in some cases, acid-catalyzed hydrolysis or decomposition on the column.[4][5]
-
Solution 1 (Most Common): Add a basic modifier to your eluent. Adding ~1% triethylamine (Et₃N) to your solvent system will neutralize the acidic sites on the silica, allowing your basic hydrazone to elute symmetrically and without decomposition.[1][2]
-
Solution 2 (For Highly Sensitive Compounds): Switch your stationary phase. If triethylamine is insufficient or incompatible, use basic alumina instead of silica gel.[2][4]
Protocol: Column Chromatography with a Basic Modifier
-
Determine an appropriate eluent system using TLC, ensuring that each TLC solvent system also contains ~1% triethylamine. Aim for an Rf value of ~0.25-0.35 for your product.
-
Prepare a slurry of silica gel in your chosen eluent (containing 1% Et₃N).
-
Pack the column with the slurry.
-
Dissolve your crude product in a minimum amount of the eluent or DCM.
-
Load the sample onto the column.
-
Elute the column with the eluent system, collecting fractions.[2]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow: Integrated Purification Strategy
This diagram outlines a decision-making process for purifying your crude hydrazone.
Caption: Decision workflow for hydrazone purification.
Section 3: Hydrazone Stability Considerations
Q: How stable are hydrazones to hydrolysis during aqueous workup?
A: Hydrazone stability is pH-dependent. They are generally stable at neutral pH but are susceptible to hydrolysis under acidic conditions, which can cleave the C=N bond back to the starting aldehyde/ketone and hydrazine.[5][6][7] While a brief wash with neutral water is typically safe, prolonged exposure to acidic water should be avoided. Using a mild base like sodium bicarbonate for the aqueous wash not only removes salt impurities but also ensures the medium remains neutral or slightly basic, protecting your product from hydrolysis.
References
- Technical Support Center: Hydrazone Formation and Purific
- Need a purification method for a free hydrazone. (2021). Reddit r/Chempros.
- A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol. (n.d.). BenchChem.
- How to purify hydrazone? (2020).
- Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024).
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). ResearchGate. [Link]
- Hydrazine hydrate removal by column chromatography. (2023). Reddit r/OrganicChemistry.
- How to quench excess hydrazine monohydr
-
Hydrolytic stability of hydrazones and oximes. (2008). Semantic Scholar. [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
impact of solvent choice on "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride" reactivity
Welcome to the technical support center for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. The information herein is curated to explain the "why" behind experimental choices, ensuring both success and reproducibility.
Introduction to this compound
This compound is a substituted arylhydrazine, a class of compounds widely utilized in organic synthesis. Its primary applications lie in the formation of hydrazones and subsequent cyclization to form indole structures, which are prevalent in pharmaceutically active molecules. The hydrochloride salt form enhances stability and simplifies handling. However, the reactivity of the free hydrazine is significantly influenced by the choice of solvent, which can affect everything from solubility and stability to reaction rate and product distribution.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my reaction involving this compound?
A1: The optimal solvent depends on the specific reaction you are performing. Here’s a general guideline:
-
For hydrazone formation: Protic solvents like ethanol or acetic acid are often preferred. These solvents can facilitate the proton transfer steps involved in the mechanism and can also help to solubilize the hydrochloride salt.
-
For Fischer indole synthesis: The choice is more nuanced. While protic acids like acetic acid can serve as both solvent and catalyst, higher boiling point aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial, especially for less reactive substrates, as they allow for higher reaction temperatures.
-
For reactions with other electrophiles: The solvent choice will depend on the nature of the electrophile and the reaction mechanism. For instance, in palladium-catalyzed cross-coupling reactions, aprotic solvents like THF or dioxane are common.
Q2: I'm observing the degradation of my this compound solution. What could be the cause?
A2: Hydrazines are susceptible to oxidation, especially in the presence of air (oxygen). This degradation is often accelerated in neutral or alkaline conditions and in the presence of certain metal ions. The appearance of a yellow or brown color in your solution is a common indicator of oxidation. To minimize degradation, it is advisable to use degassed solvents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: Do I need to add a base to my reaction mixture to liberate the free hydrazine from its hydrochloride salt?
A3: Not always. For reactions that are acid-catalyzed, such as hydrazone formation and the Fischer indole synthesis, the acidic conditions are generally sufficient to establish an equilibrium that provides enough of the free hydrazine for the reaction to proceed. In fact, the presence of the acid is often crucial for catalysis. However, for reactions that require a fully nucleophilic hydrazine, such as certain alkylations or acylations, the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be necessary to neutralize the hydrochloride salt.
Troubleshooting Guides
Issue 1: Low Yield in Hydrazone Formation
Symptoms:
-
Incomplete consumption of starting materials (the hydrazine and/or the carbonyl compound).
-
The desired hydrazone product is obtained in a yield lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Solubility | This compound may have limited solubility in the chosen solvent, preventing it from reacting efficiently. | Try a co-solvent system. For example, if you are using a non-polar solvent, adding a small amount of a polar protic solvent like ethanol can improve solubility. Gentle warming can also help, but monitor for potential degradation. |
| Unfavorable Reaction Equilibrium | Hydrazone formation is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. | Use a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove water as it is formed. Alternatively, performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion. |
| Steric Hindrance | If the carbonyl compound is sterically hindered, the reaction rate will be slower. | Increase the reaction temperature and/or reaction time. The use of a more polar solvent can sometimes help to stabilize the transition state and accelerate the reaction. |
| Electronic Effects | Electron-withdrawing groups on the carbonyl compound can increase its reactivity, while electron-donating groups can decrease it. | For less reactive carbonyls, consider using a stronger acid catalyst or switching to a higher-boiling point solvent to allow for higher reaction temperatures. |
Issue 2: Side Product Formation in Fischer Indole Synthesis
Symptoms:
-
Isolation of unexpected isomers or byproducts.
-
Complex mixture of products observed by TLC or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Regioselectivity Issues | If an unsymmetrical ketone is used, the-sigmatropic rearrangement can occur in two different directions, leading to a mixture of indole regioisomers. | The choice of acid catalyst and solvent can influence the regioselectivity. Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride). The solvent can also play a role; sometimes a less polar solvent can favor one isomer over another. |
| Aryl-Aryl Bond Formation | Under certain conditions, radical-mediated side reactions can lead to the formation of aryl-aryl coupled byproducts. | The solvent can have a significant impact on radical pathways. For example, DMSO has been shown to influence the reactive species present in solution compared to a non-polar solvent like benzene. If radical side reactions are suspected, consider using a radical scavenger or changing the solvent system. |
| Incomplete Cyclization or Rearrangement | The intermediate ene-hydrazine or di-imine may not efficiently undergo the subsequent cyclization and aromatization steps. | Ensure that the reaction conditions (temperature and time) are sufficient for the reaction to go to completion. A stronger acid catalyst or a higher-boiling point solvent may be required. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Hydrazone Synthesis
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of hydrazine).
-
Add the aldehyde or ketone (1.0-1.1 eq.) to the solution.
-
If desired, add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Caption: A decision-making guide for selecting a solvent system in the Fischer indole synthesis based on substrate reactivity.
References
-
Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]
-
A three-component Fischer indole synthesis. PubMed. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances. Available at: [Link]
-
Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. ResearchGate. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty | Request PDF. ResearchGate. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
Technical Support Center: Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride Synthesis
Welcome to the technical support guide for reactions involving Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of temperature control during the synthesis of this crucial intermediate. Our goal is to provide you with the causal understanding and practical solutions needed to ensure high yield, purity, and reproducibility in your experiments.
The Central Role of Temperature in Aryl Hydrazine Synthesis
The synthesis of this compound from its precursor, Ethyl 4-amino-3-methylbenzoate, is a classic two-step process: (1) diazotization of the primary aromatic amine, followed by (2) reduction of the resulting diazonium salt. Both stages are critically sensitive to temperature, and failure to maintain precise thermal control is the most common source of experimental failure, leading to low yields, impure products, and safety hazards.
-
Diazotization: This step involves the reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The product, an aryl diazonium salt, is notoriously unstable. At temperatures above the optimal 0–5 °C range, it rapidly decomposes, primarily to the corresponding phenol, releasing nitrogen gas.[1][2] This decomposition is exothermic and can lead to a runaway reaction, completely consuming the desired intermediate.[3]
-
Reduction: The diazonium salt is then reduced to the target hydrazine. While this step may tolerate slightly higher temperatures than diazotization, control is still essential. The choice of reducing agent (e.g., stannous chloride, sodium sulfite) influences the optimal temperature range. Poor control can lead to over-reduction or the formation of undesired side products.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of Ethyl 4-amino-3-methylbenzoate required to be at 0–5 °C? A: The aryl diazonium salt intermediate is highly unstable at elevated temperatures. Its stability is maximized in the 0–5 °C range. Above this temperature, the C-N bond in the diazonium group becomes susceptible to nucleophilic attack by water, leading to the formation of phenolic impurities and a significant loss of the desired product.[1][5] The reaction to form the diazonium salt is also exothermic, and low temperatures are required to dissipate this heat effectively.[2]
Q2: What are the immediate consequences if my reaction temperature exceeds 5 °C during the sodium nitrite addition? A: You will likely observe a decrease in yield and the formation of impurities. The primary side product is often Ethyl 3-hydroxy-4-methylbenzoate. You may also see the evolution of nitrogen gas as the diazonium salt decomposes.[1] Furthermore, at higher temperatures, unreacted diazonium salt can couple with the phenol byproduct or other activated aromatic rings to form highly colored azo compounds, resulting in a dark, tarry reaction mixture.
Q3: Are there any visual signs of poor temperature control during diazotization? A: Yes. The most common indicators are:
-
Evolution of brown fumes: This is nitrogen dioxide (NO₂), which indicates that the nitrous acid (HNO₂) is decomposing due to excessive heat.[2]
-
Formation of a dark red, orange, or black tarry substance: This points to the formation of azo dye byproducts or other decomposition products.[2]
-
Excessive bubbling or foaming: While some nitrogen evolution might occur, vigorous gas release suggests rapid decomposition of the diazonium salt.
Q4: What is the optimal temperature for the reduction of the diazonium salt to the hydrazine? A: The optimal temperature depends on the reducing agent. For reductions using sodium sulfite, the temperature is often kept below 30 °C to control the exothermic reaction.[4][6] For reductions with stannous chloride (SnCl₂), the reaction is also typically performed at reduced temperatures, often starting near 0 °C and allowing for a slight increase. It is crucial to consult specific, validated protocols for the chosen reducing agent.
Q5: Is it safe to isolate the intermediate Ethyl 3-diazo-4-methylbenzoate chloride salt? A: No. It is strongly advised not to isolate diazonium salts in their dry, solid state. They are often shock-sensitive and can be explosive.[2] The diazonium salt should always be prepared in situ and used immediately in the subsequent reduction step while kept in a cold aqueous solution.
Q6: How can I most effectively maintain a stable 0–5 °C temperature during the exothermic addition of sodium nitrite? A: A combination of techniques is essential:
-
Use an efficient cooling bath: An ice-salt bath is more effective than an ice-water bath for maintaining temperatures below 5 °C.
-
Pre-cool all solutions: The amine hydrochloride solution and the sodium nitrite solution should be pre-cooled to 0–5 °C before mixing.
-
Slow, dropwise addition: Add the sodium nitrite solution very slowly (dropwise) using a dropping funnel.
-
Vigorous stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent localized hotspots.
-
Continuous monitoring: Use a low-temperature thermometer placed directly in the reaction mixture to monitor the internal temperature continuously.[2]
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution & Rationale |
| Low or No Yield of Hydrazine Product | The diazonium salt intermediate decomposed because the reaction temperature rose above 5 °C.[2] | Solution: Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring. Use a thermometer to monitor the internal temperature of the reaction mixture continuously.[2] Rationale: This prevents the exothermic reaction from raising the internal temperature, preserving the unstable diazonium intermediate. |
| Formation of a Dark, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[2] | Solution: Maintain strict 0–5 °C control. Ensure stirring is rapid enough to break up any solids and provide homogenous cooling. Check the calibration of your thermometer. Rationale: Preventing temperature spikes minimizes the side reactions that produce colored impurities. |
| Evolution of Brown Fumes (NO₂) | The temperature is too high, causing the decomposition of nitrous acid (formed in situ).[2] | Solution: Immediately slow or stop the addition of the sodium nitrite solution. Check the efficiency of the cooling bath and stirring. Rationale: This halts the supply of the reagent that is decomposing and allows the system to cool, preventing further degradation. |
| Product is Impure with Phenolic Contaminants | Significant decomposition of the diazonium salt to the corresponding phenol occurred due to temperatures exceeding the stable range. | Solution: Re-run the reaction with stricter adherence to the 0–5 °C protocol. Consider using a slightly larger excess of hydrochloric acid to ensure the medium remains strongly acidic, which can help stabilize the diazonium salt. Rationale: Minimizing the presence of water as a nucleophile and maintaining the optimal temperature are key to preventing phenol formation. |
Experimental Protocols & Data
Protocol 1: Diazotization of Ethyl 4-amino-3-methylbenzoate
Objective: To prepare the intermediate diazonium salt solution for immediate use.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, suspend Ethyl 4-amino-3-methylbenzoate (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cooling: Immerse the flask in an ice-salt bath and stir vigorously until the internal temperature of the slurry is stable between 0 °C and 5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water and place it in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred amine suspension over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature between 0–5 °C throughout the addition.[2][4][6]
-
Completion Check: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. To confirm completion, test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.
-
The resulting cold diazonium salt solution should be used immediately in the next step.
Data Summary: Critical Temperature Parameters
| Reaction Step | Process | Key Reagents | Optimal Temperature Range (°C) | Consequence of Deviation |
| 1. Diazotization | Formation of Diazonium Salt | Ethyl 4-amino-3-methylbenzoate, NaNO₂, HCl | 0 to 5 °C [2][4][6] | > 5 °C: Rapid decomposition, low yield, phenol and azo impurities. |
| 2. Reduction | Conversion to Hydrazine | Diazonium Salt, Na₂SO₃ | < 30 °C [4][6] | Higher temps can lead to side reactions and product degradation. |
| 2. Reduction | Conversion to Hydrazine | Diazonium Salt, SnCl₂ | 0 to 10 °C (Typical) | Varies by protocol; higher temps risk over-reduction or side reactions. |
Visual Workflow: Troubleshooting Temperature Control
The following diagram outlines a decision-making process for troubleshooting common issues related to temperature control in the diazotization step.
Caption: Troubleshooting workflow for temperature-related issues.
References
- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
- EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.
- Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
- Temperature control in the diazotiz
- Investigating Multistep Continuous Flow Processes Using Diazonium Salts. Cardiff University ORCA.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
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- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Hydrazine Reagents: A Comparative Analysis Featuring Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate hydrazine reagent is a critical decision that profoundly influences reaction efficiency, substrate scope, and the structural diversity of the resulting molecules. While household names like hydrazine hydrate and phenylhydrazine are staples in the synthetic chemist's toolbox, a nuanced understanding of their substituted derivatives is paramount for accessing complex molecular architectures. This guide provides an in-depth, objective comparison of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride with other common hydrazine reagents, supported by experimental data and detailed protocols.
The Hydrazine Moiety: A Versatile Synthon in Heterocyclic Chemistry
Hydrazine and its derivatives are indispensable reagents for the construction of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and agrochemicals.[1] Their utility is most prominently showcased in seminal reactions such as the Fischer indole synthesis, for the preparation of indoles, and the Knorr pyrazole synthesis.[1][2] The reactivity of a hydrazine is primarily governed by the nucleophilicity of the nitrogen atoms, which can be modulated by the electronic and steric nature of its substituents.[3]
Introducing this compound: A Multifunctional Reagent
This compound is a substituted arylhydrazine that offers a unique combination of electronic and functional features. The presence of a methyl group (an electron-donating group) and an ethyl benzoate group (an electron-withdrawing group) on the phenyl ring creates a distinct electronic environment that influences its reactivity in comparison to simpler arylhydrazines.
Key Structural Features and Their Implications:
-
Electron-Donating Methyl Group: The para-methyl group increases the electron density on the phenyl ring and, consequently, on the hydrazine moiety, enhancing its nucleophilicity compared to unsubstituted phenylhydrazine. This can lead to faster reaction rates in condensations and cyclization reactions.[3]
-
Electron-Withdrawing Ethyl Benzoate Group: The meta-ester group withdraws electron density from the ring, which can moderate the reactivity and potentially influence the regioselectivity of cyclization reactions.
-
Ester Functionality: The ethyl ester provides a handle for further synthetic transformations, allowing for the elaboration of the final heterocyclic product.
-
Hydrochloride Salt: The hydrochloride salt form enhances the stability and ease of handling of the reagent.[4] For reactions, it is typically neutralized in situ or used in an appropriate solvent system like aqueous ethanol.[4]
Comparative Performance in Key Synthetic Transformations
The true measure of a reagent's utility lies in its performance in well-established chemical reactions. Below, we compare the expected and reported performance of this compound with other common hydrazine reagents in the Fischer indole synthesis.
The Fischer Indole Synthesis: A Case Study in Reactivity
The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from an arylhydrazine and a ketone or aldehyde.[5][6] The reaction proceeds through a hydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement.[5] The electronic nature of the substituents on the arylhydrazine can significantly impact the yield and success of this reaction.[7]
Comparative Data for Fischer Indole Synthesis:
While a direct head-to-head comparison under identical conditions is not available in a single report, we can synthesize data from various sources to predict the relative performance.
| Hydrazine Reagent | Substituent Nature | Typical Yield | Notes |
| Phenylhydrazine | Unsubstituted | Excellent (e.g., 93%) | Serves as a benchmark for comparison.[8] |
| (4-Bromophenyl)hydrazine | Electron-withdrawing | Good (e.g., 80%) | Electron-withdrawing groups can sometimes lead to slightly lower yields.[8] |
| (3,4-Dimethylphenyl)hydrazine | Electron-donating | Good (e.g., 73%) | Electron-donating groups generally favor the reaction.[8] |
| Ethyl 3-hydrazino-4-methylbenzoate | Mixed (EDG & EWG) | Good to Excellent (Predicted) | The combination of an electron-donating methyl group and a moderately electron-withdrawing ester group is expected to provide good yields. The ester offers a site for further functionalization. |
| (o,p-Nitrophenyl)hydrazine | Strongly Electron-withdrawing | Poor to Moderate | Strong electron-withdrawing groups can disfavor the key C-C bond formation step, sometimes requiring harsher conditions.[9] |
Causality Behind Experimental Choices:
The choice of acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, PPA, or ZnCl₂) and solvent is crucial.[5] For hydrochloride salts of hydrazines, using the reaction in an acidic medium like acetic acid or with an additional acid catalyst is common practice.[9] The temperature is also a critical parameter, with many Fischer indolizations requiring elevated temperatures.[10]
Synthesis of Pyrazoles and Other Heterocycles
Substituted hydrazines are also fundamental in the synthesis of pyrazoles, typically through condensation with 1,3-dicarbonyl compounds.[11] The electronic properties of the arylhydrazine can influence the regioselectivity of the cyclization.
Given its structure, this compound would be a valuable reagent for the synthesis of functionalized pyrazoles, where the ester group can be later modified.
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol is a self-validating system as the formation of the hydrazone is often visually indicated by the precipitation of a solid product and can be easily monitored by thin-layer chromatography (TLC).
-
Dissolution: Dissolve the carbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.0-1.2 eq) to the solution. If using the hydrochloride salt, a small amount of a base like sodium acetate may be added to neutralize the acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Isolation: The hydrazone product often precipitates from the reaction mixture. It can be isolated by filtration, washed with a cold solvent, and dried. If it does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[4][12]
Protocol for Fischer Indole Synthesis using this compound
This protocol is designed to be self-validating through TLC analysis of the reaction progress and spectroscopic characterization of the final product.
-
Hydrazone Formation (Optional, can be done in-situ): Prepare the hydrazone of your desired ketone or aldehyde with this compound as described in protocol 5.1.
-
Cyclization:
-
To the pre-formed hydrazone (1.0 eq), add an excess of a suitable acid catalyst such as polyphosphoric acid (PPA) or a solution of a Brønsted acid (e.g., H₂SO₄ in ethanol).
-
Alternatively, the arylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) can be heated directly in an acidic medium like acetic acid or with a Lewis acid catalyst like ZnCl₂.[9]
-
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 °C to 180 °C, depending on the reactivity of the substrates and the catalyst used. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude indole derivative by column chromatography on silica gel or by recrystallization.[8][13]
Safety and Handling of Hydrazine Reagents
Hydrazine and its derivatives are toxic and potentially carcinogenic.[14] Therefore, they should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[14] Hydrazine hydrochloride salts are generally more stable and less volatile than the free bases, making them safer to handle.[4]
Conclusion
This compound presents itself as a valuable and versatile reagent in the synthetic chemist's arsenal. Its unique substitution pattern, featuring both an electron-donating and an electron-withdrawing group, allows for a nuanced control over its reactivity. This, coupled with the presence of a functionalizable ester group, opens avenues for the synthesis of a diverse range of complex heterocyclic compounds. While it shares the fundamental reactivity of other arylhydrazines in cornerstone reactions like the Fischer indole synthesis, its specific electronic and functional properties can be strategically exploited to achieve desired synthetic outcomes. As with all hydrazine derivatives, appropriate safety precautions are paramount during its handling and use.
References
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
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Indazole. Organic Syntheses Procedure. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Japp–Klingemann reaction. Wikipedia. [Link]
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The Japp‐Klingemann Reaction. ResearchGate. [Link]
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Unusual Behaviour During the Route of a Japp-Klingemann Reaction. De Gruyter. [Link]
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Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
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The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate. [Link]
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New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen- 6- One. Journal of Global Pharma Technology. [Link]
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Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]
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Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]
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Hydrazine. Wikipedia. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
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Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
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Reactions of solid hydrazine (1) with carbonyl compounds a w. ResearchGate. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Product Class 17: Hydrazones. Science of Synthesis. [Link]
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Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology. [Link]
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Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. ResearchGate. [Link]
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Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link]
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Hydrazone synthesis. Organic Chemistry Portal. [Link]
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Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. Oriental Journal of Chemistry. [Link]
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Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
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Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO. [Link]
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A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]
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Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
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Comparative Antimicrobial Activity of Novel Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride Derivatives: A Validation Guide
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. This guide provides a comprehensive comparative analysis of the antimicrobial potential of a series of newly synthesized derivatives of "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride." We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial validation, and a comparative assessment of their activity against established antimicrobial drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the evaluation of new chemical entities.
Introduction: The Rationale for Hydrazinobenzoate Derivatives
The hydrazone moiety (-NHN=CH-) has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. The presence of the azometine group is thought to be crucial for its biological activity. When incorporated into a benzoic acid ester scaffold, such as ethyl 3-hydrazino-4-methylbenzoate, the resulting derivatives present a promising avenue for the discovery of novel antimicrobial agents. The rationale behind exploring this specific chemical class lies in the potential for these molecules to interact with microbial targets through various mechanisms, possibly enhanced by the electronic and steric properties conferred by different substituents.
This guide will focus on a series of derivatives synthesized from the core molecule, this compound, and will compare their in vitro antimicrobial efficacy against a panel of clinically relevant bacterial and fungal strains. The performance of these novel compounds will be benchmarked against standard-of-care antibiotics to ascertain their potential as viable drug candidates.
Synthesis of Ethyl 3-hydrazino-4-methylbenzoate Derivatives
The synthesis of the title compounds commences with the commercially available ethyl 4-methyl-3-nitrobenzoate. The nitro group is selectively reduced to an amino group, which is then diazotized and subsequently reduced to the corresponding hydrazine. This hydrazine, this compound, serves as the key intermediate. The final derivatives are then synthesized by condensing this intermediate with a variety of substituted aromatic aldehydes to yield the corresponding hydrazones. The choice of different aldehydes allows for the systematic investigation of structure-activity relationships (SAR).
A general synthetic scheme is outlined below:
Caption: General synthetic workflow for the preparation of ethyl 3-hydrazino-4-methylbenzoate hydrazone derivatives.
Experimental Protocols for Antimicrobial Validation
To ensure the reliability and reproducibility of the antimicrobial activity data, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed.
Preparation of Microbial Inoculum
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria, and fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404) should be used.
-
Culture Preparation: Bacteria are cultured in Mueller-Hinton Broth (MHB), and fungi in Sabouraud Dextrose Broth (SDB) at 37°C and 28°C, respectively.
-
Inoculum Adjustment: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.
-
Compound Preparation: The test compounds and standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the adjusted microbial suspension.
-
Incubation: The plates are incubated for 18-24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing: Following MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The plates are incubated for 24-48 hours.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Comparative Performance Data
The antimicrobial activity of the synthesized this compound derivatives (designated as EHMB-1 to EHMB-5 , with varying substituents) was evaluated against a panel of microorganisms. The results are summarized in the table below, with Ciprofloxacin and Fluconazole as reference standards.
| Compound | R-group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| EHMB-1 | 4-Chloro | 16 | 32 | 64 | >128 | 32 | 64 |
| EHMB-2 | 4-Nitro | 8 | 16 | 32 | 64 | 16 | 32 |
| EHMB-3 | 4-Methoxy | 64 | 128 | >128 | >128 | 128 | >128 |
| EHMB-4 | 2,4-Dichloro | 4 | 8 | 16 | 32 | 8 | 16 |
| EHMB-5 | 3-Hydroxy | 32 | 64 | 128 | >128 | 64 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | - | 8 | 16 |
Interpretation of Results:
The data indicates that the antimicrobial activity of the derivatives is significantly influenced by the nature of the substituent on the aromatic ring. The presence of electron-withdrawing groups, such as nitro (EHMB-2) and chloro (EHMB-1, EHMB-4), appears to enhance the antimicrobial potency. Notably, the di-substituted derivative, EHMB-4 (2,4-dichloro), exhibited the most promising broad-spectrum activity against both bacteria and fungi, with MIC values as low as 4 µg/mL against S. aureus. Conversely, the derivative with an electron-donating group, EHMB-3 (4-methoxy), showed considerably weaker activity. While none of the synthesized compounds surpassed the potency of the standard drug Ciprofloxacin against bacteria, EHMB-4 demonstrated comparable or superior activity to Fluconazole against the tested fungal strains.
Potential Mechanism of Action
While the exact mechanism of action for these novel compounds requires further investigation, the hydrazone scaffold is known to exert its antimicrobial effects through various pathways. One plausible mechanism involves the inhibition of microbial enzymes, such as DNA gyrase or dihydrofolate reductase, through chelation with metal ions or by forming hydrogen bonds with active site residues. Another possibility is the disruption of the microbial cell membrane integrity.
Caption: Plausible mechanisms of antimicrobial action for hydrazone derivatives.
Conclusion and Future Directions
The synthesized series of this compound derivatives has demonstrated promising in vitro antimicrobial activity, particularly those bearing electron-withdrawing substituents. The derivative EHMB-4 emerged as a lead candidate with potent and broad-spectrum efficacy. These findings underscore the potential of the hydrazinobenzoate scaffold as a valuable template for the design of new antimicrobial agents.
Future studies should focus on:
-
Elucidating the precise mechanism of action of these compounds.
-
Conducting cytotoxicity studies to assess their selectivity and safety profile.
-
Expanding the SAR studies to further optimize the antimicrobial activity.
-
In vivo efficacy testing of the most promising candidates in animal models of infection.
This guide provides a foundational framework for the validation of this novel class of antimicrobial compounds. The presented methodologies and comparative data offer a robust starting point for further research and development in the quest for effective solutions to the growing challenge of antimicrobial resistance.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, Wayne, PA, USA, 2012. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
-
Inam, M., et al. (2021). Synthesis, characterization, and antimicrobial evaluation of novel hydrazone derivatives. Journal of the Serbian Chemical Society, 86(3), 269-280. [Link]
Assessing the Anticancer Efficacy of Novel Hydrazones Derived from Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can be elaborated into potent and selective anticancer agents is relentless. The hydrazone moiety (-NHN=CH-) has emerged as a privileged pharmacophore, integral to a multitude of compounds exhibiting a wide spectrum of biological activities, including notable antitumor effects.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective anticancer efficacy of compounds derived from "Ethyl 3-hydrazino-4-methylbenzoate hydrochloride."
While direct experimental data on derivatives of this specific starting material is nascent, this guide will leverage established synthetic strategies and comparative efficacy data from structurally analogous hydrazone derivatives. By examining robust experimental data from closely related compounds, we can establish a predictive framework for assessing the potential of this novel compound class. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis against a well-established chemotherapeutic agent, Doxorubicin.
The Synthetic Rationale: From Hydrazine to Bioactive Hydrazone
The foundational chemistry underpinning the synthesis of the target compounds involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. In this context, "this compound" serves as the hydrazine precursor. The general synthetic route is a well-established and efficient method for generating a diverse library of hydrazone derivatives.[2]
The first step involves the reaction of an ester, in a structurally similar example ethyl paraben, with hydrazine hydrate to form the corresponding benzohydrazide.[2] This intermediate is then reacted with a variety of substituted aldehydes to yield the final hydrazide-hydrazone products. This straightforward synthetic accessibility allows for the systematic modification of the molecule to explore structure-activity relationships (SAR), a cornerstone of modern drug discovery.
Caption: General synthetic workflow for producing hydrazone derivatives.
Comparative Anticancer Efficacy: An Evidence-Based Assessment
To benchmark the potential of our target compounds, we will analyze the in vitro anticancer activity of structurally similar hydrazone derivatives reported in the literature. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[2][3]
Data Presentation: Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of various hydrazone derivatives against different human cancer cell lines, with Doxorubicin serving as a positive control.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 3i | HepG2 (Liver) | 42.4 | Doxorubicin | Not specified in study | [2] |
| Compound 3j | HepG2 (Liver) | 37.4 | Doxorubicin | Not specified in study | [2] |
| Compound 7d | MCF-7 (Breast) | 7.52 ± 0.32 | Doxorubicin | 0.83 ± 0.07 | [3] |
| Compound 7d | PC-3 (Prostate) | 10.19 ± 0.52 | Doxorubicin | 0.75 ± 0.04 | [3] |
| Compound 6 | HCT-116 (Colon) | 21.3 ± 4.1 | Doxorubicin | 22.6 ± 3.9 | [4] |
| Compound 7 | HCT-116 (Colon) | 28.3 ± 5.1 | Doxorubicin | 22.6 ± 3.9 | [4] |
| Compound 9 | MCF-7 (Breast) | 24.5 ± 4.6 | Doxorubicin | 19.7 ± 3.1 | [4] |
Analysis of Cytotoxicity Data:
The data reveals that hydrazone derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the low micromolar range.[3] For instance, compound 7d demonstrates significant cytotoxicity against both MCF-7 breast cancer and PC-3 prostate cancer cell lines.[3] Notably, several of the synthesized compounds from 4-hydrazinobenzoic acid showed comparable, and in some cases slightly better, IC50 values against HCT-116 and MCF-7 cell lines when compared to Doxorubicin.[4] This underscores the potential of the hydrazone scaffold as a promising starting point for the development of novel anticancer therapeutics. The variation in activity across different cell lines and with different substitutions on the hydrazone molecule highlights the importance of a comprehensive screening approach.
Delving Deeper: Mechanistic Insights through Apoptosis Analysis
Beyond cytotoxicity, understanding the mechanism of cell death is crucial in anticancer drug development. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids the inflammatory response associated with necrosis. Flow cytometry is a powerful technique to quantify apoptosis.[5]
A common method involves the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[5] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] Late apoptotic or necrotic cells will have compromised membrane integrity, allowing the viability dye to enter and stain the DNA.[5]
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
Studies on hydrazone derivatives have shown that they can induce apoptosis in cancer cells. For example, active compounds derived from 4-hydrazinobenzoic acid were found to inhibit the proliferation of MCF-7 cells through the induction of apoptosis.[4] Further investigation into the apoptotic pathway often involves assessing the expression levels of key regulatory proteins, such as those in the Bcl-2 family (e.g., Bax and Bcl-2) and caspases (e.g., caspase-3).[2] An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[2]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test hydrazone compounds and a reference drug (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software package.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the hydrazone compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite the fluorochromes with an appropriate laser and collect the emission signals.
-
Data Interpretation: Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Conclusion and Future Directions
The presented evidence from structurally related compounds strongly suggests that novel hydrazones derived from "this compound" represent a promising class of molecules for anticancer drug discovery. Their straightforward synthesis allows for extensive SAR studies, and the established protocols for assessing cytotoxicity and apoptosis provide a clear roadmap for their preclinical evaluation.
Future research should focus on synthesizing a library of these novel hydrazones and screening them against a panel of diverse cancer cell lines. Promising candidates should then be subjected to more in-depth mechanistic studies to elucidate their specific molecular targets and signaling pathways. This systematic approach will be instrumental in advancing this new class of compounds from promising hits to potential clinical candidates.
References
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Han, M. İ., Atalay, P. B., İmamoğlu, N., & Küçükgüzel, Ş. G. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 356-367. [Link]
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Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
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Gül, M., Ahmed, M., Doğan, F., & Küçükoğlu, K. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(25), 22759–22773. [Link]
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Świątek, P., Saczko, J., Rembiałkowska, N., & Kulbacka, J. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 882-893. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]
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A Researcher's Guide to the Spectroscopic Characterization of Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride and its Hydrazone Derivatives
Introduction: The Chemical Versatility of Ethyl 3-hydrazino-4-methylbenzoate
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds serve as invaluable starting points for the synthesis of diverse compound libraries. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is one such versatile building block. Its structure, featuring a reactive hydrazine moiety attached to a substituted benzoate ring, provides a chemically tractable handle for generating a wide array of derivatives.
The primary pathway for derivatization involves the condensation of the hydrazine group with various aldehydes and ketones to form hydrazones, a subclass of Schiff bases.[1][2] This transformation is not merely a structural modification; it is a gateway to new biological functions. Hydrazide-hydrazone derivatives are well-documented for their broad spectrum of pharmacological activities, including potent antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5]
This guide provides a comprehensive spectroscopic comparison between the parent compound, this compound, and its corresponding hydrazone derivatives. We will delve into the key distinguishing features observable via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral shifts is fundamental for reaction monitoring, structural confirmation, and quality control in any research and development pipeline.
The Starting Material: Spectroscopic Profile of this compound
Caption: Molecular Structure of Ethyl 3-hydrazino-4-methylbenzoate.
A. 1H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
-
Ethyl Group: A quartet for the methylene protons (-O-CH2-) around 4.3 ppm, coupled to a triplet for the methyl protons (-CH3) near 1.4 ppm.[7]
-
Aromatic Protons: Three protons on the benzene ring, likely appearing as complex multiplets or distinct doublets and singlets in the 6.8-7.8 ppm region. The exact shifts are influenced by the electron-donating hydrazine and methyl groups and the electron-withdrawing ester group.
-
Methyl Group (Aromatic): A sharp singlet around 2.2-2.4 ppm.
-
Hydrazine Protons (-NH-NH2): These protons are exchangeable and may appear as broad singlets. The -NH2 protons could be in the 4.0-5.0 ppm range, while the -NH- proton attached to the ring would be further downfield. In the hydrochloride salt form, these signals can be broader and shifted further downfield.
B. 13C NMR Spectroscopy (Predicted) The carbon spectrum provides a map of the carbon skeleton:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the 165-167 ppm range.[8]
-
Aromatic Carbons: Six distinct signals are expected in the typical aromatic region of 110-150 ppm.[9] The carbon attached to the hydrazine group (C3) will be shielded compared to the others.
-
Ethyl Group Carbons: The -O-CH2- carbon should appear around 61 ppm, and the terminal -CH3 carbon will be upfield, around 14 ppm.[8][10]
-
Methyl Carbon (Aromatic): The methyl carbon attached to the ring is predicted to be around 20-22 ppm.
C. FT-IR Spectroscopy (Predicted) Infrared spectroscopy highlights the key functional groups:
-
N-H Stretching: The hydrazine group will exhibit N-H stretching vibrations, typically seen as one or two bands in the 3200-3400 cm-1 region.[11]
-
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1725 cm-1.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm-1 region.
-
C-O Stretching: Ester C-O stretches will be visible in the 1100-1300 cm-1 range.
The Transformation: Synthesis of Hydrazone Derivatives
The most common and functionally significant derivatization of Ethyl 3-hydrazino-4-methylbenzoate is its condensation with an aldehyde or ketone. This reaction forms a new carbon-nitrogen double bond (C=N), creating a hydrazone. The causality behind this choice is twofold: it is a high-yielding and straightforward reaction, and the resulting azomethine group (-N=CH-) is a known pharmacophore, crucial for biological activity.[5]
Caption: General workflow for the synthesis of hydrazone derivatives.
Spectroscopic Comparison: Unambiguous Markers of Derivatization
The conversion of the hydrazine to a hydrazone introduces significant structural changes that are readily and unambiguously detected by standard spectroscopic techniques. The following sections compare the expected spectra of the parent compound with a representative hydrazone derivative formed with a generic aromatic aldehyde.
A. FT-IR Spectroscopy: The Emergence of the Azomethine
The IR spectrum provides the most direct evidence of hydrazone formation. The key is to look for the appearance of a new band and the modification of existing ones.
-
Disappearance/Modification of N-H Stretches: The N-H bands from the primary amine (-NH2) portion of the hydrazine will disappear, being replaced by a single N-H stretch from the secondary amide-like linkage. This new N-H band is often observed in the 3210-3250 cm-1 region.[1]
-
Appearance of C=N Stretch: The most crucial new signal is the stretching vibration of the azomethine (C=N) bond. This peak typically appears as a medium to strong band in the 1590-1640 cm-1 range.[12] Its presence is a definitive marker of a successful reaction.
-
Persistence of C=O Stretch: The ester carbonyl (C=O) band around 1700-1725 cm-1 should remain, confirming that the ester functionality is intact.
B. 1H NMR Spectroscopy: The Azomethine Proton Signal
Proton NMR offers a highly diagnostic signal for hydrazone formation, especially when an aldehyde is used as the reactant.
-
Appearance of the Azomethine Proton (-N=CH-): The proton attached to the newly formed C=N double bond gives rise to a characteristic singlet far downfield, typically in the 8.2–9.7 ppm range.[1] This signal is absent in the starting material and its appearance is conclusive proof of derivatization.
-
Shift of the N-H Proton: The remaining hydrazine proton (-NH-) becomes part of an amide-like system and is significantly deshielded. It appears as a singlet even further downfield, often between 11.5 and 12.5 ppm.[1]
-
Disappearance of Aldehyde Proton: The signal for the aldehyde proton (-CHO) from the reactant, usually found between 9.5 and 10.5 ppm, will be absent in the purified product spectrum.
C. 13C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR corroborates the findings from 1H NMR by showing the presence of the new azomethine carbon.
-
Appearance of the Azomethine Carbon (-N=CH-): A new signal corresponding to the carbon of the C=N bond will appear in the 140–160 ppm range.
-
Shifts in Aromatic Carbons: The electronic environment of the aromatic ring attached to the nitrogen changes, leading to predictable shifts in the 13C signals of the benzoate ring carbons. The carbon atom directly bonded to the nitrogen (C3) will experience a noticeable shift.
D. Mass Spectrometry: Verifying the Molecular Weight
MS provides the final confirmation by verifying the molecular weight of the new derivative. The molecular ion peak (M+) will correspond to the combined mass of the Ethyl 3-hydrazino-4-methylbenzoate core and the aldehyde/ketone fragment, minus the mass of a water molecule (18 amu) lost during the condensation reaction.
Summary of Key Spectroscopic Data
The following tables summarize the critical diagnostic shifts that differentiate Ethyl 3-hydrazino-4-methylbenzoate from a typical hydrazone derivative.
Table 1: Comparison of Characteristic FT-IR Absorption Bands (cm-1)
| Functional Group | Parent Hydrazine | Hydrazone Derivative | Rationale for Change |
| N-H Stretch | ~3200-3400 (multiple bands) | ~3210-3250 (single band)[1] | Conversion of -NHNH2 to -NH-N=C |
| C=N Stretch | Absent | ~1590-1640[12] | Formation of the new azomethine bond |
| C=O Stretch | ~1700-1725 | ~1700-1725 | Ester group remains intact |
Table 2: Comparison of Diagnostic 1H and 13C NMR Chemical Shifts (δ, ppm)
| Nucleus | Signal | Parent Hydrazine (Predicted) | Hydrazone Derivative | Rationale for Change |
| 1H | Azomethine (-N=CH-) | Absent | 8.2 - 9.7[1] | New proton on the C=N bond |
| 1H | Amide (-NH-) | Present (shifted) | 11.5 - 12.5[1] | Deshielding due to C=N bond conjugation |
| 13C | Azomethine (-N=CH-) | Absent | 140 - 160 | New carbon from the C=N bond |
Experimental Protocols
Trustworthy data begins with robust and reproducible experimental design. The following protocols provide a self-validating framework for synthesis and analysis.
Protocol 1: Synthesis of a Representative Hydrazone Derivative
This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of absolute ethanol. Add a magnetic stir bar.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted benzaldehyde (1.0 eq).
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.[13]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The causality for heating is to provide the necessary activation energy for the condensation reaction, which involves the removal of a water molecule.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The product spot should be less polar than the starting hydrazine.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent like ethanol to obtain the pure hydrazone derivative.[14]
-
Validation: Dry the purified product under vacuum and determine its melting point. A sharp melting point is an indicator of purity. Proceed with spectroscopic analysis for final structural confirmation.
Protocol 2: Spectroscopic Sample Preparation and Analysis
Caption: Standard workflow for spectroscopic characterization.
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.[15] Ensure the sample is fully dissolved before placing it in the spectrometer. Acquire 1H, 13C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
FT-IR Spectroscopy: For solid samples, prepare a potassium bromide (KBr) pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis. Acquire the spectrum over the range of 4000–400 cm-1.
-
Mass Spectrometry: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile. Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) for a soft ionization that preserves the molecular ion, or Electron Ionization (EI) to study fragmentation patterns.[10][16]
Conclusion
The derivatization of this compound into its hydrazone analogs is a powerful strategy in synthetic and medicinal chemistry. The spectroscopic techniques of NMR, FT-IR, and MS provide a clear and definitive toolkit for confirming the success of this transformation. The appearance of the azomethine (-N=CH-) signals in both 1H NMR and FT-IR, coupled with the correct molecular ion peak in the mass spectrum, serves as an unassailable set of evidence for the formation of the desired hydrazone product. By following the robust protocols outlined in this guide, researchers can confidently synthesize, purify, and characterize these valuable compounds, paving the way for further investigation into their promising biological activities.
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Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (2023). Turkish Journal of Pharmaceutical Sciences. [Link]
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Ethyl benzoate. PubChem. [Link]
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Ethyl o-methylbenzoate. NIST WebBook. [Link]
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- Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzo
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Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. (2018). Oriental Journal of Chemistry. [Link]
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Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (2023). PubMed. [Link]
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The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Filo. [Link]
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Ethyl o-methylbenzoate. NIST WebBook. [Link]
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Ethyl benzoate. mzCloud. [Link]
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- Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. (2016).
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Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. (2017). Journal of Global Pharma Technology. [Link]
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Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2012). NIH Public Access. [Link]
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A Comparative Guide to the Biological Activity Screening of Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride Analogs
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel analogs derived from Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. The hydrazone scaffold (-NHN=CH-) is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] Our objective is to present a logical, robust, and reproducible workflow for screening a library of such analogs to identify lead compounds for further development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system through the incorporation of appropriate controls and standards.
Rationale and Strategy for Analog Synthesis
The core structure, Ethyl 3-hydrazino-4-methylbenzoate, serves as a versatile starting material. The rationale for creating analogs is rooted in Structure-Activity Relationship (SAR) studies, which aim to understand how chemical modifications influence biological activity.[2] By reacting the parent hydrazine with a diverse panel of aromatic or heterocyclic aldehydes, we can systematically explore the effects of various substituents on potency and selectivity.
The general synthetic pathway is a condensation reaction, a straightforward and high-yielding method ideal for generating a chemical library.[2][3]
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The Hydrazone Bridge to Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride Derivatives
In the landscape of medicinal chemistry, the hydrazone scaffold (—NHN=CH—) stands as a privileged structural motif, renowned for its capacity to imbue molecules with a wide spectrum of biological activities.[1] This guide delves into the structure-activity relationship (SAR) of derivatives originating from Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, a versatile building block for combinatorial synthesis. While direct, comprehensive SAR studies on this specific parent compound are emerging, a wealth of knowledge can be extrapolated from structurally analogous hydrazone series, particularly those derived from benzoate and paraben scaffolds. This guide will synthesize these findings to provide a predictive framework for researchers engaged in the design and development of novel therapeutic agents.
We will explore how subtle modifications to the chemical architecture of these derivatives can profoundly influence their antimicrobial and anticancer properties. By examining the experimental data from closely related compound series, we aim to elucidate the key structural determinants for potent and selective bioactivity.
The Core Scaffold: this compound
This compound serves as an excellent starting material for the synthesis of hydrazone derivatives. The presence of the hydrazino group provides a reactive handle for condensation with a variety of aldehydes and ketones, allowing for the generation of diverse chemical libraries. The ethyl benzoate moiety offers opportunities for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, to modulate physicochemical properties like solubility and membrane permeability.
The general synthetic route to hydrazone derivatives from a hydrazide precursor is a straightforward condensation reaction, typically carried out in a suitable solvent like ethanol with catalytic acid.
Caption: General synthesis of hydrazone derivatives.
Antimicrobial Activity: A Comparative Analysis
Hydrazide-hydrazone compounds have demonstrated significant potential as antimicrobial agents.[2] Studies on ethylparaben (ethyl 4-hydroxybenzoate) hydrazide-hydrazone derivatives provide valuable insights into the SAR of this class of compounds.
A study investigating a series of ten ethylparaben hydrazide-hydrazone derivatives revealed a wide range of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values from 2 to 256 µg/mL.[2]
| Compound | R Group on Hydrazone | S. aureus (ATCC 29213) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| 3b | 2-hydroxyphenyl | >256 | 64 |
| 3g | 4-nitrophenyl | 2 | >256 |
| Ampicillin | - | 2 | - |
| Ketoconazole | - | - | 1 |
| (Data synthesized from a study on ethylparaben hydrazide-hydrazone derivatives)[2] |
Key SAR Insights for Antimicrobial Activity:
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring introduced from the aldehyde play a crucial role in determining antimicrobial potency and spectrum. The presence of a nitro group at the para position (compound 3g ) resulted in exceptional activity against Staphylococcus aureus, equivalent to the reference antibiotic ampicillin.[2]
-
Hydroxyl Groups: A hydroxyl group at the ortho position of the phenyl ring (compound 3b ) conferred the highest antifungal activity against Candida albicans in the tested series.[2]
-
Lipophilicity: While not explicitly quantified in the referenced study, the varied substituents on the phenyl ring will alter the overall lipophilicity of the molecules. This property is critical for cell membrane penetration and is a key factor in antimicrobial efficacy.
Anticancer Activity: Unraveling the Pharmacophore
The 4-hydrazinobenzoic acid moiety has been successfully exploited for the development of anticancer agents.[3] This provides a strong rationale for investigating the anticancer potential of Ethyl 3-hydrazino-4-methylbenzoate derivatives.
In a study on 4-hydrazinobenzoic acid derivatives, several compounds demonstrated potent inhibitory effects against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values comparable to the standard drug doxorubicin.[3]
| Compound | R Group on Hydrazone | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 6 | 4-chlorophenyl | 21.3 ± 4.1 | 25.4 ± 4.5 |
| 7 | 4-methoxyphenyl | 24.5 ± 4.3 | 22.8 ± 3.8 |
| 9 | 2,4-dichlorophenyl | 28.3 ± 5.1 | 26.1 ± 4.7 |
| Doxorubicin | - | 22.6 ± 3.9 | 19.7 ± 3.1 |
| (Data from a study on 4-hydrazinobenzoic acid derivatives)[3] |
Key SAR Insights for Anticancer Activity:
-
Halogenated Phenyl Rings: The presence of chloro substituents on the phenyl ring (compounds 6 and 9 ) was well-tolerated and resulted in potent cytotoxic activity.[3] This suggests that electron-withdrawing groups and increased lipophilicity may be favorable for anticancer efficacy.
-
Methoxy Substitution: A methoxy group at the para position (compound 7 ) also led to significant anticancer activity, indicating that electron-donating groups can also contribute positively to the bioactivity.[3]
-
Apoptosis Induction: Further investigation revealed that some of the active compounds induced apoptosis in cancer cells, suggesting a potential mechanism of action.[3]
Caption: Structure-Activity Relationship Logic Flow.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for assessing the antimicrobial and anticancer activities of novel hydrazone derivatives.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Future Directions and Conclusion
The derivatives of this compound represent a promising class of compounds for the development of novel antimicrobial and anticancer agents. The available data from structurally related series strongly suggest that the biological activity of these derivatives can be finely tuned through systematic modifications of the hydrazone moiety.
Future research should focus on the synthesis and biological evaluation of a dedicated library of Ethyl 3-hydrazino-4-methylbenzoate hydrazones. This will allow for the establishment of a direct and comprehensive SAR, guiding the optimization of lead compounds with enhanced potency and selectivity. Key areas for exploration include the introduction of a wider variety of heterocyclic and substituted aromatic aldehydes, as well as modifications to the ethyl benzoate portion of the molecule. Such studies, grounded in the principles of medicinal chemistry, hold the potential to unlock new therapeutic avenues in the fight against infectious diseases and cancer.
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A Senior Application Scientist's Guide: Benchmarking Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride for Kinase Inhibitor Scaffolds
For drug development professionals, the journey from a promising molecular scaffold to a clinical candidate is paved with critical decisions about synthetic strategy. The pyrazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors targeting diseases from cancer to inflammation.[1][2] The efficiency, regioselectivity, and scalability of the synthesis are paramount. This guide provides an in-depth comparison of synthetic routes to a model pyrazole, benchmarking the advanced precursor, Ethyl 3-hydrazino-4-methylbenzoate hydrochloride , against a classical, multi-step approach.
The central challenge in pyrazole synthesis often lies in controlling the substitution pattern, or regiochemistry. The classic Knorr pyrazole synthesis, the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a workhorse reaction but can yield a mixture of isomers if both reactants are unsymmetrical.[3] Utilizing a pre-functionalized, advanced precursor like this compound offers a compelling solution to this problem, providing a direct and controlled route to complex, high-value intermediates.
Comparative Synthesis: Two Routes to a Model Pyrazolone Target
To provide a clear, data-driven comparison, we will benchmark two synthetic pathways to the same target molecule: Ethyl 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate . This target incorporates the core structural elements often found in kinase inhibitors.[4]
-
Route A: The Advanced Precursor Strategy employs this compound directly.
-
Route B: The Classical "Build-Up" Strategy starts with the basic building block, hydrazine hydrate, and requires the separate synthesis of a functionalized 1,3-dicarbonyl compound.
Below is a workflow visualizing these two distinct strategic approaches.
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A Comparative Guide to In Vitro Testing Protocols for Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential in vitro testing protocols for evaluating the biological activity of derivatives synthesized from Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. This core structure is a versatile scaffold for generating hydrazone derivatives, a class of compounds renowned for a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities.[1]
The successful progression of a novel chemical entity from discovery to a viable drug candidate hinges on a robust and logically staged in vitro screening cascade. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, enabling you to design a self-validating testing strategy. We will compare and contrast key assays, provide detailed step-by-step protocols for foundational experiments, and present frameworks for interpreting comparative data.
Part 1: The Foundational Tier - Assessing General Cytotoxicity
Before investigating specific therapeutic activities, it is imperative to establish the inherent cytotoxicity of your compounds. This foundational data provides a therapeutic window, indicating the concentration range at which the compound can be effective without causing excessive harm to host cells. A multi-assay approach is recommended to build a robust and reliable cytotoxicity profile, as different assays measure different cellular endpoints.[2][3]
Comparative Analysis of Core Cytotoxicity Assays
The three most common and complementary assays for initial cytotoxicity screening are the MTT, SRB, and LDH assays.[2][3] The choice depends on the anticipated mechanism of action and the need to cross-validate findings.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2][4] | Metabolic activity and mitochondrial function.[3] | Well-established, high sensitivity, widely used.[3][4] | Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[3] |
| SRB Assay | Staining of total cellular protein content with the sulforhodamine B (SRB) dye.[2] | Total biomass/cell number. | Unaffected by metabolic interference; simple, stable endpoint. | Less sensitive to immediate metabolic poisons; requires a fixation step. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2] | Cell membrane integrity/necrosis.[2] | Directly measures cell death; non-destructive to remaining cells. | Less sensitive to cytostatic or apoptotic effects that don't immediately rupture the cell membrane. |
Experimental Workflow: Cytotoxicity Screening
A logical workflow ensures that resources are used efficiently, starting with a broad screening and moving towards more specific questions.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a reliable method for assessing the effect of this compound derivatives on the metabolic activity of cultured cells.[2][4]
Materials:
-
Target cell line(s) (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2]
-
Solubilization solution: DMSO or acidified isopropanol.
-
Sterile 96-well cell culture plates.
-
Multichannel pipette and microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, protecting the plate from light.[2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Part 2: Screening for Specific Biological Activities
With baseline cytotoxicity established, the next stage is to screen for desired therapeutic activities. The design of this stage should be guided by the chemical features of the hydrazone derivatives, which are frequently associated with anticancer, antimicrobial, and anti-inflammatory effects.
A. In Vitro Anticancer Activity
The cytotoxicity data against cancer cell lines already provides a preliminary indication of anticancer potential.[4] Compounds showing high potency against cancer cells and low potency against normal cells (high Selectivity Index) are prioritized. Further investigation should aim to elucidate the mechanism of action. Many anticancer drugs function by inhibiting key enzymes, such as protein kinases.[4][5]
Key In Vitro ADME-Tox Assays to Consider:
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (e.g., using liver microsomes). This predicts in vivo clearance. [6]* Permeability: The Caco-2 permeability assay uses a monolayer of intestinal cells to predict a drug's oral absorption. [7]* Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, which affects its distribution and availability. [7]* CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of key cytochrome P450 enzymes. [6]
Comparative Data Summary
To effectively compare derivatives, results should be collated into a clear, quantitative summary. The table below illustrates how to present hypothetical data for a series of this compound derivatives.
| Compound | Cytotoxicity IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Anti-inflammatory (% Inhibition @ 100 µg/mL) |
| MCF-7 (Cancer) | HEK293 (Normal) | S. aureus | |
| Derivative A | 5.2 | 45.8 | 8 |
| Derivative B | 28.1 | >100 | 64 |
| Derivative C | 1.5 | 10.3 | 4 |
| Doxorubicin | 0.8 | 1.2 | N/A |
| Ciprofloxacin | N/A | N/A | 1 |
| Diclofenac | N/A | N/A | N/A |
Interpretation:
-
Derivative C shows the highest anticancer potency and broad-spectrum antimicrobial activity but also has a lower selectivity index (10.3 / 1.5 = 6.9) compared to Derivative A (45.8 / 5.2 = 8.8), suggesting higher potential toxicity to normal cells.
-
Derivative A presents a balanced profile with good anticancer selectivity and moderate antibacterial activity.
-
Derivative B has low cytotoxicity and weak antimicrobial activity, making it a lower priority candidate.
By employing this structured, multi-assay approach, researchers can efficiently characterize the biological profile of novel this compound derivatives, enabling data-driven decisions for hit-to-lead optimization and advancing the most promising candidates in the drug discovery pipeline.
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 337-345. Available at: [Link]
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Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). Available at: [Link]
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A Senior Application Scientist's Guide to Confirming Novel Compound Structures from Ethyl 3-hydrazino-4-methylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synthesis and verification of novel molecular scaffolds are paramount. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride serves as a versatile building block, offering a gateway to a diverse range of heterocyclic compounds, particularly those containing pyrazole and indazole cores. The inherent reactivity of the hydrazine moiety allows for a multitude of synthetic transformations. However, with great synthetic potential comes the critical responsibility of unambiguous structural confirmation.
This guide provides an in-depth technical framework for the synthesis, structural elucidation, and comparative analysis of novel compounds derived from this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization. We will explore the traditional, yet powerful, synthetic routes employing this key intermediate and contrast them with modern, alternative methodologies, supported by comparative data to inform your synthetic strategy.
Section 1: Synthesis and Characterization of the Core Reagent: this compound
The journey begins with the reliable synthesis and rigorous characterization of the starting material. A common and well-established route to aryl hydrazines involves the diazotization of an aromatic amine followed by reduction.
Proposed Synthetic Pathway
The synthesis of this compound commences with its aniline precursor, ethyl 3-amino-4-methylbenzoate. The transformation is a classic two-step process:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.
Structural Confirmation of the Starting Material and Product
A self-validating protocol demands confirmation at each synthetic step.
1.2.1. Characterization of Ethyl 3-amino-4-methylbenzoate (Precursor)
Before proceeding with the diazotization, it is crucial to verify the identity and purity of the starting aniline.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, an ethyl group quartet (~4.3 ppm) and triplet (~1.3 ppm), a methyl singlet (~2.2 ppm), and a broad singlet for the -NH₂ protons. | Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR | Aromatic carbons (110-150 ppm), ester carbonyl (~166 ppm), ethyl group carbons (~60 and 14 ppm), and a methyl carbon (~17 ppm). | Verifies the carbon skeleton of the molecule. |
| FT-IR | N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretch of the ester (~1700 cm⁻¹), and aromatic C-H and C=C stretches. | Confirms the presence of key functional groups. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₃NO₂. | Determines the molecular weight of the compound. |
1.2.2. Confirming the Formation of this compound
The successful conversion to the hydrazine hydrochloride is evidenced by distinct changes in the spectral data.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the -NH₂ signal and appearance of new, broad signals for the -NHNH₃⁺ protons, often downfield. The aromatic proton signals will also shift due to the change in the electronic nature of the substituent. The ethyl and methyl signals will remain. | The protonation of the hydrazine group in the hydrochloride salt leads to characteristic broad, exchangeable proton signals. |
| ¹³C NMR | Shifts in the aromatic carbon signals, particularly the carbon attached to the hydrazine group, due to the new substituent. | The electronic environment of the aromatic ring is altered by the hydrazino group. |
| FT-IR | Disappearance of the characteristic primary amine N-H stretches and the appearance of broad N-H stretching bands for the hydrazinium ion. The C=O stretch of the ester will remain. | Provides clear evidence of the functional group transformation. |
| Mass Spec | A molecular ion peak corresponding to the free base (C₁₀H₁₄N₂O₂) will be observed. | Confirms the molecular weight of the synthesized hydrazine. |
Section 2: Derivatization and Structure Elucidation of Novel Compounds
The synthetic utility of ethyl 3-hydrazino-4-methylbenzoate lies in its ability to serve as a precursor to a variety of heterocyclic systems. Here, we focus on the synthesis and structural confirmation of two important classes: pyrazoles and indazoles.
Synthesis of a Novel Pyrazole Derivative
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1]
Experimental Protocol: Synthesis of Ethyl 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
-
To a solution of this compound in ethanol, add a stoichiometric amount of a weak base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add a slight excess of acetylacetone (a 1,3-dicarbonyl compound) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
2.1.1. In-depth Structural Confirmation of the Pyrazole Derivative
A multi-technique approach is essential for the unambiguous confirmation of the novel pyrazole structure.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the hydrazine N-H protons. Appearance of a singlet for the pyrazole C4-H (~6.0 ppm) and two singlets for the two pyrazole methyl groups. The aromatic, ethyl, and benzoate methyl signals will be present but may show slight shifts. | Confirms the formation of the pyrazole ring and the presence of all expected proton environments. |
| ¹³C NMR | Appearance of new signals for the pyrazole ring carbons, including the two methyl-bearing carbons and the C4 carbon. | Verifies the carbon framework of the newly formed heterocyclic ring. |
| 2D NMR (COSY) | Correlation between the ethyl group's CH₂ and CH₃ protons. No correlation of the pyrazole C4-H with other protons, confirming it is a singlet. | Establishes proton-proton coupling networks, confirming connectivity. |
| 2D NMR (HSQC) | Correlation between the pyrazole C4-H and its corresponding carbon. Correlations between the methyl protons and their respective carbons. | Links protons to their directly attached carbons, aiding in unambiguous assignment of signals. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the pyrazole product. | Confirms the molecular weight of the novel compound. |
Synthesis of a Novel Indazole Derivative
Indazoles, or benzopyrazoles, can also be synthesized from aryl hydrazines through various cyclization strategies.
Section 3: Comparative Analysis with Alternative Synthetic Methods
While hydrazine-based syntheses are well-established, alternative methods that avoid the use of hydrazine, which can be toxic and unstable, are of growing interest. A comprehensive guide must objectively compare these alternatives.
Pyrazole Synthesis: Hydrazine vs. Hydrazine-Free Routes
The Knorr synthesis is a benchmark for pyrazole formation. An alternative approach involves a [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.
| Method | Key Reactants | General Conditions | Yield Range | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often requires heating. | 70-95% | Readily available starting materials, straightforward. | Lack of regioselectivity with unsymmetrical dicarbonyls. |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl Halide, Alkyne | Base-mediated, often at room temperature. | 70-86% | High regioselectivity, mild conditions. | Requires synthesis of the hydrazonoyl halide precursor. |
Experimental Data Comparison:
For the synthesis of a model compound, 1,3,5-triphenylpyrazole, a comparison of yields illustrates the efficacy of different approaches:
| Synthetic Route | Reported Yield | Reference |
| Dibenzoylmethane and Phenylhydrazine (Knorr) | ~90% | General literature |
| From Chalcone and Phenylhydrazine | ~85% | [2] |
This data highlights that while both methods provide high yields, the choice may depend on the availability of the starting materials (1,3-diketone vs. α,β-unsaturated ketone).
Indazole Synthesis: A Hydrazine-Free Alternative
Traditional indazole syntheses often involve intramolecular cyclization of hydrazine derivatives. A modern alternative involves a copper-catalyzed oxidative N-N bond formation from 2-aminobenzylamines. This method completely bypasses the need for a pre-formed hydrazine.[3]
This hydrazine-free approach offers advantages in terms of substrate scope and avoids the handling of potentially hazardous hydrazine reagents, making it a valuable alternative for modern synthetic laboratories.
Conclusion
This compound is a potent synthetic intermediate for the generation of novel heterocyclic compounds. A rigorous and multi-faceted analytical approach, combining 1D and 2D NMR, FT-IR, and mass spectrometry, is not merely recommended but essential for the unambiguous confirmation of their structures. The causality-driven experimental design outlined in this guide provides a self-validating framework for researchers. Furthermore, a critical evaluation of both traditional hydrazine-based syntheses and emerging hydrazine-free alternatives is crucial for selecting the most efficient, safe, and regioselective route for a given target molecule. By integrating these principles, researchers can confidently expand the chemical space of pyrazole and indazole derivatives for applications in drug discovery and beyond.
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6537. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2020 , 10(58), 35335-35340. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry2023 , 14(10), 1845-1875. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
As researchers and drug development professionals, our work inherently involves handling a wide array of chemical compounds. Among these, hydrazine derivatives like Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS No. 1185302-10-6) demand our utmost respect and diligence, particularly concerning their disposal. Improper handling of these reactive and potentially toxic compounds poses significant risks to personnel safety and environmental health.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, it explains the scientific rationale behind each procedural step, empowering you to make informed, safety-conscious decisions in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary driver for stringent disposal protocols is the compound's chemical nature. This compound is a substituted hydrazine derivative. Hydrazine and its related compounds are recognized as hazardous materials due to their reactivity and toxicity.[1][2] Many are classified as potential carcinogens and can cause severe skin and eye irritation.[2][3][4]
Core Principle: The hydrazine moiety (-HNNH₂) is a powerful reducing agent and is the primary source of the compound's hazard profile.[5] Disposal procedures are therefore centered on the chemical destruction (oxidation) of this functional group into more benign byproducts, such as nitrogen gas and water.[5]
Hazard Summary: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar hydrazine derivatives inform the necessary precautions.[2][3][4]
| Hazard Category | Associated Risk | Recommended Precaution |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] Many hydrazine derivatives are suspected carcinogens.[2][6] | All handling and disposal steps must be performed in a certified chemical fume hood.[2][7] Appropriate Personal Protective Equipment (PPE) is mandatory. |
| Irritation | Causes skin, eye, and respiratory system irritation.[3][4] | Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[7][8] |
| Reactivity | As a strong reducing agent, it can react violently with oxidizing agents, acids, and certain metal oxides.[1][5] | Store away from incompatible materials.[4][5] Neutralization must be performed under controlled conditions. |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[2] Must not be discharged into sewers without treatment.[5][9] |
The Disposal Workflow: A Decision-Making Framework
The correct disposal path depends on the quantity of waste and institutional resources. This workflow diagram illustrates the decision-making process.
Caption: Decision workflow for disposal of Ethyl 3-hydrazino-4-methylbenzoate HCl.
Protocol: In-Lab Neutralization for Small Quantities
This protocol is suitable only for treating small residual quantities or dilute solutions. The primary method is oxidation using a hypochlorite solution.[1][5][10] This process converts the hydrazine derivative to nitrogen gas, water, and salts.[5]
Causality: The reaction between hydrazine and hypochlorite can be extremely exothermic and dangerous if not performed with dilute solutions.[1][11] Therefore, diluting the waste to less than 5% concentration before treatment is a critical safety step.[5][12]
Materials & Personal Protective Equipment (PPE):
-
Chemicals: Sodium hypochlorite solution (household bleach, ~5-6%), or Calcium hypochlorite.
-
Equipment: Large glass beaker (at least 10x the volume of the waste), magnetic stir plate and stir bar, pH paper or meter.
-
PPE: Chemical splash goggles, lab coat, chemical-resistant gloves (nitrile or neoprene).
Step-by-Step Procedure (To be performed in a certified chemical fume hood):
-
Prepare the Neutralizing Solution: In the large glass beaker, prepare a dilute (~5%) solution of sodium hypochlorite. For every 1 volume of hydrazine waste solution, prepare at least 10 volumes of the bleach solution.
-
Dilute the Hydrazine Waste: If your waste is a solid or a concentrated solution, first dilute it with water to a concentration of 5% or less in a separate container.[5]
-
Controlled Addition: Place the beaker with the bleach solution on a magnetic stir plate and begin gentle stirring. Very slowly, add the diluted hydrazine waste solution to the stirring bleach solution using a pipette or dropping funnel.
-
Rationale: Slow, controlled addition to an excess of the oxidizing agent prevents a rapid, uncontrolled exothermic reaction.[11]
-
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure the reaction goes to completion.
-
Test for Completion: After 2 hours, test the solution for the presence of excess oxidant (hypochlorite), which indicates the hydrazine has been completely destroyed. This can be done with potassium iodide-starch test strips. A blue-black color indicates excess oxidant is present. If the test is negative, add more bleach solution and allow it to react longer.
-
pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Final Disposal: Once neutralized and verified, the treated solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local municipality's regulations.[13] Always confirm with your Environmental Health & Safety (EHS) office.
Management of Bulk Quantities and Contaminated Materials
In-lab treatment of bulk quantities (>5-10 grams) or heavily contaminated solid waste is not recommended due to safety risks.[14] These materials must be disposed of as hazardous chemical waste through your institution's EHS department.
Procedure:
-
Segregation: Do not mix hydrazine waste with other waste streams, especially incompatible ones like acids or organic solvents.[13][15]
-
Containment: Collect the waste in a designated, leak-proof, and chemically compatible container.[15][16] For solids like contaminated gloves or weigh paper, double-bag them in clear plastic bags.[17]
-
Labeling: Label the container clearly with a hazardous waste tag as required by your institution and regulations. The label must include the full chemical name: "this compound," the quantity, and the associated hazards (e.g., "Toxic," "Irritant").[13][16]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab.[14][16] This area should be at or near the point of generation and away from incompatible materials.
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste.[9][16] Do not transport hazardous waste outside of the laboratory yourself.[9]
Emergency Spill Procedures
Accidental spills must be handled immediately and appropriately.
-
Small Spill (in a fume hood):
-
Alert others in the lab.
-
Wearing full PPE, contain the spill with an absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Cover the contaminated absorbent material with a neutralizing solution (e.g., 5% bleach).[5]
-
After at least 2 hours, carefully collect the material into a hazardous waste container, label it, and dispose of it through EHS.[9]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency EHS number.
-
Prevent others from entering the area.
-
Do not attempt to clean it up yourself. Wait for the trained emergency response team.
-
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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DTIC, Safety and Handling of Hydrazine. Available at: [Link]
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Brubaker, K. L., The chemistry of the hypochlorite neutralization of hydrazine fuels. (1986). OSTI.GOV. Available at: [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 3-hydrazino-4-methylbenzoate hydrochloride
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. As a hydrazine derivative and a hydrochloride salt, this compound necessitates stringent safety protocols due to its potential toxicity and corrosivity. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: Understanding the Compound's Dual Nature
This compound presents a dual-hazard profile stemming from its core chemical structure:
-
The Hydrazine Moiety : Hydrazine and its derivatives are a class of compounds known for significant toxicity.[1][2] They can be toxic if inhaled, absorbed through the skin, or ingested.[3] Potential health effects include damage to the central nervous system, liver, and kidneys.[4][5] Furthermore, many hydrazine compounds are classified as potential carcinogens and sensitizers, meaning they can cause allergic reactions upon repeated exposure.[3][4]
-
The Hydrochloride Salt : The hydrochloride component renders the compound acidic and corrosive. Direct contact can cause severe skin and eye burns or irritation.[3][4][6] Inhalation of the dust can lead to irritation of the respiratory tract.[7][8]
Therefore, all handling procedures must be designed to mitigate exposure through inhalation, dermal contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. This begins with engineering controls as the primary line of defense, supplemented by robust personal gear.
Engineering Controls: Your First and Best Defense
Before any personal protective equipment is worn, exposure must be minimized at the source.
-
Chemical Fume Hood : All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[4][6][9] This is non-negotiable. The fume hood's function is to pull harmful vapors or dust away from the user, providing critical protection against inhalation.[4]
-
Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment: A Barrier of Protection
The following PPE is required for all personnel handling the compound.
| Protection Type | Specific Requirement | Rationale and Expert Insight |
| Eye & Face | Chemical splash goggles and a full-face shield.[3][10][11] | Goggles provide a seal around the eyes to protect against dust and splashes. The face shield is crucial when handling larger quantities or during procedures with a higher splash risk, protecting the entire face from corrosive materials.[4] |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] | The hydrazine moiety can be absorbed through the skin.[3] Double-gloving provides an extra layer of protection against tears and permeation. Always consult the glove manufacturer's resistance guide for specific breakthrough times. Change gloves immediately if contamination is suspected.[12] |
| Body | A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[3][6] | The lab coat protects your skin and personal clothing from contamination. Flame-resistant material is a prudent choice given that hydrazine itself is flammable.[3][13] Ensuring no skin is exposed between your pants and shoes is a basic but critical safety practice.[6] |
| Respiratory | Use is conditional; rely on engineering controls. | A respirator should be the last line of defense.[3][10] If your risk assessment indicates that a fume hood is insufficient to control exposure below permissible limits (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges would be necessary. This requires a formal respiratory protection program, including fit-testing and medical evaluation.[3][10] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is essential for minimizing risk.
Step 1: Preparation and Pre-Handling Safety Check
-
Review the SDS : Before starting, always read the latest Safety Data Sheet (SDS) for the compound.[12]
-
Designate the Work Area : Clearly demarcate the handling area within the fume hood.
-
Assemble Materials : Bring all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste container) into the fume hood before retrieving the chemical. This minimizes traffic in and out of the containment area.
-
Verify Emergency Equipment : Confirm that the safety shower and eyewash station are unobstructed and functional.[8][10]
-
Don PPE : Put on all required PPE as detailed in the table above.
Step 2: Weighing and Transferring the Compound
-
Work Within the Sash : Keep the fume hood sash at the lowest practical height.
-
Tare the Balance : If using an analytical balance inside the hood, ensure it is tared with the weigh boat.
-
Handle with Care : Open the container slowly to prevent aerosolizing the solid powder. Use a dedicated spatula to carefully transfer the desired amount to the weigh boat. Avoid creating dust.[7]
-
Secure the Source : Immediately and tightly close the primary container after dispensing.[12]
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
Step 3: Post-Handling and Decontamination
-
Clean Equipment : Decontaminate any reusable equipment (like spatulas) before removing them from the fume hood.
-
Doff PPE Correctly : Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the face shield and lab coat.
-
Wash Hands : Wash hands thoroughly with soap and water after removing gloves, even if there was no known contamination.[6][13]
Safe Handling and Disposal Workflow
The following diagram outlines the critical path for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling of Ethyl 3-hydrazino-4-methylbenzoate HCl.
Disposal Plan: Responsible Waste Management
Improper disposal can endanger personnel and the environment.
-
Waste Categorization : this compound and any materials contaminated with it (gloves, weigh boats, paper towels) must be treated as hazardous waste.[13]
-
Containerization :
-
Use a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Never mix this waste with other waste streams.
-
Keep the waste container closed except when adding waste.
-
-
Disposal :
Emergency Procedures: Plan for the Unexpected
-
Spill :
-
Do not attempt to clean up a large spill.[4] Evacuate the area and alert your supervisor and EHS department.
-
For a very small spill contained entirely within the fume hood, you may be able to neutralize and absorb it if you are trained to do so. Consult your institution's specific spill cleanup procedures.
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][10]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[6][10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
By integrating these safety protocols and understanding the scientific reasoning behind them, you can build a robust and trustworthy system for handling this compound, protecting yourself, your colleagues, and the integrity of your research.
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Dulaney, A. R., & Bodle, J. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31777–31788. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
